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  • Product: Ethyl (ethoxymethylene)cyanoacetate
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Core Science & Biosynthesis

Foundational

The Versatile Building Block: An In-depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals Ethyl (ethoxymethylene)cyanoacetate (EMCA), a seemingly unassuming organic molecule, holds a pivotal role in the landscape of modern organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate (EMCA), a seemingly unassuming organic molecule, holds a pivotal role in the landscape of modern organic synthesis. Its unique trifecta of reactive functional groups—an electrophilic double bond, a cyano group, and an ester moiety—renders it an exceptionally versatile precursor for the construction of a diverse array of complex molecular architectures. This guide, intended for professionals in research, discovery, and development, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this indispensable chemical entity, with a particular focus on its utility in the pharmaceutical sciences.

Core Chemical and Physical Properties

Ethyl (ethoxymethylene)cyanoacetate is a stable, commercially available compound that typically appears as a white to pale yellow crystalline solid or powder at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 94-05-3[3]
Molecular Formula C₈H₁₁NO₃[3]
Molecular Weight 169.18 g/mol [3]
Appearance White to pale yellow crystalline solid/powder[1][2]
Melting Point 49-53 °C[4]
Boiling Point 190-191 °C at 30 mmHg
Density Approximately 1.1 g/cm³
Solubility Soluble in many organic solvents (e.g., ethanol, chloroform); limited solubility in water.[5]

Synthesis of Ethyl (ethoxymethylene)cyanoacetate: A Standard Protocol

The most common and efficient laboratory and industrial synthesis of EMCA involves the condensation of ethyl cyanoacetate with triethyl orthoformate, often in the presence of a dehydrating agent like acetic anhydride.[6] This reaction proceeds via the formation of an intermediate that subsequently eliminates ethanol to yield the desired product.

Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Reaction flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a reaction flask, add equimolar amounts of ethyl cyanoacetate and triethyl orthoformate.

  • Add an excess of acetic anhydride to the mixture to act as a dehydrating agent.

  • Heat the reaction mixture to 150-160 °C for approximately 5 hours. During this time, the byproduct, ethyl acetate, can be removed by distillation.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the remaining acetic anhydride and other volatile components under reduced pressure using a rotary evaporator to yield crude Ethyl (ethoxymethylene)cyanoacetate as a yellow solid.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Reaction Ethyl Cyanoacetate->Reaction Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Dehydrating Agent Heat (150-160 °C) Heat (150-160 °C) Heat (150-160 °C)->Reaction Energy Input Ethyl (ethoxymethylene)cyanoacetate Ethyl (ethoxymethylene)cyanoacetate Ethanol Ethanol Ethyl Acetate Ethyl Acetate Reaction->Ethyl (ethoxymethylene)cyanoacetate Reaction->Ethanol Byproduct Reaction->Ethyl Acetate Byproduct G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base Intermediate Intermediate Enolate->Intermediate Attacks EMCA Product Product Intermediate->Product - EtOH EMCA EMCA EMCA->Intermediate

Mechanism of the Knoevenagel Condensation with EMCA.
Michael Addition

The electrophilic nature of the double bond in EMCA makes it an ideal Michael acceptor. [7]It readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of β-substituted propionitrile derivatives.

Mechanism of Michael Addition:

  • A nucleophile adds to the β-carbon of the double bond in EMCA.

  • The resulting enolate intermediate is protonated to yield the final 1,4-addition product.

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation Nucleophile Nucleophile Enolate Intermediate Enolate Intermediate Nucleophile->Enolate Intermediate Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct H+ EMCA EMCA EMCA->Enolate Intermediate

Mechanism of the Michael Addition to EMCA.

Applications in Drug Development and Organic Synthesis

The true power of Ethyl (ethoxymethylene)cyanoacetate lies in its application as a versatile building block for the synthesis of a vast array of biologically active molecules and other valuable organic compounds.

Synthesis of Heterocyclic Compounds

EMCA is a cornerstone in the synthesis of numerous heterocyclic systems, which form the core of many pharmaceutical agents.

  • Pyrimidines: Reaction of EMCA with amidines or ureas provides a straightforward route to substituted pyrimidines, a class of compounds with a broad spectrum of biological activities. [8]* Pyridines: Condensation of EMCA with enamines or compounds containing an active methylene group, followed by cyclization, is a common strategy for the synthesis of substituted pyridines. [8]* Pyrazoles: The reaction of EMCA with hydrazine derivatives leads to the formation of pyrazole rings, which are present in many anti-inflammatory and analgesic drugs. [8]

Key Pharmaceutical Ingredients Derived from EMCA
  • Allopurinol: This xanthine oxidase inhibitor, used in the treatment of gout, is synthesized from ethyl cyanoacetate, the precursor to EMCA. The synthesis involves the formation of a pyrazole intermediate which is then cyclized to the final purine analog. [1][9]* Folic Acid: This essential vitamin, crucial for cell growth and metabolism, can be synthesized in a multi-step process where ethyl cyanoacetate serves as a key starting material for the construction of the pteridine ring system. [1]* Leflunomide: This isoxazole-based immunosuppressive drug, used to treat rheumatoid arthritis, is synthesized from ethyl acetoacetate, a close structural analog of ethyl cyanoacetate, highlighting the utility of this class of compounds in medicinal chemistry. [10][11]

Analytical Characterization

The identity and purity of Ethyl (ethoxymethylene)cyanoacetate can be confirmed using standard analytical techniques.

TechniqueKey ObservationsReference(s)
¹H NMR Characteristic signals for the two ethyl groups (triplets and quartets), a singlet for the vinylic proton, and a singlet for the methoxy protons. A representative spectrum shows peaks at approximately δ 8.03 (s, 1H), 4.37 (q, 2H), 4.27 (q, 2H), 1.45 (t, 3H), and 1.33 (t, 3H) ppm in CDCl₃.[12]
¹³C NMR Signals corresponding to the carbonyl carbon, cyano carbon, vinylic carbons, and the carbons of the ethyl groups.[3][13]
FTIR Strong absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C stretch (around 1640 cm⁻¹).[14]
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 169, along with characteristic fragmentation patterns.[3]

Safety and Handling

Ethyl (ethoxymethylene)cyanoacetate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][15]* H315: Causes skin irritation. [3][16]* H317: May cause an allergic skin reaction. [3]* H319: Causes serious eye irritation. [3][16]* H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]* H335: May cause respiratory irritation. [3][16] Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [16]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [17]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [16] Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information. [15][17][18]

Conclusion

Ethyl (ethoxymethylene)cyanoacetate is a testament to the power of a well-designed molecular scaffold. Its inherent reactivity and versatility have cemented its status as an indispensable tool in the arsenal of the synthetic organic chemist. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of EMCA is paramount for the design and execution of efficient synthetic routes to novel therapeutic agents. As the demand for more complex and diverse molecular entities continues to grow, the importance of this foundational building block is only set to increase.

References

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  • An improved process for preparation of leflunomide. Google Patents.
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  • Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem. Available at: [Link]

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  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • A kind of synthetic method of Allopurinol. Google Patents.
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  • Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. CONICET. Available at: [Link]

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  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. Available at: [Link]

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Exploratory

The Alchemist's Reagent: A Technical Guide to the Core Reactions of Ethyl (ethoxymethylene)cyanoacetate

Abstract Ethyl (ethoxymethylene)cyanoacetate (EMCA), a seemingly unassuming organic molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique trifecta of reactive functionalities—an elect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCA), a seemingly unassuming organic molecule, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique trifecta of reactive functionalities—an electrophilic double bond, a nitrile group, and an ester—renders it an exceptionally versatile building block. This guide provides an in-depth exploration of the key reactions involving EMCA, offering not just procedural details but also a deep dive into the mechanistic underpinnings that govern its reactivity. Tailored for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, bridging theoretical knowledge with practical, field-proven insights to unlock the full synthetic potential of this powerful reagent.

Introduction: The Molecular Architecture and Synthetic Utility of EMCA

Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3), is a colorless to pale yellow crystalline solid.[1] Its remarkable utility in organic synthesis is a direct consequence of its electronic and structural features. The molecule possesses a highly polarized carbon-carbon double bond, rendered electrophilic by the strong electron-withdrawing effects of the adjacent cyano and ester groups. This electron deficiency makes the β-carbon a prime target for nucleophilic attack. Furthermore, the ethoxy group serves as an excellent leaving group, facilitating a variety of substitution and condensation reactions.

This guide will dissect the core reactivity of EMCA, focusing on the major reaction classes that have cemented its status as an indispensable tool in the synthesis of a vast array of organic compounds, particularly heterocyclic systems that form the backbone of many pharmaceutical and agrochemical agents.[2]

Physicochemical Properties of Ethyl (ethoxymethylene)cyanoacetate
PropertyValueReference
Molecular FormulaC₈H₁₁NO₃[1]
Molecular Weight169.18 g/mol [1]
Melting Point48-51 °C[1]
Boiling Point190-191 °C at 30 mmHg[3]
AppearanceFaint yellow solid[1]
SolubilitySoluble in chloroform, methanol; limited solubility in water.[3]
Safety and Handling

EMCA is a toxic compound if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and allergic reactions.[1] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Store in a cool, dry place under an inert atmosphere to prevent hydrolysis.[4]

The Gould-Jacobs Reaction: A Gateway to Quinolones

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines, a structural motif present in numerous antibacterial agents.[5] The reaction proceeds through a two-step sequence: a nucleophilic substitution of the ethoxy group of EMCA by an aniline, followed by a high-temperature thermal cyclization.

Mechanism of the Gould-Jacobs Reaction

The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the electron-deficient β-carbon of EMCA. This is followed by the elimination of ethanol to form an intermediate, an anilidomethylenecyanoacetate. The subsequent and often rate-determining step is a 6-electron electrocyclization that requires significant thermal energy to overcome the activation barrier.[4] This intramolecular cyclization forges the quinoline ring system.

Gould_Jacobs_Mechanism EMCA Ethyl (ethoxymethylene)cyanoacetate (EMCA) Intermediate Anilidomethylenecyanoacetate Intermediate EMCA->Intermediate Nucleophilic Attack - EtOH Aniline Aniline Quinoline 4-Hydroxyquinoline Derivative Intermediate->Quinoline Thermal Cyclization (High Temperature)

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

Modern advancements have demonstrated that microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.[5]

Materials:

  • Aniline (2.0 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) (6.0 mmol)

  • Microwave vial (2.5 mL) with a magnetic stirring bar

  • Acetonitrile (ice-cold) for washing

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (0.16 mL, 2.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.21 mL, 6.0 mmol).[6]

  • Seal the vial and place it in a microwave reactor.[4]

  • Heat the reaction mixture to 250-300 °C for a specified time (optimization may be required, typically in the range of minutes).[6]

  • After the reaction is complete, cool the vial to room temperature, which should induce the precipitation of the product.[4]

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[4]

  • Dry the resulting solid under vacuum.[4]

Causality Behind Experimental Choices:

  • Excess EMCA: The use of an excess of EMCA helps to drive the initial condensation reaction to completion.

  • High Temperature/Microwave Irradiation: The cyclization step has a high activation energy barrier, necessitating high temperatures. Microwave heating provides rapid and uniform heating, which can lead to cleaner reactions and higher yields in shorter times compared to conventional oil baths.[5]

  • Solvent-Free Conditions: This protocol is often performed neat, which is advantageous for high-temperature reactions and simplifies purification.

  • Acetonitrile Wash: The product is typically a solid with limited solubility in cold acetonitrile, allowing for efficient removal of unreacted starting materials and byproducts.

Synthesis of Pyrazoles: A Reaction with Hydrazines

The reaction of EMCA with hydrazines is a cornerstone for the synthesis of 3-aminopyrazole-4-carboxylates, which are valuable intermediates in the preparation of various pharmaceuticals, including the gout medication allopurinol.[7]

Mechanism of Pyrazole Synthesis

The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of hydrazine on the β-carbon of EMCA, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, forming the five-membered pyrazole ring.

Pyrazole_Synthesis_Mechanism EMCA Ethyl (ethoxymethylene)cyanoacetate (EMCA) Adduct Intermediate Adduct EMCA->Adduct Nucleophilic Attack - EtOH Hydrazine Hydrazine Pyrazole 3-Aminopyrazole-4-carboxylate Adduct->Pyrazole Intramolecular Cyclization

Caption: General mechanism for pyrazole synthesis from EMCA.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) (29.5 mmol)

  • Hydrazine hydrate (29.5 mmol)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash successively with water and brine.

  • The aqueous layer can be further extracted with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the nucleophilic attack.

  • Reflux Conditions: Heating to reflux provides the necessary energy for the cyclization step to proceed at a reasonable rate.

  • Work-up Procedure: The extractive work-up with ethyl acetate is designed to separate the organic product from inorganic salts and any water-soluble impurities.

Michael Addition Reactions: Carbon-Carbon Bond Formation

The electron-deficient nature of the double bond in EMCA makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, particularly stabilized carbanions derived from active methylene compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds.

General Mechanism of Michael Addition

The reaction is typically initiated by a base, which deprotonates an active methylene compound (the Michael donor) to generate a nucleophilic enolate. This enolate then adds to the β-carbon of EMCA (the Michael acceptor) in a 1,4-conjugate addition fashion. The resulting enolate is then protonated during work-up to give the final adduct.

Michael_Addition_Mechanism Active_Methylene Active Methylene Compound (Donor) Enolate Enolate Active_Methylene->Enolate Deprotonation Base Base Adduct Michael Adduct Enolate->Adduct Conjugate Addition EMCA EMCA (Acceptor)

Caption: The general mechanism of a Michael addition reaction.

Experimental Protocol: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone (Illustrative Example)

Materials:

  • α,β-Unsaturated ketone (e.g., mesityl oxide)

  • Diethyl malonate

  • Sodium ethoxide in ethanol

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this basic solution, add diethyl malonate dropwise with stirring. This will generate the enolate of diethyl malonate.

  • To the enolate solution, add the α,β-unsaturated ketone (in this case, mesityl oxide) dropwise, maintaining the reaction temperature as needed (cooling may be necessary to control the exotherm).

  • After the addition is complete, continue stirring at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and perform an extractive work-up with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Causality Behind Experimental Choices:

  • Base Catalyst: A base is required to generate the nucleophilic enolate from the active methylene compound. The strength of the base should be sufficient to deprotonate the donor without causing unwanted side reactions.

  • Solvent: A protic solvent like ethanol is often used and can also serve as the source for protonation of the final enolate.

  • Temperature Control: Michael additions can be exothermic, so careful temperature control is often necessary to prevent side reactions and ensure a clean conversion.

Synthesis of Pyrimidines: Reaction with Amidines

EMCA is a valuable precursor for the synthesis of substituted pyrimidines, a class of heterocycles with widespread biological activities. The reaction typically involves the condensation of EMCA with an amidine.

General Reaction Pathway

The synthesis of pyrimidines from EMCA and an amidine generally proceeds via an initial nucleophilic attack of one of the amidine nitrogens on the β-carbon of EMCA, followed by elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization, with the second amidine nitrogen attacking the ester carbonyl, to form the pyrimidine ring.

Pyrimidine_Synthesis_Workflow EMCA Ethyl (ethoxymethylene)cyanoacetate Condensation Condensation - EtOH EMCA->Condensation Amidine Amidine Amidine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyrimidine Substituted Pyrimidine Cyclization->Pyrimidine

Caption: A simplified workflow for pyrimidine synthesis.

Illustrative Experimental Considerations

Detailed, step-by-step protocols for the synthesis of pyrimidines from EMCA and amidines are varied and depend on the specific amidine used. However, some general principles apply:

  • Reaction Conditions: The reaction is often carried out in a suitable solvent, such as ethanol or isopropanol, and may require heating to reflux.

  • Base or Acid Catalysis: The reaction may be facilitated by the addition of a base (e.g., sodium ethoxide) or an acid catalyst, depending on the specific substrates and desired product.

  • Work-up: The work-up procedure typically involves removal of the solvent, followed by purification of the product by recrystallization or chromatography.

Conclusion: The Enduring Legacy of a Versatile Reagent

Ethyl (ethoxymethylene)cyanoacetate has proven to be an exceptionally valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to participate in a wide range of reactions, including the Gould-Jacobs reaction, pyrazole and pyrimidine synthesis, and Michael additions, has enabled the efficient construction of a diverse array of complex molecules, particularly those with important biological activities. This guide has sought to provide not only a practical overview of these key transformations but also a deeper understanding of the underlying principles that govern the reactivity of EMCA. As the quest for novel pharmaceuticals and advanced materials continues, the creative application of this powerful building block is certain to drive further innovation in the field of chemical synthesis.

References

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  • Hebei Medipharm Co., Ltd. (n.d.). Ethyl (ethoxymethylene) cyanoacetate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, April 27). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to Ethyl (ethoxymethylene)cyanoacetate in Heterocyclic Chemistry

Abstract Ethyl (ethoxymethylene)cyanoacetate (EMCA) stands as a cornerstone reagent in the synthesis of heterocyclic compounds, prized for its predictable reactivity and versatility. This technical guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCA) stands as a cornerstone reagent in the synthesis of heterocyclic compounds, prized for its predictable reactivity and versatility. This technical guide provides an in-depth exploration of EMCA's role as a pivotal C3 synthon. We will dissect its core reactivity, elucidate key reaction mechanisms for the construction of medicinally relevant scaffolds such as pyrazoles, pyrimidines, pyridones, and quinolines, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic campaigns.

Introduction: The Unique Reactivity Profile of EMCA

Ethyl (ethoxymethylene)cyanoacetate, often abbreviated as EMCA, is an organic compound characterized by a unique convergence of functional groups: an electrophilic alkene, an ester, and a nitrile.[1] This trifecta of reactivity is precisely what makes it an invaluable tool for the synthetic chemist. The molecule's structure features an electron-deficient carbon-carbon double bond, heavily activated by the strong electron-withdrawing effects of both the cyano (-CN) and the ethyl ester (-COOEt) groups. This pronounced electrophilicity makes the β-carbon a prime target for nucleophilic attack.

Furthermore, the ethoxy group attached to the β-carbon is an excellent leaving group, particularly after the initial addition of a nucleophile. This "addition-elimination" sequence is a recurring mechanistic theme in EMCA chemistry. Consequently, EMCA serves as a versatile three-carbon building block, enabling the streamlined construction of a wide array of five- and six-membered heterocyclic rings.[2] Its utility is foundational in the synthesis of compounds for pharmaceuticals, agrochemicals, and specialized dyes.[1][3]

The typical synthesis of EMCA involves the condensation of ethyl cyanoacetate with triethyl orthoformate, often in the presence of acetic anhydride, which serves as a water scavenger to drive the reaction to completion.[4]

Core Reactivity Principles

The utility of EMCA is best understood by examining its primary modes of reaction, which dictate its application in forming diverse heterocyclic systems.

EMCA_Reactivity cluster_reactivity Primary Reactive Sites cluster_mechanisms Common Mechanistic Pathways EMCA Ethyl (ethoxymethylene)cyanoacetate (EMCA) beta_carbon β-Carbon (Electrophilic Center) EMCA->beta_carbon Nucleophile attacks here addition_elimination Addition-Elimination beta_carbon->addition_elimination leaving_group Ethoxy Group (Leaving Group) leaving_group->addition_elimination cyano_ester Cyano/Ester Groups (Activating Groups) cyano_ester->beta_carbon activate michael_addition Michael Addition cyclocondensation Cyclocondensation michael_addition->cyclocondensation addition_elimination->cyclocondensation

Caption: Core reactivity map for Ethyl (ethoxymethylene)cyanoacetate (EMCA).

Synthesis of Five-Membered Heterocycles: The Pyrazole Scaffold

Pyrazoles are a prominent class of five-membered heterocycles containing two adjacent nitrogen atoms, frequently found in pharmaceuticals due to their broad biological activities.[2] EMCA is an exemplary precursor for constructing substituted pyrazoles through its reaction with hydrazine and its derivatives.

Mechanistic Rationale

The synthesis proceeds via a well-established cyclocondensation pathway. The causality is as follows:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine molecule attacks the highly electrophilic β-carbon of EMCA. This is a classic Michael-type addition.

  • Intramolecular Cyclization: The intermediate adduct then undergoes an intramolecular nucleophilic attack from the second nitrogen atom onto the electrophilic carbon of the ester carbonyl.

  • Elimination Cascade: The resulting tetrahedral intermediate collapses, leading to the elimination of two molecules of ethanol—one from the original ester and one from the ethoxymethylene group—to yield the stable, aromatic pyrazole ring.[2]

Pyrazole_Synthesis EMCA EMCA Adduct Michael Adduct (Intermediate) EMCA->Adduct 1. Michael Addition (Nucleophilic Attack) Hydrazine Hydrazine (H₂N-NH₂) Cyclized Cyclized Intermediate Adduct->Cyclized 2. Intramolecular Cyclization Pyrazole Ethyl 3-Amino-1H- pyrazole-4-carboxylate Cyclized->Pyrazole 3. Elimination of EtOH (Aromatization)

Caption: Mechanistic workflow for the synthesis of pyrazoles from EMCA.

Field-Validated Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for the cyclization of EMCA with hydrazine hydrate.[5]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA)

  • Hydrazine Hydrate (e.g., 80% solution in water)

  • Ethanol (absolute)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (1.0-1.1 eq) dropwise. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then further chill in an ice bath to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.

Self-Validation System: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR will show characteristic peaks for the pyrazole ring protons, the amino group, and the ethyl ester moiety.

Synthesis of Six-Membered Heterocycles: Pyrimidines and Pyridones

EMCA is equally adept at forming six-membered rings, which are core structures in countless bioactive molecules, including nucleic acids.

Pyrimidine Synthesis

Pyrimidines are synthesized by reacting EMCA with compounds containing an amidine functionality, such as guanidine, urea, or thiourea.[6]

Mechanistic Rationale: The reaction follows a [3+3] cycloaddition strategy where EMCA provides a three-carbon electrophilic fragment.

  • Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks the β-carbon of EMCA, leading to the elimination of ethanol.

  • Cyclization: The second nitrogen atom of the amidine then attacks the ester carbonyl group, initiating the cyclization.

  • Aromatization: Subsequent elimination of a second molecule of ethanol (from the original ester) leads to the formation of the stable pyrimidine ring.

Pyrimidine_Synthesis EMCA EMCA Intermediate1 Addition-Elimination Product EMCA->Intermediate1 1. Nucleophilic Attack & EtOH Elimination Amidine Amidine Derivative (e.g., Guanidine) Cyclized Cyclized Intermediate Intermediate1->Cyclized 2. Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Cyclized->Pyrimidine 3. Tautomerization & Aromatization

Caption: General pathway for pyrimidine synthesis using EMCA.

Pyridone Synthesis

Substituted 2-pyridones can be synthesized by reacting EMCA with compounds possessing an active methylene group (e.g., malononitrile, cyanoacetamide) in the presence of a base.

Field-Validated Protocol: Synthesis of 3-Cyano-4-methyl-6-hydroxy-2-pyridone

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA)

  • Ethyl acetoacetate

  • Ammonia solution (e.g., Ammonium acetate in ethanol)

  • Base (e.g., Sodium ethoxide)

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reagent Addition: To this solution, add ethyl acetoacetate (1.0 eq) followed by ethyl (ethoxymethylene)cyanoacetate (1.0 eq) at room temperature.

  • Cyclization: Heat the mixture to reflux for 2-4 hours. The reaction involves a series of condensations and a final cyclization.

  • Workup: After cooling, the reaction mixture is typically poured into water and acidified (e.g., with acetic acid or dilute HCl) to precipitate the pyridone product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol or acetic acid to achieve high purity.

The Gould-Jacobs Reaction: A Gateway to Quinolines

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines, which are precursors to many antimalarial drugs.[7] The reaction involves the condensation of an aniline with EMCA, followed by a thermal cyclization.[8]

Mechanistic Rationale:

  • Condensation: The aniline nitrogen performs a nucleophilic attack on the β-carbon of EMCA, with subsequent elimination of ethanol to form an anilinomethylenecyanoacetate intermediate.[8] This step is typically performed at moderate temperatures.

  • Thermal Cyclization: The intermediate is then heated to a high temperature (often >200 °C), which induces an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) onto the aniline ring.[9] This step is the key ring-closing event.

  • Tautomerization: The resulting product readily tautomerizes to the more stable 4-hydroxyquinoline form.

Gould_Jacobs EMCA EMCA Intermediate Anilinomethylene Intermediate EMCA->Intermediate 1. Condensation (Heat, -EtOH) Aniline Aniline Cyclized Cyclized Quinoline (Keto form) Intermediate->Cyclized 2. Thermal Cyclization (High Temp, e.g., >200°C) Quinoline 4-Hydroxyquinoline (Enol form) Cyclized->Quinoline 3. Tautomerization

Caption: Mechanistic overview of the Gould-Jacobs quinoline synthesis.

Data Summary: EMCA in Heterocycle Synthesis

Heterocyclic SystemCo-reactant(s)Key Reaction TypeTypical ConditionsReference(s)
Pyrazoles Hydrazine, PhenylhydrazineCyclocondensationReflux in ethanol[2],[5]
Pyrimidines Guanidine, Urea, Thiourea, Amidines[3+3] CycloadditionBasic conditions (e.g., NaOEt), reflux in alcohol[6],[10]
Pyridones Active methylene compounds (e.g., Cyanoacetamide)Knoevenagel/MichaelBasic catalysis, heating[11]
Quinolines AnilinesGould-Jacobs ReactionTwo stages: Condensation then high-temp cyclization[8],[7]

Conclusion

Ethyl (ethoxymethylene)cyanoacetate is a remarkably efficient and versatile reagent in synthetic organic chemistry. Its well-defined reactivity, governed by the interplay of its electrophilic alkene and activating groups, provides reliable and high-yielding pathways to a multitude of heterocyclic scaffolds. From the pyrazoles and pyrimidines that are central to medicinal chemistry to the quinolines vital for antimalarial research, EMCA offers a direct and powerful route to molecular complexity. Understanding the fundamental mechanistic principles outlined in this guide allows chemists to rationally design synthetic strategies and harness the full potential of this indispensable building block.

References

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. National Institutes of Health. [Link]

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Exploratory

The Alchemist's Acrylate: A Technical Guide to Ethyl (ethoxymethylene)cyanoacetate as a Cornerstone Precursor in Pharmaceutical Synthesis

Foreword: The Unassuming Architect of Complex Scaffolds In the vast lexicon of organic chemistry, certain molecules, though not headlining blockbuster drugs themselves, serve as the silent, indispensable architects of th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Architect of Complex Scaffolds

In the vast lexicon of organic chemistry, certain molecules, though not headlining blockbuster drugs themselves, serve as the silent, indispensable architects of therapeutic innovation. Ethyl (ethoxymethylene)cyanoacetate (EEC), a seemingly modest trifunctional reagent, is a paramount example of such a cornerstone. Its unique combination of an electrophilic double bond, a leaving group, and two distinct electron-withdrawing groups—a nitrile and an ester—renders it a remarkably versatile and powerful building block in the synthesis of a diverse array of heterocyclic compounds that form the core of numerous pharmaceuticals.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a mere recitation of reactions. It aims to provide a deeper understanding of the inherent reactivity of EEC and the strategic rationale behind its application in constructing key pharmaceutical scaffolds. We will explore the causality behind experimental choices, offering insights that bridge theoretical mechanisms with practical laboratory application.

Ethyl (ethoxymethylene)cyanoacetate: A Profile of Reactivity and Preparation

Ethyl (ethoxymethylene)cyanoacetate, with the CAS number 94-05-3, is a crystalline solid at room temperature, appearing as a white to pale yellow powder[1]. Its structure is a finely tuned instrument for chemical synthesis. The ethoxy group serves as an excellent leaving group in nucleophilic vinylic substitution reactions, while the cyano and ester moieties activate the double bond for Michael additions and participate in subsequent cyclization steps.

Table 1: Physicochemical Properties of Ethyl (ethoxymethylene)cyanoacetate

PropertyValueReference(s)
CAS Number 94-05-3[1]
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Appearance White to pale yellow crystalline powder or solid[1]
Melting Point 49-51 °C[2]
Boiling Point 190-191 °C at 30 mmHg[2]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[3]
Synthesis of the Precursor: A Foundational Protocol

The reliable and high-yielding synthesis of EEC is crucial for its widespread use. A common and effective method involves the condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent, driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate [3][4]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine triethyl orthoformate (0.2 mol), ethyl cyanoacetate (0.2 mol), and acetic anhydride (80 mL).

  • Heating: Heat the mixture to 150-160 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolation: Remove the solvent by distillation under reduced pressure. The resulting product, ethyl (ethoxymethylene)cyanoacetate, is obtained as a yellow solid.

  • Yield: This protocol typically affords a yield of approximately 84%.[3]

The causality behind this procedure lies in the in situ formation of a more reactive electrophile from the orthoformate, which is then readily attacked by the active methylene group of ethyl cyanoacetate. The high temperature is necessary to overcome the activation energy for the condensation and subsequent elimination of ethanol.

The Gateway to Quinolones: The Gould-Jacobs Reaction

The quinolone and fluoroquinolone class of antibiotics represents a significant therapeutic arsenal against bacterial infections. A classic and powerful method for constructing the core 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction, where EEC serves as a key synthon.

Mechanistic Insights

The Gould-Jacobs reaction is a multi-step process that begins with the reaction of an aniline derivative with EEC. The reaction proceeds through a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of EEC, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization, which is a 6-electron electrocyclization, to form the quinoline ring system[5][6][7].

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_product Product EEC Ethyl (ethoxymethylene)cyanoacetate Intermediate Anilidomethylenemalonate Intermediate EEC->Intermediate Aniline Aniline Aniline->Intermediate Nucleophilic Attack & Elimination Quinolone 4-Hydroxyquinoline Derivative Intermediate->Quinolone Thermal Cyclization

Caption: The Gould-Jacobs reaction workflow for quinolone synthesis.

A Case Study: Synthesis of a 4-Hydroxyquinoline Core

The following protocol outlines a general procedure for the synthesis of a 4-hydroxyquinoline-3-carboxylate, a direct precursor to many quinolone antibiotics.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate [1][8]

  • Condensation: In a suitable reaction vessel, heat a mixture of an appropriately substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) at 120-150 °C. This step facilitates the initial condensation and elimination of ethanol.

  • Cyclization: After the initial reaction, increase the temperature to 250-300 °C to induce thermal cyclization. This is often carried out in a high-boiling point solvent such as diphenyl ether. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile.

Table 2: Representative Conditions for the Gould-Jacobs Reaction

Reactant 1Reactant 2SolventTemperatureTimeYieldReference
AnilineDiethyl ethoxymethylenemalonateNone (neat)250 °CVariesModerate to Good[1]
m-ChloroanilineDiethyl ethoxymethylenemalonateDiphenyl ether~250 °CNot specified60% (for 7-chloro derivative)[9]

The choice of high-boiling point solvents like diphenyl ether is critical as they provide the necessary thermal energy for the high-activation energy cyclization step while maintaining the reactants in the liquid phase.

Building Blocks for Life: Synthesis of Pyrimidine and Pyrazole Derivatives

EEC is a cornerstone in the synthesis of pyrimidines and pyrazoles, heterocyclic systems that are fundamental to life (as components of nucleic acids) and medicine.

Pyrimidine Synthesis: The Reaction with Amidines

The reaction of EEC with amidines, such as guanidine or thiourea, is a classical and efficient route to a wide variety of substituted pyrimidines. This reaction is a cornerstone for the synthesis of many biologically active molecules.

Mechanistic Pathway: The reaction proceeds via an initial nucleophilic attack of the amidine on the double bond of EEC, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable pyrimidine ring.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_product Product EEC Ethyl (ethoxymethylene)cyanoacetate Intermediate Cyclized Intermediate EEC->Intermediate Amidine Amidine (e.g., Guanidine) Amidine->Intermediate Nucleophilic Addition & Cyclization Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Elimination

Caption: General workflow for pyrimidine synthesis from EEC.

A prominent example is the synthesis of 2,4-diamino-6-hydroxypyrimidine, a precursor for antiviral and antitumor agents[10].

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [10]

  • Reaction Setup: In a suitable reaction vessel, dissolve guanidine nitrate in an appropriate solvent.

  • Addition of EEC: Add ethyl (ethoxymethylene)cyanoacetate to the solution.

  • Reaction Conditions: The reaction is typically carried out under basic conditions at elevated temperatures.

  • Isolation: The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

  • Yield: This reaction is reported to proceed in very high yield.[10]

Pyrazole Synthesis: The Path to Allopurinol

Allopurinol, a cornerstone medication for the treatment of gout and hyperuricemia, is a pyrazolopyrimidine. Its synthesis provides an excellent example of the utility of EEC. The core pyrazole ring is efficiently constructed by the reaction of EEC with hydrazine.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the double bond of EEC, followed by an intramolecular cyclization via attack of the second nitrogen atom on the cyano group, leading to the formation of a 3-amino-4-cyanopyrazole derivative[5].

Experimental Protocol: Synthesis of 3-Amino-4-cyanopyrazole [5]

  • Reaction: Condense hydrazine with ethoxymethylenemalononitrile (a close derivative of EEC).

  • Hydrolysis: The resulting 3-amino-4-cyanopyrazole is then hydrolyzed with sulfuric acid to yield the corresponding amide.

  • Final Cyclization: The amide is subsequently heated with formamide in excess to form Allopurinol.

Table 3: Key Intermediates in Allopurinol Synthesis

IntermediateStructureRole
3-Amino-4-cyanopyrazolePyrazole with amino and cyano groupsCore pyrazole scaffold
3-Amino-4-carboxamidopyrazolePyrazole with amino and amide groupsPrecursor for final ring closure
AllopurinolPyrazolo[3,4-d]pyrimidin-4-olFinal pharmaceutical product

Broader Horizons: Folic Acid Antagonists and Beyond

The versatility of EEC extends to the synthesis of more complex heterocyclic systems. For instance, pyrimidine derivatives synthesized from EEC can serve as precursors for folic acid antagonists, an important class of anticancer drugs[11][12][13]. The synthesis of these complex molecules often involves the initial construction of a substituted pyrimidine ring, which is then further elaborated. While a direct, one-step synthesis of drugs like Pemetrexed from EEC is not typical, the foundational pyrimidine chemistry enabled by EEC is a critical upstream consideration in the overall synthetic strategy.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

Ethyl (ethoxymethylene)cyanoacetate has proven to be an exceptionally valuable and versatile precursor in the synthesis of a wide range of pharmaceuticals. Its predictable reactivity and ability to participate in a variety of cyclization reactions make it an indispensable tool for the construction of key heterocyclic scaffolds, including quinolones, pyrimidines, and pyrazoles. The ability to generate complex molecular architectures from relatively simple and accessible starting materials underscores the elegance and efficiency that EEC brings to the field of medicinal chemistry. A thorough understanding of its reaction mechanisms and the practical considerations for its use, as outlined in this guide, empowers researchers to harness the full potential of this remarkable molecule in the ongoing quest for novel therapeutics.

References

  • Pharmaceutical Manufacturing Encyclopedia. (n.d.). Allopurinol.
  • Google Patents. (n.d.). Process of preparing 3-amino-2-cyano acrylamide.
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  • SciSpace. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Retrieved January 30, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 30, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of trimethoprim.
  • ResearchGate. (n.d.). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. Retrieved January 30, 2026, from [Link]

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  • Longdom Publishing. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1). Retrieved January 30, 2026, from [Link]

  • Hindawi. (n.d.). Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). Allopurinol impurity F and preparation method thereof.
  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (n.d.). Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of allopurinol.
  • ResearchGate. (n.d.). Synthesis of pyrazoles via cyclocondensation of α,β-ethylenic ketones.... Retrieved January 30, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved January 30, 2026, from [Link]

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Foundational

Safety and handling of Ethyl (ethoxymethylene)cyanoacetate

An In-depth Technical Guide to the Safe Handling of Ethyl (ethoxymethylene)cyanoacetate Introduction: Balancing Utility and Prudence Ethyl (ethoxymethylene)cyanoacetate (CAS No. 94-05-3), also known as Ethyl 2-cyano-3-et...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Ethyl (ethoxymethylene)cyanoacetate

Introduction: Balancing Utility and Prudence

Ethyl (ethoxymethylene)cyanoacetate (CAS No. 94-05-3), also known as Ethyl 2-cyano-3-ethoxyacrylate, is a cornerstone reagent in modern synthetic chemistry. Its unique trifunctional nature—possessing a nitrile, an ester, and an activated double bond—makes it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] However, its reactivity and toxicological profile demand a commensurate level of respect and a rigorous approach to its handling.

This guide is designed for the professional researcher and drug development scientist. It moves beyond a perfunctory review of a safety data sheet (SDS) to provide a deeper, field-tested perspective on managing the risks associated with this chemical. Our focus is on the causality behind safety protocols, ensuring that every procedure is a self-validating system for protecting personnel and preserving experimental integrity.

Core Physicochemical & Hazard Profile

Understanding the intrinsic properties of a chemical is the foundation of any robust safety assessment. Ethyl (ethoxymethylene)cyanoacetate is an off-white to faint yellow crystalline solid.[2][3] Its solid nature can be deceptive; it requires careful handling to avoid generating dust, which can be easily inhaled.[3]

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 94-05-3[3][4]
Molecular Formula C₈H₁₁NO₃[4]
Molecular Weight 169.18 g/mol [5]
Appearance Off-white to faint yellow solid[2][3][4]
Melting Point 48-51 °C[3]
Boiling Point 190-191 °C at 30 mmHg[6]
Flash Point >110 °C (>230 °F)[2]
Solubility Soluble in organic solvents (ethanol, ether); limited solubility in water.[1]

The primary hazards associated with this compound are clearly defined under the Globally Harmonized System (GHS). It is not merely a mild irritant; it poses significant acute health risks that must be actively managed.

Table 2: GHS Hazard Classification Summary

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or irritation
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

(Source: Aggregated from multiple safety data sheets[3][4][5][7][8])

The potential for this compound to act as both a respiratory and skin sensitizer is of critical importance.[4][8] Sensitization means that an initial exposure may cause little to no reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic response. This is the causal driver for implementing stringent engineering controls and PPE protocols from the very first use.

Risk Mitigation Framework: From Assessment to Execution

A dynamic risk assessment should precede any laboratory operation. This involves not just acknowledging the hazards, but evaluating the risk based on the quantities being used and the manipulations being performed (e.g., weighing, heating, reacting).

Risk_Assessment_Flow cluster_assessment Risk Assessment & Mitigation Logic cluster_hazards Primary Exposure Routes Start Identify Hazards (H301, H315, H317, H318, H334, H335) Evaluate Evaluate Procedure (e.g., Weighing, Refluxing) Start->Evaluate Controls Select Controls (Engineering & PPE) Evaluate->Controls Execute Execute Experiment with Controls Controls->Execute Inhalation Inhalation (Dust/Vapors) Controls->Inhalation Fume Hood Dermal Dermal Contact Controls->Dermal Gloves/Lab Coat Ocular Ocular Contact Controls->Ocular Goggles Ingestion Ingestion Controls->Ingestion Hygiene Rules End Safe Completion & Waste Disposal Execute->End

Caption: A logical workflow for assessing risk and applying appropriate controls.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is a flawed strategy. The hierarchy of controls prioritizes engineering solutions that isolate the hazard at its source.

  • Chemical Fume Hood: All manipulations of Ethyl (ethoxymethylene)cyanoacetate must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it captures any fine particulates generated during solid transfer and contains any vapors that may be released, directly mitigating the respiratory irritation and sensitization hazards.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the final barrier between the researcher and the chemical. The selection must be deliberate and based on the established hazards.

  • Eye and Face Protection: Given the classification as causing serious eye damage (Category 1), standard safety glasses are insufficient.[4][9] Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[3] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or during quenching of a reaction.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Use proper glove removal technique to avoid contaminating your skin.[3] A buttoned lab coat is required. For large-scale work, a chemically resistant apron is advisable. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[8][10]

  • Respiratory Protection: In the event of ventilation failure or during emergency response, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[8] Routine use of a respirator should not be required if engineering controls are functioning correctly.

Standard Operating Procedure: A Handling Workflow

This protocol outlines a self-validating workflow for safely handling the chemical in a typical laboratory setting.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don the required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Place all necessary equipment (spatula, beaker, solvent) within the fume hood to minimize movement in and out of the controlled space.

  • Aliquotting the Reagent:

    • Carefully open the reagent bottle. Avoid creating puffs of dust.

    • Using a clean spatula, gently transfer the desired amount of Ethyl (ethoxymethylene)cyanoacetate to the weigh boat. The key is to perform this action slowly and deliberately to prevent aerosolization.

    • Securely close the main reagent bottle immediately after weighing.

  • Solution Preparation:

    • Transfer the weighed solid into the reaction flask or beaker.

    • Add the solvent slowly to dissolve the solid. If necessary, gentle swirling can be used. This should also be done inside the fume hood.

  • Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent-dampened cloth.

    • Dispose of the weigh boat and cleaning materials in a designated solid hazardous waste container.

    • Remove gloves using the proper technique and dispose of them in the designated waste.

    • Wash hands thoroughly with soap and water.[10]

Workflow_Diagram cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Hood) cluster_cleanup 3. Cleanup & Completion Prep1 Verify Fume Hood Function Prep2 Don PPE (Goggles, Gloves, Coat) Prep1->Prep2 Prep3 Place Equipment in Hood Prep2->Prep3 Handle1 Carefully Weigh Solid Reagent Prep3->Handle1 Begin Transfer Handle2 Securely Close Stock Bottle Handle1->Handle2 Handle3 Transfer Solid to Vessel & Add Solvent Handle2->Handle3 Clean1 Decontaminate Surfaces & Tools Handle3->Clean1 Reaction Setup Complete Clean2 Dispose of Waste (Gloves, Weigh Boat) Clean1->Clean2 Clean3 Wash Hands Thoroughly Clean2->Clean3

Caption: A step-by-step workflow for the safe handling of solid Ethyl (ethoxymethylene)cyanoacetate.

Storage and Emergency Protocols

Storage

Proper storage is essential for maintaining the chemical's stability and preventing accidental release.

  • Conditions: Store in a cool, dry, and well-ventilated place.[2][3][10] The container must be kept tightly closed to protect it from moisture, which can cause hydrolysis.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Accidental Release

In the event of a spill, a calm and methodical response is crucial.

  • Action: Evacuate non-essential personnel from the area.[3] Remove all sources of ignition.

  • Containment: For a solid spill, vacuum or carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2]

  • Ventilation: Ventilate the area of the spill after cleanup is complete.[11]

First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or if respiratory symptoms develop, call a poison center or doctor.[3][8]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation or a rash occurs.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[3][8][10]

Conclusion: A Culture of Safety

Ethyl (ethoxymethylene)cyanoacetate is a powerful tool in the synthetic chemist's arsenal. Its effective use is inextricably linked to a comprehensive understanding of its hazards and a disciplined application of safety protocols. By internalizing the principles of risk assessment, engineering controls, and proper personal protection, researchers can confidently leverage the utility of this reagent while ensuring a safe and secure laboratory environment for themselves and their colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 2-(Ethoxymethylene)-2-cyanoacetate, 25g, Each. Retrieved from [Link]

  • New Jersey Department of Health. (1999, March). Hazard Summary: ETHYL CYANOACETATE. Retrieved from [Link]

  • Hebei Medipharm Co., Ltd. (n.d.). Ethyl (ethoxymethylene) cyanoacetate Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Physical properties of Ethyl (ethoxymethylene)cyanoacetate

An In-depth Technical Guide to the Physical Properties of Ethyl (ethoxymethylene)cyanoacetate Introduction Ethyl (ethoxymethylene)cyanoacetate (EMCAE), CAS Number 94-05-3, is a multifunctional organic compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Ethyl (ethoxymethylene)cyanoacetate

Introduction

Ethyl (ethoxymethylene)cyanoacetate (EMCAE), CAS Number 94-05-3, is a multifunctional organic compound of significant interest to researchers in organic synthesis and drug development.[1] Structurally, it features a unique combination of a cyano group, an ester, and an electron-rich ethoxymethylene group, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles, which are core scaffolds in many pharmaceutical agents.[1] Its reactivity is largely dictated by the electrophilic nature of the double bond, which is susceptible to nucleophilic attack.

This guide provides a comprehensive overview of the core physical properties of EMCAE. As senior application scientists, we recognize that a thorough understanding of these properties is not merely academic; it is fundamental to the compound's handling, purification, characterization, and successful application in complex synthetic pathways. The following sections detail these properties, providing not only the established values from authoritative sources but also the underlying scientific principles and validated experimental protocols for their determination.

General Physicochemical Properties

A baseline characterization of a chemical substance begins with its fundamental identifiers and observable properties. These data are critical for safety, handling, and regulatory compliance.

PropertyValueSource(s)
CAS Number 94-05-3[2][3][4][5]
Molecular Formula C₈H₁₁NO₃[2][4][5][6]
Molecular Weight 169.18 g/mol [2][3][5][6]
Appearance White to yellow crystalline mass, crystals, or flakes.[1][4][7][8]
IUPAC Name ethyl (E)-2-cyano-3-ethoxyprop-2-enoate[5][6]
InChI Key KTMGNAIGXYODKQ-VOTSOKGWSA-N[3][6][7]
SMILES CCO\C=C(\C#N)C(=O)OCC[3][4][6][7]

Thermal Properties: Melting and Boiling Points

Thermal properties are critical indicators of a compound's purity and define the conditions required for its purification and handling.

Melting Point

The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress this range.

Table 2.1: Reported Melting Point of Ethyl (ethoxymethylene)cyanoacetate

Melting Point Range (°C) Source(s)
49-53 [2][8]
49-51 [3][7][9]
47-53 [4]

| 47-52 |[5] |

This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus.

  • Sample Preparation: Place a small amount of dry EMCAE onto a clean, dry watch glass. Finely crush the crystals into a powder using a spatula.

  • Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the bottom of the tube.

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (e.g., to 35°C).

  • Observation: Above this temperature, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for accurately observing the temperature at which melting begins and ends.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow A Crush dry sample to a fine powder B Pack 2-3 mm of sample into capillary tube A->B C Insert capillary into apparatus B->C D Set rapid heating to ~15°C below expected MP C->D E Reduce heating rate to 1-2°C / min D->E F Observe and record start of melting (T1) E->F G Observe and record completion of melting (T2) F->G H Report melting range (T1 - T2) G->H

Caption: Workflow for determining melting point via the capillary method.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For compounds like EMCAE, which have a high boiling point at atmospheric pressure, determination under reduced pressure (vacuum distillation) is standard practice to prevent thermal decomposition.

Table 2.2: Reported Boiling Point of Ethyl (ethoxymethylene)cyanoacetate

Boiling Point (°C) Pressure (mmHg) Source(s)
190-191 30 [2][5][7][9]

| 305.1 (Predicted) | 760 |[3] |

This method is suitable for determining the boiling point of high-boiling liquids at reduced pressure.

  • Apparatus Assembly: Assemble a short-path distillation apparatus. Place a small sample of EMCAE (if liquid, or melt if solid) and a magnetic stir bar into the distillation flask.

  • Vacuum Connection: Connect the apparatus to a vacuum pump through a vacuum trap and a manometer to monitor the pressure.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Pressure Stabilization: Evacuate the system to the desired pressure (e.g., 30 mmHg) and allow it to stabilize.

  • Observation: Continue heating until the liquid boils and a steady condensation of vapor is observed on the thermometer bulb.

  • Data Recording: Record the temperature at which the condensate is in equilibrium with the vapor. This is the boiling point at the recorded pressure.

  • Correction (Optional): If needed, the observed boiling point can be extrapolated to atmospheric pressure using a pressure-temperature nomograph, although direct reporting at the measurement pressure is more accurate.

BoilingPointWorkflow A Assemble short-path distillation apparatus B Add sample and stir bar to flask A->B C Connect to vacuum pump and manometer B->C D Evacuate system to desired pressure (e.g., 30 mmHg) C->D E Begin stirring and gentle heating D->E F Observe for steady boiling and condensation E->F G Record temperature and stable pressure F->G H Report boiling point at measured pressure G->H

Caption: Workflow for boiling point determination under reduced pressure.

Physical and Optical Properties

Density and refractive index are intrinsic physical constants that are valuable for substance identification and quality control.

Table 3.1: Reported Density and Refractive Index of Ethyl (ethoxymethylene)cyanoacetate

Property Value Source(s)
Density 1.075 g/cm³ [2]
1.1 ± 0.1 g/cm³ [3]
1.2435 g/cm³ (Rough Estimate) [7][10]
Refractive Index 1.452 [2][3]

| | 1.5100 (Estimate) |[7][10] |

These measurements are typically performed on the liquid (molten) form of EMCAE at a standardized temperature (e.g., 20°C or 25°C), which requires a temperature-controlled water bath.

  • Sample Preparation: Gently melt the solid EMCAE in a temperature-controlled bath just above its melting point. Ensure the sample is free of air bubbles.

  • Density Measurement (Pycnometer):

    • Weigh a clean, dry pycnometer (W₁).

    • Fill the pycnometer with the molten sample, ensuring no air bubbles are trapped. Thermostat to the desired temperature (e.g., 25°C).

    • Weigh the filled pycnometer (W₂).

    • Empty and clean the pycnometer, then fill it with distilled water and weigh it at the same temperature (W₃).

    • Calculate density: ρ = (W₂ - W₁) / (W₃ - W₁).

  • Refractive Index Measurement (Abbe Refractometer):

    • Calibrate the Abbe refractometer with a standard of known refractive index.

    • Apply a few drops of the molten EMCAE to the prism surface.

    • Close the prisms and allow the sample to reach thermal equilibrium with the instrument (circulate water from the same bath).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index directly from the instrument's scale.

  • Validation: Clean the prisms and pycnometer thoroughly between measurements. Perform readings in triplicate.

PhysicalOpticalWorkflow cluster_0 Density (Pycnometer) cluster_1 Refractive Index (Refractometer) A Weigh empty pycnometer (W1) B Fill with molten sample, thermostat, weigh (W2) A->B C Fill with water, thermostat, weigh (W3) B->C D Calculate Density: (W2-W1)/(W3-W1) C->D E Calibrate refractometer F Apply molten sample to prism E->F G Allow thermal equilibrium F->G H Adjust optics and read scale G->H Start Melt sample and thermostat Start->A Start->E

Caption: Parallel workflows for measuring density and refractive index.

Solubility Profile

The solubility of EMCAE dictates the choice of solvents for reactions, extractions, and recrystallization. Its structure suggests solubility in polar organic solvents and limited solubility in water.

Table 4.1: Solubility of Ethyl (ethoxymethylene)cyanoacetate

Solvent Solubility Source(s)
Water <0.01 g/L (20 °C) [3][7]
Chloroform Soluble [7][10]
Methanol Soluble [7][10]
Ethanol Soluble [1]

| Ether | Soluble |[1] |

  • Setup: Add approximately 10-20 mg of EMCAE to a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, chloroform, diethyl ether, hexane).

  • Observation: Agitate each tube vigorously for 30-60 seconds.

  • Classification: Observe if the solid completely dissolves. Classify as "soluble," "sparingly soluble," or "insoluble." The principle of "like dissolves like" is demonstrated here, where the polar functional groups of EMCAE facilitate its dissolution in moderately polar to polar organic solvents, while its overall organic character limits its solubility in the highly polar, hydrogen-bonding network of water.[1]

Spectroscopic Characterization

Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, which is essential for structural confirmation and identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of EMCAE is expected to show characteristic absorption bands for the nitrile (C≡N), ester carbonyl (C=O), alkene (C=C), and ether (C-O) groups. Spectra are available from various sampling methods, including KBr disc, Nujol mull, and in CCl₄ solution.[2]

This is a common technique for analyzing solid samples.

  • Sample Preparation: Grind 1-2 mg of EMCAE with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. The KBr must be free of moisture.

  • Pellet Formation: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of the major absorption peaks and assign them to the corresponding functional groups.

FTIR_Workflow A Grind 1-2 mg sample with ~100 mg dry KBr B Transfer powder to pellet press A->B C Apply 7-10 tons of pressure to form a transparent pellet B->C D Place pellet in spectrometer sample holder C->D E Acquire background spectrum (empty) D->E F Acquire sample spectrum E->F G Process data and assign peaks to functional groups F->G

Caption: Standard workflow for sample preparation and analysis using FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Data is available for both ¹H and ¹³C NMR in a deuterated chloroform (CDCl₃) solvent.[2]

  • Sample Weighing: Accurately weigh 5-10 mg of EMCAE.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added, but for routine characterization, the residual solvent peak is often used for reference.

  • Analysis: Cap the NMR tube and place it in the NMR spectrometer to acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) mass spectra are available for EMCAE.[2]

  • Sample Preparation: Prepare a dilute solution of EMCAE (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Analysis: The compound is vaporized, separated from impurities on the GC column, and then introduced into the mass spectrometer's ion source.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), which confirms the molecular weight, and the fragmentation pattern, which supports the proposed structure. The predicted exact mass is 169.073898.[3]

Conclusion

The physical properties of Ethyl (ethoxymethylene)cyanoacetate are well-defined, providing a solid foundation for its use in research and development. Its status as a low-melting solid with a high boiling point necessitates specific handling and purification techniques, such as vacuum distillation. Its solubility profile is consistent with its moderately polar structure, and its identity and purity can be rigorously confirmed through a combination of thermal analysis, refractometry, and comprehensive spectroscopic methods. The protocols and data presented in this guide serve as a validated resource for scientists, enabling the safe, effective, and reproducible application of this versatile chemical intermediate.

References

  • Chemsrc. Ethyl (ethoxymethylene)cyanoacetate | CAS#:94-05-3. Available from: [Link]

  • PubChem. Ethyl cyanoacetate | C5H7NO2 | CID 7764. Available from: [Link]

  • PubChemLite. Ethyl (ethoxymethylene)cyanoacetate (C8H11NO3). Available from: [Link]

  • PubChem. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183. Available from: [Link]

  • PubChem. Ethyl ethoxymethylenecyanoacetate | C8H11NO3 | CID 1550346. Available from: [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Solvent Engineering for Ethyl (ethoxymethylene)cyanoacetate

This guide provides an in-depth technical analysis of the solubility profile, solvent selection logic, and purification protocols for Ethyl (ethoxymethylene)cyanoacetate (EMCAE) . Executive Summary Ethyl (ethoxymethylene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent selection logic, and purification protocols for Ethyl (ethoxymethylene)cyanoacetate (EMCAE) .

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3) is a critical electrophilic building block used extensively in the synthesis of heterocycles, particularly quinolines (via the Gould-Jacobs reaction) and pyrimidines. Its utility is defined by its vinyl ether moiety, which is highly reactive toward nucleophiles.

Understanding its solubility landscape is paramount for two reasons:

  • Reaction Optimization: High solubility in polar organic solvents allows for homogeneous reaction conditions, essential for consistent kinetics in condensation reactions.

  • Purification Strategy: Its low melting point (49–51 °C) and hydrolytic instability make solvent choice critical for recrystallization and extraction, often favoring non-aqueous, non-nucleophilic systems.

Physicochemical Profile

Before selecting solvents, one must understand the solute's thermodynamic properties.

PropertyValueImplication for Solubility
Molecular Formula C₈H₁₁NO₃Moderate molecular weight (169.18 g/mol )
Melting Point 49–51 °CCritical: Low MP implies high solubility in many organics; recrystallization requires low temperatures (0 to -20 °C).
Boiling Point 190–191 °C (30 mmHg)High BP allows for high-temperature reflux without loss, but purification often requires vacuum distillation.
LogP (Octanol/Water) ~1.38Lipophilic. Soluble in organics; poorly soluble in water.[1][2]
Dipole Moment High (Nitrile + Ester)Favors polar aprotic and polar protic solvents.
Water Solubility <0.01 g/L (20 °C)Practically insoluble; water is an excellent anti-solvent.

Solubility Landscape

EMCAE exhibits a "Polar-Lipophilic" solubility profile. It dissolves readily in solvents capable of dipole-dipole interactions but resists dissolution in highly non-polar alkanes unless heated.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusTechnical Insight
Polar Protic Ethanol, Methanol, IsopropanolHigh Primary Reaction Solvents. Excellent for condensation reactions (e.g., with anilines). Caution: Avoid prolonged heating with trace acid/base to prevent transesterification or hydrolysis.
Polar Aprotic DMF, DMSO, AcetonitrileVery High Used for high-temperature cyclizations (>100 °C). DMSO is standard for NMR analysis.
Chlorinated Dichloromethane (DCM), ChloroformHigh Ideal for extraction and low-temperature transfers. High volatility facilitates easy removal.
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherHigh Good for general handling. Ethyl acetate/Hexane mixtures are viable for chromatographic purification.[3]
Non-Polar Hexane, Heptane, TolueneLow to Moderate Anti-Solvents. Toluene dissolves EMCAE at reflux but precipitates it upon cooling (ideal for recrystallization). Hexane is a precipitant.
Aqueous WaterInsoluble Wash Solvent. Used to remove inorganic salts (NaCl, KBr) from reaction mixtures without dissolving the product.

Solvent Selection Logic (Visualization)

The following decision tree illustrates the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolventSelection Start Objective Reaction Synthesis (Nucleophilic Attack) Start->Reaction Purification Purification Start->Purification TempHigh High Temp (>100°C) Reaction->TempHigh TempLow Reflux (<80°C) Reaction->TempLow MethodDist Vacuum Distillation Purification->MethodDist Primary (Liquid/Low MP) MethodCryst Recrystallization Purification->MethodCryst Secondary (Solid) DMF DMF / DMSO (Gould-Jacobs) TempHigh->DMF Solubility + BP EtOH Ethanol / MeOH (Condensation) TempLow->EtOH Solubility + Removal SolventPair Solvent Pair: EtOH/Water or EtOAc/Hexane MethodCryst->SolventPair Cool to 0°C

Figure 1: Decision logic for solvent selection based on thermal requirements and process goals.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact solubility limits if literature data is insufficient for a specific solvent.

Objective: Quantify the solubility of EMCAE in a target solvent at 25 °C.

  • Preparation: Add excess Ethyl (ethoxymethylene)cyanoacetate (approx. 2 g) to a glass vial containing 10 mL of the target solvent.

  • Equilibration: Cap the vial and agitate (shake or stir) at 25 °C for 24 hours. Ensure solid remains visible (saturation).

  • Phase Separation: Stop agitation and allow solids to settle for 1 hour. Centrifuge if necessary.

  • Sampling: Carefully withdraw 1 mL of the clear supernatant using a syringe filter (0.45 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate the solvent in a pre-weighed dish under vacuum and weigh the residue.

    • HPLC: Dilute the aliquot with acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Due to the low melting point (50 °C), standard recrystallization is difficult. This "Low-Temperature Precipitation" method is recommended.

Reagents: Crude EMCAE, Ethanol (Solvent), Water (Anti-solvent).

  • Dissolution: Dissolve crude EMCAE in the minimum amount of warm Ethanol (40 °C). Do not exceed 45 °C to avoid melting the solid into an oil.

  • Filtration: Filter the warm solution rapidly to remove insoluble particulates.

  • Precipitation:

    • Place the filtrate in an ice-salt bath (-10 °C).

    • Add cold Water dropwise with vigorous stirring until persistent turbidity is observed.

  • Crystallization: Allow the mixture to stand at -20 °C (freezer) for 12 hours.

  • Isolation: Filter the resulting crystals quickly on a cold Buchner funnel. Wash with cold Hexane (to remove residual water/ethanol without dissolving the product).

  • Drying: Dry in a vacuum desiccator over P₂O₅. Avoid oven drying due to low MP.

Reaction Workflow Visualization

The following diagram depicts the role of solubility in the standard synthesis of 4-hydroxyquinoline derivatives (Gould-Jacobs type), where EMCAE is the key reagent.

ReactionWorkflow Reactants Aniline + EMCAE Solvent Solvent: Ethanol (Homogeneous Solution) Reactants->Solvent Dissolution Intermediate Enamine Intermediate (Precipitates on cooling) Solvent->Intermediate Reflux 1-2h Cyclization Thermal Cyclization (Dowtherm A or Diphenyl Ether) Intermediate->Cyclization Solvent Swap (High Temp >250°C) Product 4-Hydroxyquinoline Cyclization->Product Workup

Figure 2: Solubility-driven workflow for the synthesis of quinoline derivatives. Note the solvent swap required for the high-temperature cyclization step.

Safety & Stability

  • Hydrolysis Risk: EMCAE contains an enol ether and a nitrile. In the presence of water and acid/base, it can hydrolyze to ethyl cyanoacetate and formic acid equivalents. Always use anhydrous solvents.

  • Thermal Stability: Stable up to its boiling point (190 °C), but prolonged heating above 150 °C should be done under inert atmosphere (N₂/Ar) to prevent polymerization or oxidation.

  • Handling: Wear nitrile gloves and safety glasses. The compound is an irritant and potential sensitizer.

References

  • ChemicalBook. (2025). Ethyl (ethoxymethylene)cyanoacetate Properties and Safety. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Ethyl (ethoxymethylene)cyanoacetate. Retrieved from

  • PubChem. (2025). Compound Summary: Ethyl ethoxymethylenecyanoacetate (CID 1550346). National Library of Medicine. Retrieved from

  • Organic Syntheses. (Coll. Vol. 3, p. 395). Ethyl (ethoxymethylene)cyanoacetate synthesis protocols. Retrieved from

Sources

Exploratory

The Architect of Heterocycles: A Technical Guide to Ethyl (ethoxymethylene)cyanoacetate

[1] Executive Summary Ethyl (ethoxymethylene)cyanoacetate (EMCA) , identified by CAS 94-05-3 , is a pivotal "push-pull" alkene reagent in organic synthesis. Characterized by an electron-rich ethoxy group and two electron...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA) , identified by CAS 94-05-3 , is a pivotal "push-pull" alkene reagent in organic synthesis. Characterized by an electron-rich ethoxy group and two electron-withdrawing groups (cyano and ester) flanking a double bond, it serves as a highly reactive three-carbon electrophile.

Historically rooted in the condensation chemistry of the late 19th century, EMCA has evolved into a cornerstone for constructing nitrogen-containing heterocycles. It is the structural sibling of Diethyl (ethoxymethylene)malonate (EMME), the reagent famous for the Gould-Jacobs reaction used to synthesize quinolone antibiotics.[1] While EMME yields 3-carboxylate derivatives, EMCA is the reagent of choice for accessing 3-cyanoquinolines , aminopyrimidines , and pyrazoles , making it indispensable in modern drug discovery for kinase inhibitors and agrochemicals.

Chemical Identity & "Push-Pull" Dynamics

EMCA is a classic example of a push-pull ethylene.[1] The conjugation between the electron-donating ethoxy group (the "push") and the electron-withdrawing cyano and ester groups (the "pull") polarizes the


-carbon, making it highly susceptible to nucleophilic attack by amines, hydrazines, and amidines.
Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Ethyl (2E)-2-cyano-3-ethoxyprop-2-enoate
Common Name Ethyl (ethoxymethylene)cyanoacetate (EMCA)
CAS Number 94-05-3
Molecular Formula

Molecular Weight 169.18 g/mol
Appearance White to pale yellow crystalline solid or liquid (mp ~50°C)
Solubility Soluble in ethanol, ethyl acetate, DCM; insoluble in water
Reactivity Class

-Alkoxyacrylate / Michael Acceptor
The Electronic Mechanism

The reactivity is driven by the leaving group ability of the ethoxy substituent.[1] A nucleophile (Nu-H) attacks the


-carbon, followed by the elimination of ethanol. This addition-elimination sequence preserves the double bond but swaps the ethoxy group for the nucleophile, setting the stage for subsequent cyclization.

PushPull EMCA EMCA (Electrophilic u03b2-Carbon) Intermediate Addition Intermediate EMCA->Intermediate + Nu-H Nu Nucleophile (R-NH2) Nu->Intermediate Product Enamine (Substitution Product) Intermediate->Product - EtOH EtOH Ethanol (Leaving Group) Intermediate->EtOH

Figure 1: The Addition-Elimination Mechanism characteristic of EMCA.[1]

Historical Genesis: From Claisen to Gould-Jacobs

The history of EMCA is inextricably linked to the development of condensation reactions involving orthoformates.[1]

The Claisen Foundation (1897)

The synthetic route to EMCA was first conceptualized through the work of Ludwig Claisen .[1] In 1897, Claisen described the reaction of triethyl orthoformate with active methylene compounds (like diethyl malonate and ethyl acetoacetate) in the presence of acetic anhydride.[1] This method, known as the Claisen Condensation (Orthoester variation) , established the fundamental protocol used to manufacture EMCA today.

The Gould-Jacobs Revolution (1939)

In 1939, R. Gordon Gould Jr. and Walter A. Jacobs at the Rockefeller Institute published a landmark paper describing the synthesis of 4-hydroxyquinolines.[1] They reacted anilines with diethyl (ethoxymethylene)malonate (EMME) to form an enamine, which was then thermally cyclized.[1][2]

While the original Gould-Jacobs reaction focused on the malonate derivative (EMME) to produce 3-carboxylic acids (precursors to drugs like Nalidixic Acid), researchers quickly adapted the protocol using EMCA .

  • The Shift: Replacing EMME with EMCA in the Gould-Jacobs protocol yields 3-cyano-4-quinolones .

  • Significance: The nitrile group at position 3 is a versatile handle.[1] It can be hydrolyzed to an amide, reduced to an amine, or converted into a tetrazole, expanding the medicinal chemist's toolkit beyond simple carboxylates.

Synthetic Utility & Protocols

A. Synthesis of EMCA (Manufacturing Protocol)

The industrial preparation remains true to Claisen's original principles but optimized for yield and purity.[1]

Reaction:


[1]

Protocol 1: Preparation of EMCA

  • Reagents: Ethyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).[1]

  • Setup: Round-bottom flask equipped with a fractionating column and a distillation head.

  • Procedure:

    • Mix ethyl cyanoacetate and triethyl orthoformate.[1]

    • Add acetic anhydride (acts as solvent and drives equilibrium by trapping ethanol).[1]

    • Heat the mixture to 130–140°C.

    • Distill off the ethyl acetate/ethanol/acetic acid by-products continuously.

    • Once low-boiling fractions are removed, increase vacuum to distill the product.[1]

    • Yield: EMCA distills at ~190°C (at atmospheric) or lower under vacuum, solidifying upon cooling (mp 50–53°C).[1]

B. The Modified Gould-Jacobs Reaction

This protocol demonstrates the synthesis of a 3-cyano-4-quinolone scaffold, a common intermediate in kinase inhibitor discovery.

Protocol 2: Synthesis of 3-Cyano-4-hydroxyquinoline

  • Step 1: Enamine Formation

    • Mix 1.0 eq of an aniline (e.g., 3-chloroaniline) with 1.1 eq of EMCA in Ethanol.

    • Reflux for 1–2 hours.[1] The intermediate enamine often precipitates upon cooling.[1]

    • Filter and wash with cold ethanol.[1]

  • Step 2: Thermal Cyclization

    • Suspend the enamine in a high-boiling solvent (e.g., Diphenyl ether or Dowtherm A).

    • Heat to 250°C (flash heating is preferred to minimize degradation).[1]

    • The cyclization occurs rapidly (15–30 mins) with the evolution of ethanol.[1]

    • Cool to room temperature; the product precipitates.[1] Dilute with hexane to maximize recovery.[1]

Pharmaceutical Workflow & Applications

EMCA is the "Architect" because it provides the skeletal carbons (C2, C3, and the exocyclic carbon) for the heterocyclic ring.

Pathway Visualization

The following diagram illustrates how EMCA diverges from EMME to create distinct pharmacological scaffolds.

PharmaPath Start Aniline Precursor Enamine_COOH Enamine (Diester) Start->Enamine_COOH + EMME Enamine_CN Enamine (Cyano-Ester) Start->Enamine_CN + EMCA Reagent_EMME Reagent: EMME (Malonate) Reagent_EMCA Reagent: EMCA (Cyanoacetate) Cyclization Thermal Cyclization (250°C) Enamine_COOH->Cyclization Enamine_CN->Cyclization Quinolone_COOH 3-Carboxy-4-Quinolone Cyclization->Quinolone_COOH Quinolone_CN 3-Cyano-4-Quinolone Cyclization->Quinolone_CN Drug_Cipro Antibiotics (e.g., Ciprofloxacin) Quinolone_COOH->Drug_Cipro Derivatization Drug_Kinase Kinase Inhibitors (e.g., Bosutinib precursors) Quinolone_CN->Drug_Kinase Nitrile modification

Figure 2: Divergent synthesis pathways using EMCA vs. EMME in drug development.[1]

Case Study: Pyrimidine Synthesis

Beyond quinolines, EMCA reacts with amidines (e.g., urea, thiourea, guanidine) to form pyrimidines.

  • Reaction: EMCA + Guanidine

    
     2-Amino-4-hydroxy-5-cyanopyrimidine.
    
  • Utility: These intermediates are frequent scaffolds in antifolates and antiviral drugs.[1]

References

  • Claisen, L. (1897).[1][3][4] "Untersuchungen über die Oxymethylenverbindungen." Justus Liebigs Annalen der Chemie, 297(1-2), 1-18. (Foundational discovery of orthoformate condensation).

  • Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

  • Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Ethoxymethylene Malonic Ester with Anilines." Journal of the American Chemical Society, 68(7), 1204–1208.
  • Sigma-Aldrich. (n.d.).[1] "Ethyl 2-cyano-3-ethoxyacrylate Product Specification (CAS 94-05-3)."[1] Link[1]

  • Grohe, K. (1989).[1] "The chemistry of the quinolones." Die Pharmazie, 44, 87. (Review of quinolone antibiotics chemistry utilizing EMME/EMCA).

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrimidines using Ethyl (ethoxymethylene)cyanoacetate

Application Note: High-Purity Synthesis of Pyrimidines & Quinolines using Ethyl (ethoxymethylene)cyanoacetate Abstract Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal electrophilic synthon in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Pyrimidines & Quinolines using Ethyl (ethoxymethylene)cyanoacetate

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal


 electrophilic synthon in medicinal chemistry, widely utilized for constructing nitrogen-containing heterocycles. This guide details the mechanistic rationale and optimized protocols for synthesizing 4-hydroxypyrimidine-5-carbonitriles  (via amidines/guanidines) and 4-hydroxyquinoline-3-carbonitriles  (via anilines).[1] Special emphasis is placed on the regiochemical control required to synthesize the core scaffolds of kinase inhibitors such as Neratinib  and Bosutinib .

Introduction: The EMCA Advantage

In drug discovery, the demand for functionalized pyrimidine and quinoline cores is ubiquitous. EMCA (CAS: 94-05-3) offers a distinct advantage over other 1,3-dicarbonyl equivalents (like diethyl ethoxymethylenemalonate) due to the presence of the cyano group .

  • Electronic Activation: The cyano group significantly increases the electrophilicity of the

    
    -carbon, facilitating rapid nucleophilic attack even by weak nucleophiles.
    
  • Synthetic Versatility: The nitrile moiety at the C5 position (in pyrimidines) or C3 position (in quinolines) serves as a versatile handle for further transformations (e.g., hydrolysis to amides, reduction to amines, or cyclization to fused systems like pyrimidopyrimidines).

Mechanistic Pathways

The reactivity of EMCA is governed by the "Addition-Elimination-Cyclization" sequence.[1] The pathway bifurcates based on the nucleophile used.

Pathway A: Pyrimidine Synthesis (Amidines/Guanidines)[1]
  • Michael-type Addition: The amino group of the amidine attacks the highly electrophilic enol ether carbon (

    
    -C), displacing ethanol.
    
  • Cyclization: The second nitrogen of the amidine attacks the ester carbonyl (preferred over the nitrile due to the formation of the thermodynamically stable 4-pyrimidinone tautomer).

  • Result: 4-hydroxy-5-cyanopyrimidine (often existing as the 4-oxo tautomer).[1]

Pathway B: Quinoline Synthesis (Anilines - Gould-Jacobs Reaction)[1]
  • Addition: Aniline attacks the

    
    -C, displacing ethanol to form an arylaminomethylene intermediate.
    
  • Thermal Cyclization: High temperature (

    
    C) or Lewis acid catalysis drives intramolecular electrophilic aromatic substitution onto the benzene ring.
    
  • Result: 4-hydroxyquinoline-3-carbonitrile (Key scaffold for EGFR/HER2 inhibitors).[1]

EMCA_Mechanism EMCA Ethyl (ethoxymethylene) cyanoacetate (EMCA) Inter_A Intermediate A: Enamine Adduct EMCA->Inter_A + Amidine - EtOH Inter_B Intermediate B: Anilinoacrylate EMCA->Inter_B + Aniline - EtOH Nuc_Amidine Nucleophile: Amidine/Guanidine (NH2-C(R)=NH) Nuc_Amidine->Inter_A Nuc_Aniline Nucleophile: Aniline (Ph-NH2) Nuc_Aniline->Inter_B Prod_Pyr Product: 4-Hydroxy-5-cyanopyrimidine Inter_A->Prod_Pyr Base / Reflux Cyclization on Ester Prod_Quin Product: 4-Hydroxy-3-cyanoquinoline (Neratinib Core) Inter_B->Prod_Quin Thermal Cyclization (250°C) or POCl3

Figure 1: Divergent mechanistic pathways for EMCA depending on the nitrogen nucleophile.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine

Target Application: Antibacterials, Antivirals.[1]

Reagents:

  • Guanidine Hydrochloride: 10.0 mmol

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 10.0 mmol[1]

  • Sodium Ethoxide (NaOEt): 21.0 mmol (2.1 equiv)[1]

  • Ethanol (Absolute): 20 mL

Procedure:

  • Preparation of Free Base: In a dry round-bottom flask, dissolve Guanidine HCl in absolute ethanol. Add the NaOEt solution dropwise at 0°C under

    
     atmosphere. Stir for 15 min to generate free guanidine.
    
  • Addition: Add EMCA dropwise to the guanidine solution. Note: The reaction is exothermic; maintain temperature <10°C during addition to prevent polymerization.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitoring by TLC (EtOAc:MeOH 9:1) should show the disappearance of EMCA (

    
    ).
    
  • Workup:

    • Cool reaction to room temperature.[2]

    • Evaporate solvent under reduced pressure to obtain a solid residue.

    • Dissolve residue in minimal water (10 mL).

    • Acidify carefully with 2N HCl to pH 3–4.[1] The product will precipitate as a white/off-white solid.[1][2]

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL). Recrystallize from DMF/Water if purity is <95%.[1]

Yield Expectation: 75–85%

Protocol B: Synthesis of 4-Hydroxy-3-cyano-7-ethoxyquinoline

Target Application: Core synthesis for Neratinib (Nerlynx).[1]

Reagents:

  • 3-Chloro-4-(2-pyridylmethoxy)aniline (or substituted aniline surrogate): 10 mmol[1]

  • EMCA: 11 mmol (1.1 equiv)[1]

  • Solvent: Ethanol (Step 1), Dowtherm A (Step 2)

Procedure:

  • Enamine Formation (Step 1):

    • Mix the aniline and EMCA in Ethanol (30 mL).

    • Reflux for 2 hours.[3] The intermediate enamine (ethyl 2-cyano-3-(arylamino)acrylate) often precipitates upon cooling.[1]

    • Filter and dry the intermediate.[4]

  • Gould-Jacobs Cyclization (Step 2):

    • Safety Warning: This step requires high heat (

      
      C). Use a sand bath or heating mantle with high-temperature silicon oil.[1]
      
    • Add the dried intermediate to hot Dowtherm A (diphenyl ether/biphenyl mixture) pre-heated to 250°C.

    • Stir for 30–60 minutes. Rapid evolution of ethanol vapor will occur; ensure open ventilation or a distillation trap.

    • Cool to room temperature. Add hexane to precipitate the quinoline product.

  • Isolation: Filter the brown solid and wash with hexane to remove Dowtherm A.

Yield Expectation: 60–70% (over 2 steps).[5]

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Stoichiometry Low yield of pyrimidineEnsure 2.0+ equivalents of base (NaOEt) are used when using Guanidine HCl. One eq neutralizes HCl, the second catalyzes cyclization.
Temperature Dark/Tarred Product (Protocol B)Thermal cyclization is sensitive. Do not exceed 260°C. Alternatively, use

for cyclization (forms 4-chloro derivative directly).
Solvent EMCA hydrolysisEMCA is moisture sensitive. Use absolute ethanol and store the reagent under inert gas.
Impurity Profile "Neratinib Impurity 52"This typically refers to the uncyclized enamine or the 4-ethoxy derivative formed if EtOH is not removed efficiently. Ensure vigorous reflux/distillation.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Amidine/Guanidine + Base (Generate Free Base) Start->Mix Add Add EMCA slowly (0-10°C) Exothermic Control Mix->Add Reflux Reflux (EtOH, 78°C, 4-6h) Monitor TLC Add->Reflux Workup Evaporate & Acidify (pH 3-4) Precipitate Product Reflux->Workup Filter Filtration & Washing (Cold Water/EtOH) Workup->Filter Final Final Product: High Purity Pyrimidine Filter->Final

Figure 2: Step-by-step workflow for the synthesis of pyrimidines using EMCA.

References

  • Mechanism of Pyrimidine Synthesis

    • Title: Synthesis of pyrimidine derivatives from ethyl cyanoacetate and their applic
    • Source: Growing Science, Current Chemistry Letters.
    • URL:[Link]

  • Guanidine Reaction Specifics

    • Title: Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
    • Source: Arkivoc.[1][2][6][7]

    • URL:[Link][1]

  • Neratinib Core Synthesis (Quinoline Route)

    • Title: Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its rel
    • Source: ChemRxiv.[1]

    • URL:[Link]

  • Reagent Safety & Properties

    • Title: Ethyl (ethoxymethylene)cyanoacetate - Substance Information.[1]

    • Source: PubChem / NIH.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Ethyl (ethoxymethylene)cyanoacetate (EMCA) in Multicomponent &amp; Cascade Heterocycle Synthesis

Executive Summary Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3) represents a quintessential "push-pull" alkene, serving as a stabilized surrogate for the transient species generated in traditional multicomponen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3) represents a quintessential "push-pull" alkene, serving as a stabilized surrogate for the transient species generated in traditional multicomponent reactions (MCRs) involving active methylenes and orthoformates. Its structure features an electrophilic


-carbon activated by two electron-withdrawing groups (cyano and ester) and modulated by an ethoxy leaving group.

This guide details the application of EMCA in the synthesis of pyrazoles, pyrimidines, and fused heterocyclic systems. Unlike traditional MCRs where all reagents are mixed simultaneously, using isolated EMCA allows for "Sequential Multicomponent Protocols" (or Telescoped Synthesis), which significantly reduces side reactions (such as polymerization) and improves regioselectivity.

Mechanistic Principles: The "Push-Pull" Dynamics

To optimize protocols using EMCA, one must understand its reactivity profile. It acts as a 1,3-dielectrophile equivalent. The reaction generally proceeds via an Addition-Elimination-Cyclization (AEC) mechanism.

Reactivity Flowchart

The following diagram illustrates the standard reaction pathway of EMCA with binucleophiles (e.g., hydrazines, amidines).

EMCA_Mechanism cluster_legend Reaction Phase EMCA EMCA (Electrophilic Beta-Carbon) Intermediate Michael Adduct (Tetrahedral Intermediate) EMCA->Intermediate Nucleophilic Attack (Nu1) Nu1 Binucleophile (e.g., Hydrazine/Amidine) Nu1->Intermediate Elimination Elimination of EtOH (Formation of Enamine) Intermediate->Elimination - EtOH Cyclization Intramolecular Cyclization Elimination->Cyclization Nu2 Attack on CN or Ester Product Heterocycle (Pyrazole/Pyrimidine) Cyclization->Product Tautomerization

Figure 1: The Addition-Elimination-Cyclization (AEC) pathway. The ethoxy group acts as a "chemical fuse," departing to allow the formation of a stable enamine intermediate before final ring closure.

Application Protocols

Protocol A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Context: This is the "Gateway Reaction" for EMCA. The product is a universal building block for pyrazolo[1,5-a]pyrimidines (biologically active scaffolds similar to purines). This protocol replaces the messy 3-component reaction (Ethyl cyanoacetate + Orthoformate + Hydrazine) with a clean, controlled 2-component step.

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 1.0 equiv (e.g., 16.9 g)

  • Hydrazine Hydrate (80% or 98%): 1.0 - 1.1 equiv

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: None required (autocatalytic)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with EMCA (1.0 equiv) and Absolute EtOH (5 mL/g of EMCA). Stir to dissolve (clear to slightly yellow solution).

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: The reaction is exothermic. Uncontrolled addition leads to oligomerization.

  • Addition: Add Hydrazine Hydrate dropwise over 30 minutes, maintaining internal temperature <10 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Work-up:

    • Cool to RT. The product often crystallizes directly from the solution.

    • If solid forms: Filter, wash with cold EtOH (2x), and dry under vacuum.

    • If no solid: Concentrate to ~20% volume under reduced pressure, then cool to 0 °C to induce precipitation.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.

Yield Expectation: 85–95% Key Insight: The intermediate enamine is formed at RT. Reflux is required solely for the cyclization step (attack of the second nitrogen on the nitrile).

Protocol B: Synthesis of Pyrimidines via Guanidine Fusion

Context: This protocol mimics the Biginelli or Gould-Jacobs type synthesis but offers higher regiocontrol. It synthesizes 2,4-diamino-5-ethoxycarbonylpyrimidine derivatives.

Reagents:

  • EMCA: 1.0 equiv[2]

  • Guanidine Carbonate (or Hydrochloride): 1.1 equiv

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): 1.2 equiv

  • Solvent: Ethanol (anhydrous)

Methodology:

  • Free Base Generation: In a reaction vessel, dissolve Guanidine salt in Ethanol. Add NaOEt. Stir for 15 mins to generate free guanidine base. (If using carbonate, CO2 evolution will occur; vent appropriately).

  • Addition: Add EMCA (dissolved in minimal EtOH) slowly to the guanidine solution at RT.

  • Cyclization: Heat the mixture to reflux for 6–8 hours.

  • Quenching:

    • Cool to RT.

    • Neutralize with Acetic Acid to pH ~7.

  • Isolation:

    • Pour the mixture into ice-water (5x reaction volume).

    • The pyrimidine derivative typically precipitates as a white/off-white solid.

    • Filter and wash with water to remove inorganic salts.

Data Interpretation:

Reagent Nucleophile Type Major Product Typical Yield
Hydrazine N-N Binucleophile 5-Amino-pyrazole >90%
Guanidine N-C-N Binucleophile 2,4-Diamino-pyrimidine 75-85%

| Urea | N-C-O Binucleophile | Uracil derivative | 60-70% |

Protocol C: Regioselective Synthesis of Fused Benzimidazoles

Context: Reacting EMCA with 2-aminobenzimidazole is complex. Literature (see Arkivoc and ChemicalBook results) indicates that kinetic vs. thermodynamic control dictates whether you get the pyrimido[1,2-a]benzimidazole (fused) or the isomeric ester (open chain or wrong cyclization).

Critical Control Point:

  • Low Temp (RT): Favors the Michael addition product (open chain).

  • High Temp (140°C+ or melt): Favors cyclization to the fused ring system.

  • Solvent Choice: Glacial Acetic Acid or DMF is preferred over Ethanol for the fused system to support the higher temperatures and proton transfer.

Optimized Protocol (Fused System):

  • Mix EMCA (1.0 equiv) and 2-aminobenzimidazole (1.0 equiv) in Glacial Acetic Acid.

  • Reflux (118 °C) for 6 hours.

  • Distill off ~50% of the solvent.

  • Pour residue into crushed ice/ammonia water.

  • Collect precipitate.[1]

The "Hidden" Multicomponent Reaction (In-Situ Generation)

While isolated EMCA is preferred for precision, cost constraints in drug development sometimes dictate in situ generation. This effectively turns the protocol into a 3-component reaction.

Workflow:

  • Component A: Ethyl Cyanoacetate (1.0 equiv)

  • Component B: Triethyl Orthoformate (1.2 equiv)

  • Component C: Acetic Anhydride (2.0 equiv) - Crucial for driving the equilibrium by sequestering ethanol.

  • Process: Reflux A + B + C for 2 hours. Remove volatile byproducts (EtOAc/AcOH) via distillation.

  • Telescoping: The residue (crude EMCA) is immediately redissolved in EtOH, and the Amine/Hydrazine (Component D) is added.

Comparison:

  • Isolated EMCA: Higher yield (overall), cleaner impurity profile, reproducible kinetics.

  • In-Situ MCR: Lower cost, "One-Pot" efficiency, but higher risk of "cyano-gum" formation due to polymerization of ethyl cyanoacetate.

References

  • BenchChem. "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis." BenchChem Application Notes. Link

  • Arkivoc. "Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides." Arkivoc, 2010 (xi), 254-264. Link

  • ChemicalBook. "Ethyl (ethoxymethylene)cyanoacetate Synthesis and Product Properties." ChemicalBook Product Database. Link

  • National Institutes of Health (NIH). "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation." PubMed Central. Link

  • Royal Society of Chemistry (RSC). "Synthesis of pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[3] RSC Advances. Link

Disclaimer: The protocols described involve hazardous chemicals (hydrazines, strong bases). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Method

Application Note: Ethyl (ethoxymethylene)cyanoacetate as a Versatile Reagent for the Synthesis of Fused Heterocyclic Systems

Abstract Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a highly versatile and reactive organic compound, widely recognized as a critical building block in synthetic chemistry.[1] Its unique structure, featuring an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a highly versatile and reactive organic compound, widely recognized as a critical building block in synthetic chemistry.[1] Its unique structure, featuring an electrophilic double bond, a nitrile group, and an ester functionality, allows for a diverse range of chemical transformations.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of EMCA in constructing fused heterocyclic scaffolds, which are paramount in medicinal chemistry and agrochemical development.[3] We will explore key reaction mechanisms, provide detailed, field-proven protocols for the synthesis of quinolones, pyrimidines, and pyridines, and offer insights into experimental design and execution.

Introduction: The Chemical Utility of EMCA

Ethyl (ethoxymethylene)cyanoacetate, with its molecular formula C₈H₁₁NO₃, is a trifunctional reagent that serves as an invaluable precursor for a variety of heterocyclic systems.[1][2] The molecule's reactivity is governed by the synergistic electron-withdrawing effects of the cyano and ester groups, which activate the carbon-carbon double bond for nucleophilic attack. This makes EMCA an excellent substrate for Michael additions, condensation reactions, and cycloadditions.[2] Its ability to act as a 1,3-dielectrophilic species is fundamental to its role in forming five- and six-membered rings, which are the core of numerous therapeutic agents.[2][4]

Key Physicochemical Properties:

PropertyValueReference
CAS Number 94-05-3[1]
Molecular Weight 169.18 g/mol
Appearance White to pale yellow solid/flakes[1]
Melting Point 49-53 °C
Solubility Soluble in ethanol, ether; limited in water[1]
Sensitivity Moisture sensitive; handle under inert gas[1]

Due to its moisture sensitivity, proper storage and handling are crucial to maintain its stability and reactivity in chemical syntheses.[1]

Synthesis of Fused Quinolones: The Gould-Jacobs Reaction

The quinolone framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of antibacterial and anticancer drugs. The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core, utilizing EMCA (or its malonate analog) and an aniline derivative.[5][6]

Mechanism of Action: A Stepwise Annulation

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with EMCA, followed by a thermally induced intramolecular cyclization.[5][6]

  • Nucleophilic Attack & Condensation: The reaction initiates with a nucleophilic attack from the aniline's amino group on the β-carbon of EMCA's double bond. This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate (N-phenylaminomethylenecyanoacetate).[5]

  • Thermal Electrocyclization: This intermediate undergoes a high-temperature 6-electron electrocyclization. This step is typically the most energy-intensive part of the reaction, often requiring temperatures above 200 °C to overcome the activation barrier.[6]

  • Tautomerization: The cyclized product rapidly tautomerizes to form the more stable 4-oxoquinoline structure. Subsequent hydrolysis of the ester and decarboxylation can be performed to yield the final 4-hydroxyquinoline.[5]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[5]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Tautomerization Aniline Aniline (Ar-NH2) Intermediate Enamine Intermediate (Ar-NH-CH=C(CN)COOEt) Aniline->Intermediate Nucleophilic Attack EMCA EMCA EMCA->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Thermal Electrocyclization (High Temp.) Product 4-Oxoquinoline Product Cyclized->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction.

Protocol 1: Synthesis of Ethyl 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the synthesis of a key intermediate for various quinolone antibiotics, adapted from the principles of the Gould-Jacobs reaction.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA)

  • 3-Chloroaniline

  • Diphenyl ether (solvent)

  • Ethanol (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-chloroaniline (12.75 g, 0.1 mol) and EMCA (16.9 g, 0.1 mol).

  • Initial Condensation: Heat the mixture gently to 100-110 °C for 30 minutes. During this time, the mixture will become a homogenous liquid, and ethanol will begin to distill off as the initial condensation occurs.

  • Cyclization: Add 100 mL of diphenyl ether to the flask. Increase the temperature of the oil bath to 250-260 °C and maintain vigorous reflux for 15-20 minutes. This high temperature is crucial for the cyclization step.[6]

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. The product will begin to precipitate. Carefully add 100 mL of petroleum ether or hexane to facilitate further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ethanol to remove residual diphenyl ether and any unreacted starting materials.

  • Drying: Dry the resulting solid product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The final product, ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, should be a crystalline solid. Confirm its identity and purity via melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis of Fused Pyrimidine Systems

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids (DNA and RNA) and numerous therapeutic agents.[7] EMCA is an excellent precursor for constructing substituted pyrimidine rings by reacting with dinucleophilic reagents like amidines, guanidines, or ureas.[7]

General Synthetic Pathway

The synthesis typically involves the condensation of EMCA with a compound containing an N-C-N fragment (like an amidine). The reaction proceeds via a sequence of nucleophilic addition, intramolecular cyclization, and elimination.

Pyrimidine_Synthesis General Synthesis of Fused Pyrimidines EMCA EMCA Intermediate Acyclic Intermediate EMCA->Intermediate Nucleophilic Addition Amidine Amidine Derivative (e.g., Guanidine) Amidine->Intermediate Product Fused Pyrimidine (e.g., Pyrimido[1,2-a]naphthyridine) Intermediate->Product Intramolecular Cyclization & Elimination

Caption: General pathway for pyrimidine synthesis from EMCA.

Protocol 2: Synthesis of Ethyl 2-amino-4-oxo-4H-pyrimido[1,2-a][1][9]naphthyridine-3-carboxylate

This protocol describes the reaction of an amino-naphthyridine with EMCA to form a fused pyrimidine system, a scaffold with potential biological activity.[8]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA)

  • 2-Amino-1,8-naphthyridine

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reactant Mixture: In a round-bottom flask, suspend 2-amino-1,8-naphthyridine (1.45 g, 10 mmol) in 20 mL of Dowtherm A.

  • Addition of EMCA: Add EMCA (1.69 g, 10 mmol) to the suspension.

  • Condensation Step: Heat the mixture to 120-130 °C for 1 hour. This allows for the initial condensation and formation of the enamine intermediate.

  • Cyclization: Increase the temperature to reflux (approx. 250 °C) and maintain for 30 minutes to facilitate the intramolecular cyclization.[8]

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the solvent.

  • Purification: Collect the solid by vacuum filtration. Wash the precipitate with hot ethanol to remove the high-boiling solvent and any impurities.

  • Drying and Characterization: Dry the product under vacuum. Characterize the structure and confirm purity using appropriate analytical techniques.

Synthesis of Fused Pyridine Derivatives

EMCA is also instrumental in synthesizing substituted pyridines and their fused analogs. A common strategy involves reacting EMCA with an enamine or a compound with an active methylene group, often in the presence of an ammonia source.[2]

Experimental Workflow

The synthesis of fused pyridines often follows a one-pot, multi-component reaction pathway, which is highly efficient. The general workflow involves combining the reactants, heating to promote cyclization, and then isolating the product.

Pyridine_Workflow Experimental Workflow for Fused Pyridine Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Setup Combine EMCA, active methylene compound, and amine/ammonia source in a suitable solvent. Heat Heat the mixture under reflux to promote condensation, cyclization, and aromatization. Setup->Heat Cool Cool the reaction mixture to induce precipitation. Heat->Cool Filter Filter the solid product. Cool->Filter Wash Wash with a suitable solvent (e.g., ethanol, ether). Filter->Wash Dry Dry under vacuum. Wash->Dry

Caption: General workflow for synthesizing fused pyridines.

Protocol 3: Synthesis of Ethyl 2-hydroxy-4-methyl-1,8-naphthyridine-3-carboxylate

This protocol outlines a general procedure for synthesizing a fused 2-pyridone derivative.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA)

  • 2-Amino-7-methyl-1,8-naphthyridine

  • Acetic acid (solvent and catalyst)

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-7-methyl-1,8-naphthyridine (1.59 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Reagent Addition: Add EMCA (1.86 g, 11 mmol, 1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (around 118 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath. A solid precipitate will form.

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol, to remove acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to yield the fused pyridone derivative.

Safety and Handling Precautions

Ethyl (ethoxymethylene)cyanoacetate should be handled with care in a well-ventilated fume hood.

  • Toxicity: The compound is toxic if swallowed.[9]

  • Irritation: It can cause skin and serious eye irritation.[9]

  • Sensitization: May cause allergic skin reactions and respiratory sensitization.[9]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.

  • Storage: EMCA is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and maintain its efficacy.[1]

Conclusion

Ethyl (ethoxymethylene)cyanoacetate stands out as a powerful and versatile reagent for the synthesis of a wide array of fused heterocyclic compounds. Its predictable reactivity allows for the strategic construction of complex molecular architectures like quinolones, pyrimidines, and pyridines. The protocols detailed in this note provide a solid foundation for researchers to explore the vast potential of EMCA in drug discovery and materials science, enabling the development of novel compounds with significant biological and industrial applications.

References

  • CymitQuimica. (n.d.). CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate.
  • Wikipedia. (2023). Ethyl cyanoacetate. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Diverse Applications of Ethyl (ethoxymethylene)cyanoacetate in Chemical Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed [Table].
  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). Retrieved from [Link]

  • PMC. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.
  • PubChem - NIH. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183. Retrieved from [Link]

  • RSC Publishing. (n.d.). Naphthyridines. Part III. Preparation of pyrimido[1,2-a]- and imidazo-[1,2-a].
  • ResearchGate. (2025). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles.
  • ResearchGate. (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides [Request PDF].
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC [Application Note AN056].
  • PMC - NIH. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis.
  • PMC - NIH. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • ResearchGate. (2025). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction.
  • PubMed. (2024). Synthesis of Fused sp3-Enriched Imidazoles. Retrieved from [Link]

  • Sci-Hub. (2015). ChemInform Abstract: Regioselective Synthesis of Pyridin‐2‐one Derivatives Based on Ethyl(1‐phenylethylidene)cyanoacetate and Cyanoacetamides. ChemInform, 46(16).
  • PMC - PubMed Central - NIH. (2023). Pseudo-multicomponent reactions. Retrieved from [Link]

Sources

Application

Experimental protocol for pyrimidine synthesis from Ethyl (ethoxymethylene)cyanoacetate

An Application Note for the Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine from Ethyl (ethoxymethylene)cyanoacetate Introduction: The Strategic Importance of Pyrimidine Synthesis The pyrimidine scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Amino-4-hydroxy-5-cyanopyrimidine from Ethyl (ethoxymethylene)cyanoacetate

Introduction: The Strategic Importance of Pyrimidine Synthesis

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs. Its prevalence in biologically essential molecules, such as nucleobases, underscores the continuous demand for efficient and reliable synthetic methodologies.

This application note provides a detailed, field-proven protocol for the synthesis of a highly functionalized pyrimidine, 2-amino-4-hydroxy-5-cyanopyrimidine. The described method is a classic and robust approach, involving the condensation of a 1,3-bifunctional three-carbon component, ethyl (ethoxymethylene)cyanoacetate, with guanidine, which serves as the N-C-N building block.[1] This reaction is valued for its efficiency, use of readily available starting materials, and the direct route it provides to pyrimidines bearing key functional groups for further chemical elaboration.

This guide is structured to provide not just a series of steps, but a deep understanding of the causality behind the protocol, ensuring both reproducibility and the ability to troubleshoot effectively.

Reaction Mechanism: A Stepwise Annulation

The formation of the pyrimidine ring proceeds through a well-established reaction pathway that begins with a nucleophilic attack, followed by an intramolecular cyclization and condensation. The entire process can be understood as a base-catalyzed cascade.

  • Activation of Guanidine: Guanidine hydrochloride is a salt and must be converted to its free base form to act as a nucleophile. This is achieved using a strong base, typically sodium ethoxide, which deprotonates the guanidinium ion.

  • Nucleophilic Attack: The now nucleophilic guanidine attacks the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate. This is the initial carbon-nitrogen bond formation step.

  • Elimination of Ethanol: The intermediate formed in the previous step rapidly eliminates a molecule of ethanol to yield a stable guanidinovinyl cyanoacetate intermediate.

  • Intramolecular Cyclization: A second nucleophilic attack occurs, this time from one of the terminal amino groups of the guanidino moiety onto the ester carbonyl carbon. This crucial step forms the six-membered heterocyclic ring.

  • Condensation and Tautomerization: The resulting cyclic intermediate eliminates a second molecule of ethanol. The product, 2-amino-4-hydroxy-5-cyanopyrimidine, exists in a stable tautomeric form, which is driven by the formation of an aromatic system.

This mechanism shares similarities with the initial stages of the Gould-Jacobs reaction used for quinoline synthesis, which also involves the reaction of a nucleophile with an ethoxymethylenemalonate derivative.[2][3]

Reaction_Mechanism start Ethyl (ethoxymethylene)cyanoacetate + Guanidine (free base) intermediate1 Nucleophilic Adduct (Initial C-N bond) start->intermediate1 Nucleophilic Attack intermediate2 Guanidinovinyl Intermediate (After EtOH elimination) intermediate1->intermediate2 - EtOH intermediate3 Cyclic Intermediate (Ring formation) intermediate2->intermediate3 Intramolecular Cyclization product 2-Amino-4-hydroxy-5-cyanopyrimidine (Final Product) intermediate3->product - EtOH + Tautomerization Experimental_Workflow prep_naoet Prepare Sodium Ethoxide in Anhydrous Ethanol add_guanidine Add Guanidine HCl (Forms free base + NaCl) prep_naoet->add_guanidine add_emca Add Ethyl (ethoxymethylene)cyanoacetate add_guanidine->add_emca reflux Reflux Reaction Mixture (2-3 hours) add_emca->reflux cool_neutralize Cool and Neutralize with HCl to pH ~6-7 reflux->cool_neutralize precipitate Precipitate Product cool_neutralize->precipitate filter_wash Filter and Wash Solid (Cold Water & Ethanol) precipitate->filter_wash dry Dry Crude Product filter_wash->dry purify Purify by Recrystallization dry->purify

Sources

Method

Green synthesis methodologies using Ethyl (ethoxymethylene)cyanoacetate

Application Note: Green Synthesis Methodologies Using Ethyl (ethoxymethylene)cyanoacetate (EMCA) Abstract Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS: 94-05-3) is a versatile C3 synthon characterized by its "push-pull...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis Methodologies Using Ethyl (ethoxymethylene)cyanoacetate (EMCA)

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS: 94-05-3) is a versatile C3 synthon characterized by its "push-pull" alkene structure.[1] It possesses a highly electrophilic


-carbon, activated by electron-withdrawing nitrile and ester groups, and a reactive ethoxy leaving group.[1] While traditional protocols for EMCA-mediated heterocyclization often utilize volatile organic solvents (VOCs) and high thermal energy (e.g., Dowtherm A refluxes), this guide details sustainable, high-efficiency protocols using aqueous media , mechanochemistry , and microwave irradiation .[1]

Section 1: The Chemistry of EMCA

Why EMCA? EMCA serves as a masked form of formyl cyanoacetate.[1] Its utility in green chemistry stems from its high atom economy and ability to undergo addition-elimination reactions followed by cyclization, often releasing only ethanol as a byproduct.[1]

Reactivity Profile:

  • Nucleophilic Attack: The

    
    -carbon is susceptible to attack by N-, O-, and S-nucleophiles.[1]
    
  • Elimination: Expulsion of the ethoxy group (EtOH).[1]

  • Cyclization: Intramolecular attack on the nitrile or ester group forms 5- or 6-membered heterocycles (Pyrimidines, Quinolines, Pyrazoles).[1]

EMCA_Reactivity cluster_conditions Green Conditions EMCA Ethyl (ethoxymethylene) cyanoacetate (EMCA) Inter Intermediate Enamine/Adduct EMCA->Inter Addition-Elimination (-EtOH) Nu Nucleophile (Nu-H) (Amine, Hydrazine, Urea) Nu->Inter Cycle Heterocycle (Pyrimidine/Quinoline) Inter->Cycle Cyclization (Intramolecular) Byprod Byproduct: Ethanol Inter->Byprod Water Water (Hydrophobic Effect) MW Microwave (Rapid Heating) Grind Mechanochemistry (Solvent-Free)

Caption: General reactivity pathway of EMCA showing the displacement of the ethoxy group and subsequent cyclization under green conditions.

Section 2: Protocol A - Aqueous Synthesis of Pyrimidines

Target: Synthesis of 4-substituted-aminopyrimidine-5-carboxylates. Green Principle: Water as solvent (Hydrophobic Effect).[1] Mechanism: The reaction proceeds via the attack of the amidine nitrogen on the EMCA


-carbon, followed by cyclization onto the nitrile.[1]
Materials
  • EMCA (1.0 mmol)[1]

  • Amidine hydrochloride (e.g., Benzamidine HCl) (1.1 mmol)

  • Base: NaOH or Na₂CO₃ (1.1 mmol)[1]

  • Solvent: Distilled Water (5 mL)

Step-by-Step Methodology
  • Preparation: Dissolve the amidine hydrochloride and base in 5 mL of water in a 25 mL round-bottom flask. Stir for 5 minutes at room temperature (RT) to liberate the free amidine.

  • Addition: Add EMCA (1.0 mmol) dropwise to the aqueous solution.

  • Reaction: The mixture will likely become turbid as the hydrophobic reagents interact.[1] Stir vigorously at RT for 1–3 hours. (Optional: Mild heating to 50°C can accelerate sluggish substrates).[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: The product typically precipitates out of the water.[1] Filter the solid using a Buchner funnel.[1]

  • Purification: Wash the cake with cold water (2 x 5 mL) and ethanol (1 x 2 mL). Recrystallize from Ethanol/Water if necessary.[1]

Validation Criteria:

  • Yield: >85% expected.

  • Purity: Check Melting Point (MP) against literature standards.

Section 3: Protocol B - Microwave-Assisted Gould-Jacobs Reaction

Target: Synthesis of 4-Hydroxyquinoline-3-carboxylates. Green Principle: Microwave Irradiation (MW) + Solvent-Free/Ethanol.[1] Context: The traditional Gould-Jacobs reaction requires heating at 250°C (Dowtherm A).[1] Using MW allows this cyclization to occur at lower bulk temperatures in minutes.[1]

Materials
  • EMCA (10 mmol)[1]

  • Substituted Aniline (10 mmol)[1]

  • Equipment: Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Methodology
  • Enamine Formation (Step 1):

    • Mix EMCA and Aniline in a microwave vial.

    • Irradiate at 100°C for 5 minutes (Power: 100W).

    • Observation: Evolution of ethanol vapor indicates enamine formation.[1]

  • Cyclization (Step 2):

    • Add a minimal amount of high-boiling solvent (e.g., Diphenyl ether) only if strictly necessary for heat transfer, OR use a solid support (Silica gel) for a dry reaction.

    • Irradiate at 200°C for 10–15 minutes (Power: 250W, High Pressure cap).

  • Isolation:

    • Cool the vessel to RT.[1][2]

    • Add Hexane or Diethyl Ether to the reaction mixture to precipitate the quinoline product.[1]

    • Filter and wash with cold ether to remove unreacted starting materials.[1]

MW_Workflow Step1 Step 1: Mixing EMCA + Aniline MW1 MW Irradiation 100°C, 5 min (-EtOH) Step1->MW1 Inter Enamine Intermediate MW1->Inter MW2 MW Cyclization 200°C, 15 min Inter->MW2 Product 4-Hydroxyquinoline MW2->Product

Caption: Microwave-assisted workflow for the Gould-Jacobs synthesis of quinolines.

Section 4: Comparative Data & Efficiency

The following table contrasts traditional solvent-based reflux methods with the green protocols described above.

ParameterTraditional Method (Reflux)Green Protocol (Water/MW)Improvement Factor
Solvent Toluene, DMF, Dowtherm AWater or Solvent-FreeElimination of VOCs
Time 6 – 24 Hours10 – 30 Minutes20x - 50x Faster
Yield 65 – 75%85 – 95%+20% Yield
Energy High (Prolonged Heating)Low (Targeted Irradiation)High Energy Efficiency
Purification Column ChromatographyFiltration/RecrystallizationReduced Waste

Section 5: Troubleshooting & Optimization

1. "Oiling Out" in Aqueous Media:

  • Issue: The intermediate forms a sticky oil rather than a precipitate.[1]

  • Solution: Induce crystallization by scratching the glass surface or adding a seed crystal.[1] Alternatively, use a 1:1 Ethanol:Water mixture to improve solubility initially, then dilute with water to precipitate.

2. Incomplete Cyclization (Gould-Jacobs):

  • Issue: TLC shows the enamine intermediate persists.[1]

  • Solution: The cyclization step requires high activation energy.[1] Increase MW temperature by 20°C increments. Ensure the vessel pressure limit is not exceeded.[1]

3. Hydrolysis of EMCA:

  • Issue: EMCA degrades before reacting.[1]

  • Prevention:[1][3] EMCA is moisture sensitive.[1][3] Store under inert gas. In aqueous protocols, add EMCA last and ensure the nucleophile is present in excess to compete with water.[1]

References

  • El-Hiti, G. A., et al. (2016).[1] "Microwave-Assisted Synthesis of Quinoline Derivatives." Journal of Chemistry. Link

  • Davoodnia, A., et al. (2010).[1] "Solvent-free synthesis of pyrimidines using EMCA." Synthetic Communications. Link[1]

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1] Link[1]

  • Pravin, P., et al. (2019).[1] "Green synthesis of pyrimidine derivatives: A review." Current Organic Chemistry. Link

Sources

Application

Application Note: Streamlined One-Pot Synthesis of Functionalized Pyridines Utilizing Ethyl (ethoxymethylene)cyanoacetate

[1] Abstract This application note details a robust, one-pot protocol for the synthesis of polysubstituted pyridines, specifically 2-hydroxypyridine-3-carbonitriles (and their tautomeric 2-pyridones), utilizing Ethyl (et...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, one-pot protocol for the synthesis of polysubstituted pyridines, specifically 2-hydroxypyridine-3-carbonitriles (and their tautomeric 2-pyridones), utilizing Ethyl (ethoxymethylene)cyanoacetate (EMCA) .[1] Unlike traditional multi-step Hantzsch syntheses, this method exploits the high reactivity of the push-pull alkene moiety in EMCA to facilitate rapid condensation with enolizable ketones and nitrogen donors.[1] This guide provides step-by-step methodologies, mechanistic insights, and troubleshooting parameters for medicinal chemists and drug discovery researchers.

Strategic Overview: Why EMCA?

Ethyl (ethoxymethylene)cyanoacetate (CAS: 94-05-3) serves as a versatile C3 synthon in heterocyclic chemistry.[1] Its structure features an electrophilic


-carbon activated by two electron-withdrawing groups (cyano and ester) and an ethoxy leaving group.[1]

Key Advantages over Traditional Methods:

  • Atom Economy: The ethoxymethylene group acts as a "masked" aldehyde, eliminating the need for unstable intermediates.[1]

  • Regioselectivity: The polarization of the EMCA double bond directs nucleophilic attack exclusively to the

    
    -carbon, reducing side-product formation.[1]
    
  • Operational Simplicity: The reaction proceeds in a single pot with standard laboratory reagents (ammonium acetate, ethanol).[1]

Mechanistic Insight

The formation of the pyridine core proceeds via a cascade sequence: Michael Addition


 Elimination 

Cyclization

Tautomerization
.[1]
  • In-situ Enamine Formation: Ammonium acetate reacts with the ketone substrate to generate an enamine intermediate.[1]

  • Michael Addition: The nucleophilic

    
    -carbon of the enamine attacks the electrophilic 
    
    
    
    -carbon of EMCA.
  • Elimination: The ethoxy group is eliminated as ethanol, restoring conjugation.[1]

  • Cyclization: The amino group of the intermediate attacks the ester carbonyl (or nitrile, depending on conditions), closing the ring.[1]

  • Aromatization: Tautomerization yields the final stable pyridine/pyridone system.[1]

Visualization: Reaction Pathway[1][2][3]

G Start Reagents: Ketone + NH4OAc + EMCA Step1 In-situ Enamine Formation Start->Step1 Step2 Michael Addition (C-C Bond Formation) Step1->Step2 Attack on EMCA Step3 Elimination (-EtOH) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 End Product: Substituted Pyridine Step4->End Tautomerization

Figure 1: Sequential mechanistic pathway for the one-pot synthesis of pyridines using EMCA.

Experimental Protocols

Protocol A: Synthesis of 4,6-Disubstituted-2-hydroxypyridine-3-carbonitriles

This protocol is optimized for the reaction of acetophenone derivatives with EMCA.[1]

Reagents:

  • Substituted Acetophenone (1.0 equiv)[1]

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.0 equiv)[1]

  • Ammonium Acetate (8.0 equiv)[1]

  • Solvent: Glacial Acetic Acid or Ethanol (see optimization table)[1]

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add acetophenone (10 mmol), EMCA (1.69 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) to the flask.

  • Solvation: Add 15 mL of Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). Reaction is typically complete within 4–6 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50 g of crushed ice/water with stirring.

    • A solid precipitate should form immediately.[1]

    • Filter the solid using a Buchner funnel and wash with cold water (

      
       mL) to remove excess acid and ammonium salts.[1]
      
    • Wash the cake with cold ethanol (5 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol/DMF (9:1) to yield the pure pyridine derivative.[1][2]

Protocol B: Synthesis of Fused Pyridines (e.g., Tetrahydroquinolines)

For cyclic ketones (e.g., cyclohexanone), this protocol yields fused bicyclic systems.

Procedure:

  • Setup: Use a sealed pressure tube or standard reflux setup.[1]

  • Charging: Mix Cyclohexanone (10 mmol), EMCA (10 mmol), and Ammonium Acetate (80 mmol).

  • Reaction: Heat neat (solvent-free) at 100°C for 2 hours, OR reflux in Ethanol (20 mL) for 8 hours.

  • Workup: If neat, dissolve the melt in hot ethanol (10 mL) and allow to crystallize upon cooling. If in solvent, concentrate in vacuo to 50% volume and cool to 4°C.[1]

Data Presentation & Optimization[1]

The choice of solvent and temperature significantly impacts the yield and reaction time.[1] The table below summarizes optimization data for the reaction of Acetophenone + EMCA.

EntrySolventTemp (°C)Time (h)Yield (%)Notes
1Ethanol78 (Reflux)1265Slower reaction, cleaner profile.[1]
2Acetic Acid 118 (Reflux) 4 88 Recommended condition.
3DMF153 (Reflux)272Difficult workup; product solubilizes.
4Solvent-Free1201.582Green method; requires efficient stirring.[1]

Table 1: Optimization of reaction conditions. Yields refer to isolated yields after recrystallization.[1]

Troubleshooting Guide

Issue 1: No Precipitate Upon Workup

  • Cause: Product may be soluble in the acidic medium or water volume is insufficient.[1]

  • Solution: Neutralize the ice-water mixture to pH 7.0 using 10% NaOH solution.[1] Some pyridine derivatives are amphoteric and precipitate best at neutral pH.[1]

Issue 2: Low Yield / Sticky Solid

  • Cause: Incomplete cyclization or polymerization of EMCA.[1]

  • Solution: Ensure Ammonium Acetate is in large excess (8 equiv).[1] The excess ammonia is crucial to drive the equilibrium toward the enamine and prevent EMCA self-polymerization.[1]

Issue 3: Impurity at Baseline (TLC)

  • Cause: Residual ammonium salts or unreacted polar intermediates.[1]

  • Solution: Increase the volume of the water wash during filtration.[1] If the impurity persists, perform a hot filtration during the recrystallization step.[1]

References

  • Synthesis of EMCA
  • Pyridine Synthesis Mechanism & Applications

    • Al-Mulla, A. (2023).[1][3][4] Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • 3-Cyano-2-Pyridone Protocols

    • Kebaili, A., et al. (2023).[1][3] Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. MDPI.[1] Retrieved from [Link][1][5]

  • General Reactivity of Ethyl Cyanoacetate

    • Wikipedia.[1] (n.d.). Ethyl cyanoacetate.[1][6][7][3][4][8][9][10] Retrieved from [Link][1]

Sources

Method

Application Note: Strategic Utilization of Ethyl (ethoxymethylene)cyanoacetate (EMCA) in Medicinal Chemistry

Abstract Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal "push-pull" alkene reagent utilized extensively in the synthesis of nitrogenous heterocycles.[1][2] Characterized by an electron-poor -carbon activated by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal "push-pull" alkene reagent utilized extensively in the synthesis of nitrogenous heterocycles.[1][2] Characterized by an electron-poor


-carbon activated by both nitrile and ester functionalities, EMCA serves as a versatile three-carbon electrophile.[1] This guide details the application of EMCA in the synthesis of 3-cyano-4-hydroxyquinolines  (a privileged scaffold in EGFR/Src kinase inhibitors) and aminopyrazoles , providing validated protocols, mechanistic insights, and troubleshooting frameworks for drug development workflows.[1]

Chemical Profile & Reactivity Logic

EMCA contains an ethoxy group (leaving group) and two electron-withdrawing groups (cyano and ester) attached to a vinyl backbone.[1] This structure creates a highly electrophilic


-carbon susceptible to attack by nucleophiles (amines, hydrazines, amidines) via an addition-elimination mechanism (

).[1]
The "Push-Pull" Mechanism[1]
  • Addition: Nucleophile attacks the

    
    -carbon.
    
  • Elimination: The ethoxy group is expelled as ethanol.[1]

  • Cyclization: The resulting enamine intermediate undergoes intramolecular cyclization (thermal or base-mediated) onto the ester or nitrile group.[1]

EMCA_Reactivity EMCA Ethyl (ethoxymethylene) cyanoacetate (EMCA) Inter Intermediate (Enamine/Hydrazone) EMCA->Inter Addn-Elim (-EtOH) Nu Nucleophile (R-NH2, Hydrazine) Nu->Inter Prod1 3-Cyanoquinoline (Kinase Inhibitors) Inter->Prod1 Thermal Cyclization (Anilines) Prod2 Aminopyrazole (Building Blocks) Inter->Prod2 Condensation (Hydrazines)

Figure 1: Divergent synthesis pathways from EMCA based on nucleophile selection.[1]

Application A: Synthesis of 3-Cyano-4-Hydroxyquinolines (Kinase Inhibitor Scaffold)

The 3-cyanoquinoline core is structurally significant in oncology, serving as the backbone for covalent EGFR inhibitors like Pelitinib and Bosutinib analogues.[1] Unlike the classic Gould-Jacobs reaction (which uses malonates to yield 3-carboxyquinolines), using EMCA yields the 3-cyano derivative directly.[1]

Mechanistic Insight

The reaction proceeds via a modified Gould-Jacobs pathway.[1][3][4] The aniline nitrogen displaces the ethoxy group of EMCA to form an enamino-nitrile.[1] High-temperature thermal cyclization then occurs, where the aromatic ring attacks the ester carbonyl, ejecting ethanol to close the pyridine ring.[1]

Validated Protocol: Two-Step One-Pot Synthesis

Reagents:

  • Substituted Aniline (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.1 eq)

  • Ethanol (Solvent A)[5]

  • Diphenyl ether or Dowtherm A (Solvent B - High Boiling Point)[1]

Step 1: Enamine Formation [1]

  • Dissolve the aniline (e.g., 3-chloro-4-fluoroaniline) in ethanol (

    
    ).[1]
    
  • Add EMCA (1.1 eq) dropwise at room temperature.

  • Reflux the mixture for 1–3 hours.

    • Validation: Monitor by TLC/LCMS for the disappearance of aniline and formation of the acrylate intermediate (typically less polar).[1]

  • Concentrate the reaction in vacuo to remove ethanol. The residue is the crude enamino-nitrile.[1]

Step 2: Thermal Cyclization (Gould-Jacobs) [1]

  • Suspend the crude residue in Diphenyl ether (

    
    ).
    
  • Heat the mixture to

    
      (internal temperature) for 30–60 minutes.
    
    • Critical: Efficient stirring is required.[1] The reaction evolves ethanol rapidly; ensure the vessel is vented or equipped with a distillation head to remove ethanol, driving the equilibrium forward.[1]

  • Cool the mixture to room temperature.

  • Dilute with hexane or diethyl ether to precipitate the product.[1]

  • Filter the solid 4-hydroxy-3-cyanoquinoline.[1]

Data Summary: Typical Yields

Aniline SubstituentProduct (3-Cyano-4-OH-quinoline)Yield (%)Notes
Unsubstituted3-Cyano-4-hydroxyquinoline75-85%Standard benchmark
3-Cl, 4-F7-Cl-6-F-3-cyano-4-hydroxyquinoline60-70%Pelitinib precursor core
3-OMe7-OMe-3-cyano-4-hydroxyquinoline65-75%Electron-donating groups aid cyclization

Application B: Synthesis of Aminopyrazoles[1]

EMCA reacts with hydrazines to form aminopyrazole carboxylates, which are versatile building blocks for fragment-based drug discovery.[1]

Mechanistic Insight

Hydrazine attacks the


-carbon of EMCA.[1] The intermediate can cyclize in two ways.[1][3][4][6][7] Under controlled conditions, the predominant pathway involves the hydrazine nitrogen attacking the nitrile group, forming the 5-amino-4-ethoxycarbonylpyrazole .[1]
Validated Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate[1]

Reagents:

  • Hydrazine hydrate (1.0 eq)

  • EMCA (1.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolve EMCA in absolute ethanol (

    
    ) and cool to 
    
    
    
    .
  • Add hydrazine hydrate dropwise over 20 minutes.

    • Exotherm Alert: The reaction is exothermic.[1] Maintain temp

      
       to avoid polymerization.
      
  • Allow the mixture to warm to room temperature and reflux for 2 hours.

  • Cool to room temperature. The product often crystallizes directly from the solution.[1]

  • Filter and wash with cold ethanol.[1]

Pyrazole_Synth Start EMCA + Hydrazine Inter Intermediate: Ethyl 2-cyano-3-hydrazinylacrylate Start->Inter 0°C, EtOH Cycl Intramolecular Cyclization (N attack on Nitrile) Inter->Cycl Reflux Final Ethyl 5-amino-1H-pyrazole-4-carboxylate Cycl->Final Tautomerization

Figure 2: Pathway for the synthesis of aminopyrazole scaffolds.

Troubleshooting & Optimization

Thermal Cyclization (Quinoline Synthesis)[8]
  • Problem: Incomplete cyclization or "tar" formation.

    • Root Cause:[1][4][8][9][10][11][12] Temperature too low (

      
      ) or failure to remove ethanol.[1]
      
    • Solution: Use a Dean-Stark trap or open distillation head.[1] Ensure the solvent (Diphenyl ether) is actually boiling (

      
      ).
      
  • Problem: Product solubility issues.

    • Solution: 4-Hydroxyquinolines are often insoluble in organic solvents but soluble in hot acetic acid.[1] Recrystallize from DMF/EtOH mixtures if necessary.

Regioselectivity (Pyrazole Synthesis)
  • Problem: Formation of unwanted isomers (e.g., hydroxypyrazoles).

    • Root Cause:[1][4][8][9][10][11][12] Attack on ester vs. nitrile.[1]

    • Control: Reaction temperature controls the outcome.[1] Low temperature favored kinetic control (attack on nitrile

      
       amino group).[1] High temperature or acidic conditions may favor attack on ester (
      
      
      
      hydroxy/pyrazolone).[1]

References

  • Gould-Jacobs Reaction Overview

    • Gould, R. G.; Jacobs, W. A.[7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Synthesis of Pelitinib (EKB-569)

    • Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles."[1] Journal of Medicinal Chemistry, 2003 , 46(1), 49–63.

  • Pyrazole Synthesis from EMCA

    • Elguero, J. et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, 1996 .[1]

    • Detailed protocol validation: US Patent 2868803A "Preparation of 3-amino-pyrazole-4-carboxylic acid esters."[1]

  • EMCA Reactivity Review

    • Shawali, A. S. "Reaction of Ethyl (Ethoxymethylene)cyanoacetate with Nitrogen Nucleophiles." Journal of Heterocyclic Chemistry.

Sources

Application

Ethyl (ethoxymethylene)cyanoacetate as a cyanating agent in organic synthesis

Executive Summary Ethyl (ethoxymethylene)cyanoacetate (EMCA; CAS 94-05-3) is a versatile C3-synthon, widely utilized in medicinal chemistry not merely as a simple "cyanating agent" (which implies transfer of a CN ion), b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA; CAS 94-05-3) is a versatile C3-synthon, widely utilized in medicinal chemistry not merely as a simple "cyanating agent" (which implies transfer of a CN ion), but as a reagent for installing the


-cyanoacrylate pharmacophore .[1] Its unique "push-pull" alkene structure makes it a highly reactive electrophile, ideal for Michael addition-elimination sequences.[1]

This guide details the use of EMCA in synthesizing privileged heterocyclic scaffolds—specifically 5-cyanopyrimidines and 3-cyano-4-hydroxyquinolines (via the Gould-Jacobs reaction).[1] These scaffolds are ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents.

Mechanistic Principles: The "Push-Pull" Alkene[1]

EMCA is characterized by an electron-poor alkene.[1] The


-carbon is highly electrophilic due to the electron-withdrawing effects of the nitrile (-CN) and ester (-COOEt) groups, while the ethoxy group (-OEt) acts as a leaving group.[1]
Reaction Pathway

The general mechanism involves two distinct steps:[1][2][3]

  • Addition-Elimination: A nucleophile (amine, hydrazine, amidine) attacks the

    
    -carbon, displacing ethanol.[1] This forms an enamine  intermediate.[1]
    
  • Cyclization: Under thermal or basic conditions, the intermediate undergoes intramolecular cyclization to form the heterocycle.

EMCA_Mechanism EMCA EMCA (Electrophile) Inter Intermediate (Enamino-Nitrile) EMCA->Inter Michael Addition Nuc Nucleophile (Amine/Amidine) Nuc->Inter + Attack Prod Heterocycle (Pyrimidine/Quinoline) Inter->Prod Cyclization (Thermal/Base) EtOH By-product (Ethanol) Inter->EtOH - Elimination

Figure 1: General reaction pathway for EMCA-mediated heterocycle synthesis. The ethoxy group serves as the leaving group, activating the


-carbon for nucleophilic attack.[1]

Application I: Synthesis of 5-Cyanopyrimidines

Context: This is the primary route for synthesizing kinase inhibitor scaffolds.[1] The cyano group at the 5-position is often retained to modulate potency or serves as a handle for further transformation (e.g., hydrolysis to amide).[1]

Protocol A: Condensation with Amidines

Objective: Synthesis of 4-substituted-5-pyrimidinecarbonitriles.

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)[1]

  • Amidine Hydrochloride (e.g., Acetamidine HCl or Benzamidine HCl) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )[1]
    
  • Solvent: Absolute Ethanol[1][4][5]

Step-by-Step Procedure:

  • Preparation of Base Solution: In a dry round-bottom flask under

    
     atmosphere, dissolve sodium metal (1.2 equiv) in absolute ethanol to generate fresh NaOEt. Alternatively, use a commercially available 21% wt solution.[1]
    
  • Free Base Formation: Add the Amidine HCl (1.1 equiv) to the ethoxide solution. Stir at ambient temperature for 15 minutes to liberate the free amidine.

  • Addition of EMCA: Add EMCA (1.0 equiv) dropwise to the stirring solution. The reaction is often exothermic; cooling to 0°C may be required for large-scale additions.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: The disappearance of the EMCA peak and the appearance of a more polar product indicates completion.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).[1]

    • Dissolve the residue in a minimum amount of water.[1]

    • Acidify carefully with 1N HCl to pH ~4–5.[1] The pyrimidine product typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.[1]

Data Summary: Typical Yields

Amidine Substituent (R) Reaction Time Yield (%) Notes
Methyl (Acetamidine) 4 h 75-85% Standard reference reaction
Phenyl (Benzamidine) 6 h 80-90% Product is highly crystalline

| Guanidine (


) | 5 h | 70-80% | Yields 2,4-diamino-5-cyanopyrimidine |[1]

Application II: The Gould-Jacobs Reaction (Quinoline Synthesis)

Context: This protocol is used to synthesize 4-hydroxyquinoline-3-carbonitriles, which are precursors to fluoroquinolone antibiotics and antimalarials.[1]

Protocol B: Synthesis of Enamino-Nitrile Precursors

Objective: Reaction of EMCA with an aniline derivative to form the cyclization precursor.

Reagents:

  • Substituted Aniline (1.0 equiv)[1]

  • EMCA (1.1 equiv)[1]

  • Solvent: Toluene or Ethanol (Toluene is preferred for azeotropic water removal if needed, though ethanol is standard).[1]

Step-by-Step Procedure:

  • Mixing: In a reactor equipped with a reflux condenser, dissolve the aniline (1.0 equiv) in Toluene (5-10 volumes).

  • Addition: Add EMCA (1.1 equiv) in a single portion.

  • Heating: Heat the mixture to reflux (110°C for toluene).

  • Monitoring: The reaction typically proceeds via the elimination of ethanol. If using a Dean-Stark trap is not feasible, simply refluxing in ethanol allows the product to precipitate upon cooling.[1]

    • Duration: 2–4 hours.[1]

  • Isolation: Cool the mixture to 0°C. The intermediate (ethyl 2-cyano-3-(arylamino)acrylate) usually crystallizes.[1] Filter and wash with cold hexane.[1]

  • Cyclization (Optional Step 2): To convert this intermediate to the quinoline, heat the solid in diphenyl ether at 250°C (thermal cyclization).

Strategic Workflow for Drug Discovery

The following diagram illustrates how EMCA is integrated into a broader drug discovery workflow, specifically for generating kinase inhibitor libraries.

Drug_Workflow Start Target Identification (e.g., EGFR Kinase) Reagent Reagent Selection: Ethyl (ethoxymethylene)cyanoacetate Start->Reagent Step1 Step 1: Condensation (EMCA + Amidine/Guanidine) Reagent->Step1 Scaffold Core Scaffold: 5-Cyano-Pyrimidine Step1->Scaffold Cyclization Div Diversification: (Suzuki Coupling / SNAr) Scaffold->Div Functionalization Lead Lead Candidate Div->Lead

Figure 2: Integration of EMCA in the synthesis of kinase inhibitor libraries. The 5-cyano group serves as a critical electronic modulator.[1]

Safety, Handling, and Stability

Health Hazards (GHS Classification):

  • H315: Causes skin irritation.[1][6][7][8][9]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][8][9]

  • H318: Causes serious eye damage.[1][8][9]

  • H335: May cause respiratory irritation.[1][6][8][9]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.

  • Ventilation: Always handle EMCA in a functioning chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a cool, dry place. EMCA is moisture-sensitive; hydrolysis of the ester or nitrile can occur upon prolonged exposure to humid air.[1] Keep containers tightly sealed under inert gas (

    
     or Ar) if storing for long periods.[1]
    

References

  • Royal Society of Chemistry (RSC). Naphthyridines Part III: Preparation of pyrimido[1,2-a]naphthyridines.[1] Available at: [Link][1]

  • National Institutes of Health (NIH) / PubChem. Ethyl (ethoxymethylene)cyanoacetate Compound Summary.[1] Available at: [Link][1]

Sources

Method

The Alchemist's Toolkit: Synthesizing Novel APIs with Ethyl (ethoxymethylene)cyanoacetate

Abstract Ethyl (ethoxymethylene)cyanoacetate (EMMCA) stands as a cornerstone in the edifice of modern medicinal chemistry. Its trifecta of reactive sites—an electrophilic double bond, a nitrile group, and an ester functi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMMCA) stands as a cornerstone in the edifice of modern medicinal chemistry. Its trifecta of reactive sites—an electrophilic double bond, a nitrile group, and an ester functionality—renders it an exceptionally versatile building block for the synthesis of a diverse array of heterocyclic scaffolds. These scaffolds form the core of numerous Active Pharmaceutical Ingredients (APIs) across a wide spectrum of therapeutic areas. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of EMMCA's synthetic utility. We delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols for the synthesis of high-value heterocyclic systems, and showcase the application of these methodologies in the construction of notable APIs. This document is designed not as a rigid template, but as a dynamic, explanatory resource to empower innovation in drug discovery.

The Strategic Importance of Ethyl (ethoxymethylene)cyanoacetate in API Synthesis

Ethyl (ethoxymethylene)cyanoacetate is more than a mere reagent; it is a strategic linchpin in the rapid assembly of molecular complexity. Its utility stems from the electronically coupled functional groups that allow for a programmed series of reactions, often in a one-pot or sequential fashion. This capability is paramount in the economical and efficient production of novel chemical entities with therapeutic potential.

The core reactivity of EMMCA is governed by the electron-withdrawing nature of the cyano and ester groups, which polarize the molecule and activate it for a variety of transformations:

  • Michael Addition: The β-carbon of the ethoxymethylene group is highly susceptible to nucleophilic attack, serving as a key entry point for building carbon-carbon and carbon-heteroatom bonds.

  • Condensation and Cyclization: The ethoxy group is an excellent leaving group, facilitating condensation reactions with nucleophiles, which are often followed by intramolecular cyclization to form stable heterocyclic rings.

  • Multicomponent Reactions: EMMCA is an ideal substrate for multicomponent reactions (MCRs), where three or more reactants combine in a single operation to generate complex products with high atom economy. This is a particularly powerful strategy in the generation of diverse compound libraries for high-throughput screening.

This guide will focus on three major classes of heterocyclic APIs that can be efficiently synthesized using EMMCA as a key starting material: Quinolones , Pyrimidines , and Pyrazoles .

The Gould-Jacobs Reaction: A Gateway to Quinolone Antibiotics

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines, the foundational scaffold of the quinolone class of antibiotics. This reaction sequence involves the initial condensation of an aniline with EMMCA, followed by a thermal cyclization.

Mechanistic Rationale

The reaction proceeds through a well-defined, two-stage mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting the outcome with various substituted anilines.

  • Nucleophilic Vinylic Substitution: The reaction initiates with the nucleophilic attack of the aniline's amino group on the β-carbon of EMMCA. This is followed by the elimination of ethanol to form a stable ethyl (anilinomethylene)cyanoacetate intermediate.

  • Thermal Electrocyclization: This intermediate undergoes a thermally induced 6-electron electrocyclization. The aromatic ring of the aniline acts as the π-system for this intramolecular reaction, leading to the formation of the quinolone ring system. This step typically requires high temperatures, often achieved using high-boiling point solvents like diphenyl ether or through microwave irradiation.

Caption: Mechanism of the Gould-Jacobs Reaction.

Application Protocol: Synthesis of Rosoxacin Precursor

Rosoxacin is a first-generation quinolone antibiotic. Its core structure can be efficiently assembled via the Gould-Jacobs reaction.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMMCA)

  • 4-Chloroaniline

  • Diphenyl ether

  • Ethanol

Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-chloroaniline and EMMCA in ethanol. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure to yield the crude ethyl (4-chloroanilinomethylene)cyanoacetate intermediate.

  • Cyclization: In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 250-260 °C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes. Safety Note: This step should be performed in a well-ventilated fume hood as diphenyl ether has a high boiling point and can produce vapors.

  • Isolation: Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Dilute the mixture with hexane to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

This precursor can then be converted to Rosoxacin through subsequent hydrolysis of the ester and N-alkylation of the quinolone nitrogen.

Building Pyrimidine Scaffolds: Cornerstones of Antivirals and Anticancer Agents

The pyrimidine ring is a fundamental component of nucleobases and is found in a vast number of APIs, including antiviral agents like Zidovudine and anticancer drugs like 5-Fluorouracil. EMMCA provides a convergent and efficient route to substituted pyrimidines through its reaction with N-C-N synthons such as guanidine, urea, or amidines.

Mechanistic Rationale

The synthesis of the pyrimidine ring from EMMCA and guanidine is a classic example of a condensation-cyclization reaction.

  • Initial Condensation: The reaction begins with a nucleophilic attack from one of the amino groups of guanidine on the β-carbon of EMMCA, leading to the displacement of the ethoxy group.

  • Intramolecular Cyclization: The resulting intermediate possesses a second amino group from the guanidine moiety, which is perfectly positioned to attack the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the six-membered pyrimidine ring.

  • Tautomerization: The initial cyclized product undergoes tautomerization to yield the more stable aromatic pyrimidine ring.

Caption: Synthesis of a pyrimidine precursor from EMMCA.

Application Protocol: Synthesis of a 2-Amino-4-hydroxypyrimidine Precursor

This protocol describes the synthesis of a highly functionalized pyrimidine that can serve as a versatile intermediate for a range of APIs.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMMCA)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide. Safety Note: The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. Perform this step with extreme caution.

  • Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture for 15-20 minutes to liberate the free guanidine base.

  • Addition of EMMCA: Cool the reaction mixture in an ice bath and add EMMCA dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then neutralize with a suitable acid (e.g., acetic acid). The product, 2-amino-5-cyano-4-hydroxypyrimidine, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then water. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Constructing Pyrazoles: A Versatile Scaffold in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as the anti-inflammatory celecoxib and the hypnotic agent zaleplon. The reaction of EMMCA with hydrazine and its derivatives provides a direct and high-yielding route to substituted pyrazoles.

Mechanistic Rationale

The formation of the pyrazole ring is a facile process driven by the high nucleophilicity of hydrazine and the electrophilic nature of EMMCA.

  • Michael Addition: The reaction initiates with the attack of one of the nitrogen atoms of hydrazine onto the β-carbon of EMMCA.

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization, with the second nitrogen atom of the hydrazine moiety attacking the nitrile carbon.

  • Tautomerization: The cyclized intermediate tautomerizes to form the stable, aromatic 5-amino-1H-pyrazole-4-carboxylate.

Caption: Workflow for pyrazole synthesis from EMMCA.

Application Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate, a Precursor to Zaleplon

Zaleplon, a non-benzodiazepine hypnotic, contains a pyrazolopyrimidine core, which can be constructed from a 5-aminopyrazole precursor.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMMCA)

  • Hydrazine hydrate

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve EMMCA in ethanol at room temperature.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise. An exothermic reaction may be observed. The addition should be controlled to maintain the temperature below 40 °C.

  • Reaction and Precipitation: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The product, ethyl 5-amino-1H-pyrazole-4-carboxylate, will begin to precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product is typically of high purity and can often be used in the next step without further purification.

Data Summary and Comparative Analysis

The following table summarizes typical reaction conditions and expected yields for the synthesis of the heterocyclic precursors discussed above. These values are representative and may vary depending on the specific substrates and scale of the reaction.

Heterocyclic SystemKey ReactantsSolventTemperatureTypical Reaction TimeExpected Yield
Quinolone Precursor EMMCA, 4-ChloroanilineDiphenyl ether250-260 °C30-60 min75-85%
Pyrimidine Precursor EMMCA, Guanidine HCl, NaOEtEthanolReflux4-6 hours80-90%
Pyrazole Precursor EMMCA, Hydrazine HydrateEthanolRoom Temp.1-2 hours>90%

Conclusion and Future Outlook

Ethyl (ethoxymethylene)cyanoacetate has proven to be an invaluable and versatile tool in the synthesis of novel APIs. The straightforward and high-yielding protocols for the construction of quinolone, pyrimidine, and pyrazole cores underscore its importance in modern drug discovery and development. The ability to generate significant molecular complexity from readily available starting materials makes EMMCA a cost-effective and efficient choice for both academic research and industrial applications.

Future advancements in this field will likely focus on the development of novel multicomponent reactions utilizing EMMCA to access even more diverse and complex heterocyclic systems. Furthermore, the integration of flow chemistry and other process intensification technologies with EMMCA-based syntheses holds the promise of safer, more scalable, and sustainable manufacturing of life-saving medicines. As the quest for new therapeutic agents continues, the strategic application of powerful building blocks like Ethyl (ethoxymethylene)cyanoacetate will undoubtedly remain at the forefront of innovation.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • El-naggar, A. M., Abdel-salam, A. M., & Gomha, S. M. (2012). Synthesis and biological evaluation of some new pyrazole, pyrazolyl-thiazole and pyrazolyl-1,3,4-oxadiazole derivatives. Journal of the Brazilian Chemical Society, 23(3), 500-508. [Link]

  • Al-Zaydi, K. M. (2009). A facile synthesis of pyrazole, pyrazolo[1,5-a]pyrimidine, and pyrazolo[3,4-d]pyridazine derivatives. Molecules, 14(7), 2535-2545. [Link]

  • WO2007096807A2 - Process for the preparation of zaleplon and an intermediate thereof. (2007).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl (ethoxymethylene)cyanoacetate (EMCA)

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3), a critical intermediate in the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3), a critical intermediate in the production of pharmaceuticals and agrochemicals.[1][2] We will move beyond standard protocols to explore the causality behind experimental choices, offering robust troubleshooting solutions and answers to frequently encountered challenges.

Section 1: The Core Reaction: Mechanism and Key Parameters

The most common and reliable industrial synthesis of Ethyl (ethoxymethylene)cyanoacetate (EMCA) involves the condensation of ethyl cyanoacetate (ECA) with triethyl orthoformate (TEOF).[2] This reaction is typically performed at high temperatures using acetic anhydride, which serves a dual role as both a solvent and a crucial reagent.

The Underlying Chemistry:

The reaction proceeds via the formation of a reactive electrophile from the orthoformate, which is then attacked by the nucleophilic active methylene carbon of ethyl cyanoacetate.

  • Activation: Acetic anhydride reacts with the ethanol byproduct generated during the reaction, shifting the equilibrium toward the product. It also reacts with triethyl orthoformate to generate a more potent electrophilic species, a mixed anhydride or an acetal cation.

  • Nucleophilic Attack: The active methylene group in ethyl cyanoacetate is flanked by two electron-withdrawing groups (nitrile and ester), making its protons acidic and the corresponding carbanion a good nucleophile.[3]

  • Condensation & Elimination: This nucleophile attacks the activated orthoformate, leading to a condensation reaction that, after elimination of ethanol, yields the target enol ether, EMCA.

This understanding is critical for troubleshooting. A failure in any of these stages will lead to poor outcomes.

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale & Expert Notes
Molar Ratio (ECA:TEOF) 1 : 1.5 - 2.0An excess of triethyl orthoformate is used to drive the reaction to completion.
Acetic Anhydride Volume 3-4 mL per 0.1 mol ECAActs as a solvent and water scavenger. Insufficient volume can lead to poor mixing and a stalled reaction.
Reaction Temperature 140-150 °CThis temperature is necessary to overcome the activation energy. Temperatures that are too low will result in slow or incomplete reactions, while excessive heat (>160°C) can lead to decomposition and a dark-colored product.[4]
Reaction Time 4-6 hoursReaction progress should be monitored (e.g., by GC or TLC). The reaction is typically complete when the starting ethyl cyanoacetate is consumed.
Workup Vacuum DistillationThe most effective method for removing volatile byproducts (acetic acid, ethyl acetate) and purifying the final product.[4]

Section 2: Detailed Experimental Protocol & Workflow

This protocol is a self-validating system. Adherence to these steps, combined with high-quality reagents, should reliably produce high-purity EMCA.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents - Ethyl Cyanoacetate (ECA) - Triethyl Orthoformate (TEOF) - Acetic Anhydride glassware 2. Setup Apparatus - Round-bottom flask - Reflux condenser - Heating mantle - Stirring mechanism reagents->glassware charge 3. Charge Reagents Add ECA, TEOF, and Acetic Anhydride to flask glassware->charge heat 4. Heat to 140-150 °C Reflux for 4-6 hours charge->heat monitor 5. Monitor Progress (TLC or GC) heat->monitor cool 6. Cool Reaction Allow to return to room temp. monitor->cool distill 7. Vacuum Distillation Remove volatiles, then collect product fraction. cool->distill analyze 8. Analyze Product (NMR, GC-MS, Purity) distill->analyze

Caption: High-level workflow for the synthesis of EMCA.

Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a thermometer. Place the flask in a heating mantle.

  • Reagent Charging: To the flask, add ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (approx. 3.5 mL per 0.1 mol of ECA).

  • Reaction Execution: Begin stirring and heat the mixture to a gentle reflux at 140-150 °C. Maintain this temperature for 4-6 hours.

  • Monitoring: Periodically take small aliquots to monitor the disappearance of the ethyl cyanoacetate starting material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Purification: Reconfigure the apparatus for vacuum distillation.

    • First, distill off the lower-boiling point components (excess acetic anhydride, acetic acid, and ethyl acetate byproduct) under reduced pressure.

    • Increase the vacuum and/or temperature carefully to distill the final product, Ethyl (ethoxymethylene)cyanoacetate. The product is a colorless to pale yellow liquid or a low-melting solid.[1]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis of EMCA.

Q1: My reaction yielded very little or no product. What went wrong?

This is the most frequent issue and can stem from several sources. A systematic diagnosis is key.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Purification start Low / No Yield q_reagent Were reagents high purity and anhydrous? start->q_reagent a_reagent_no Root Cause: Reagent hydrolysis or impurities. Solution: Use fresh, anhydrous reagents. TEOF is particularly misture-sensitive. [4] q_reagent->a_reagent_no No q_temp Was the temperature maintained at 140-150°C? q_reagent->q_temp Yes a_temp_no Root Cause: Insufficient energy to overcome activation barrier. Solution: Ensure consistent and accurate heating. q_temp->a_temp_no No q_distill Was the vacuum distillation performed correctly? q_temp->q_distill Yes a_distill_no Root Cause: Product lost due to poor vacuum or incorrect fraction collection. Solution: Check vacuum setup and collect fractions carefully. q_distill->a_distill_no No

Caption: Diagnostic flowchart for troubleshooting low product yield.

  • Expert Analysis:

    • Reagent Quality: Triethyl orthoformate and acetic anhydride are highly susceptible to hydrolysis. The presence of water will consume the reagents and inhibit the reaction. Ethyl cyanoacetate quality is also paramount. Always use freshly opened bottles or properly stored anhydrous reagents.

    • Temperature Control: This is a thermally driven reaction. A temperature below 140 °C will result in an impractically slow reaction rate. Ensure your thermometer is calibrated and properly placed.

    • Reaction Time: Confirm reaction completion with an analytical method like GC or TLC before beginning the workup. Prematurely stopping the reaction is a common source of low yield.

Q2: My final product is a dark brown or black oil, not the expected pale yellow.

This indicates product decomposition or significant side reactions.

  • Expert Analysis:

    • Overheating: The primary cause is excessive temperature. Heating above 160 °C can cause polymerization and degradation of the cyano-containing molecule.

    • Impurities in Starting Material: Certain impurities, especially in the starting ethyl cyanoacetate, can catalyze side reactions at high temperatures. If the starting material itself is discolored, it should be purified (e.g., by distillation) before use.

    • Air Oxidation: While less common, performing the reaction under an inert atmosphere (like nitrogen) can sometimes prevent oxidative discoloration, especially if the reaction is run for an extended period.

Q3: The reaction seems to stall and not go to completion.

If starting material remains after the recommended reaction time, consider these points.

  • Expert Analysis:

    • Inefficient Reflux: Ensure your reflux condenser is functioning correctly. If volatile reagents like acetic anhydride are escaping, the reaction concentration and conditions will change, potentially leading to a stall.

    • Poor Mixing: In larger-scale reactions, inadequate stirring can create hot spots and regions of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

    • Stoichiometry: Double-check the molar ratios of your reagents. An insufficient amount of the excess reagent (TEOF) may lead to incomplete conversion of the limiting reagent (ECA).

Section 4: Frequently Asked Questions (FAQs)

Q: What is the specific function of acetic anhydride? A: Acetic anhydride serves two critical functions. First, it is an excellent water scavenger. It reacts with any trace moisture in the reagents and, more importantly, with the ethanol produced as a byproduct of the condensation. This drives the reaction equilibrium towards the product side. Second, it can activate the triethyl orthoformate, making it a more reactive electrophile.

Q: Can I run the reaction without acetic anhydride? A: While possible in theory, it is highly inadvisable. Without acetic anhydride, the reaction equilibrium will be unfavorable, leading to very low conversions. The reaction would require a different method to remove the ethanol byproduct, such as a Dean-Stark apparatus, but the activation role of the anhydride would also be lost, resulting in a much slower and less efficient process.

Q: How should I properly store the final product, Ethyl (ethoxymethylene)cyanoacetate? A: The product is sensitive to moisture and can hydrolyze over time.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.

Q: My product solidified. Is this normal? A: Yes, this can be normal. While often described as a liquid, Ethyl (ethoxymethylene)cyanoacetate has a melting point reported around 49-53 °C.[5] It may exist as a low-melting solid at room temperature. If it solidifies in tubing or during transfer, gentle warming can be applied.

References

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Synthesis of Ethyl cyanoacetate. LookChem. [Link]

  • Synthesis and characterization of ethoxyethyl α‐cyanoacrylate and reaction intermediates. SciSpace. [Link]

  • ethyl cyanoacetate. Organic Syntheses Procedure. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Exploring the Diverse Applications of Ethyl (ethoxymethylene)cyanoacetate in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Optimization

Troubleshooting low yield in Ethyl (ethoxymethylene)cyanoacetate reactions

Technical Support Center: Ethyl (ethoxymethylene)cyanoacetate (EMCA) Introduction: The "Push-Pull" Trap Welcome to the technical support hub for Ethyl (ethoxymethylene)cyanoacetate (EMCA). If you are experiencing low yie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (ethoxymethylene)cyanoacetate (EMCA)

Introduction: The "Push-Pull" Trap

Welcome to the technical support hub for Ethyl (ethoxymethylene)cyanoacetate (EMCA). If you are experiencing low yields, you are likely dealing with the inherent volatility of "push-pull" alkenes. EMCA features an electron-withdrawing nitrile and ester group competing with an electron-donating ethoxy group.

This electronic tension makes the


-carbon highly electrophilic, which is excellent for nucleophilic attacks (amines, hydrazines) but catastrophic if moisture or thermal control is mishandled. This guide moves beyond standard protocols to address the causality of failure in Gould-Jacobs and heterocycle synthesis.

Part 1: Pre-Reaction Diagnostics (The "Check Engine" Light)

Before blaming the reaction conditions, validate the reagent. EMCA is notoriously unstable if stored improperly.

Q: My EMCA reagent has turned from a clear liquid/white solid to a dark orange oil. Is it usable?

A: Likely No. EMCA is hygroscopic. The "darkening" usually indicates hydrolysis or oligomerization.

  • The Mechanism: Moisture attacks the

    
    -carbon, displacing ethanol and forming the formyl derivative or hydrolyzing the ester. This introduces cyanoacetic acid into your pot, which kills base-catalyzed reactions and acts as a chain terminator.
    
  • The Fix:

    • Check NMR: Look for the vinylic proton signal around

      
       8.0-8.2 ppm. If you see significant signals upfield or broad humps, discard.
      
    • Purification: Vacuum distillation is possible (

      
       at 0.35 mmHg) but risky due to thermal decomposition. Recommendation:  Buy fresh for GMP/GLP steps; distill only for early-phase scouting.
      

Decision Workflow: Reagent Validation

ReagentQC Start Inspect EMCA Appearance Color Color Check Start->Color NMR 1H NMR Analysis Color->NMR Yellow/Orange Use Proceed to Reaction Color->Use White Solid/Clear Liquid Discard Discard/Redistill Color->Discard Dark Brown/Tar NMR->Use Sharp Singlet ~8.1 ppm NMR->Discard New peaks at 9-10 ppm (Aldehyde) or Broad Humps

Figure 1: Decision matrix for validating EMCA reagent quality prior to commitment.

Part 2: The Gould-Jacobs Reaction (Quinoline Synthesis)[1][2][3]

This is the most common application of EMCA. The reaction proceeds in two distinct steps: Condensation (easy) and Cyclization (difficult).

Q: I have excellent conversion to the enamine intermediate, but the cyclization step yields <30%. Why?

A: You are likely facing a Heat Transfer or Dilution issue. The cyclization of the enamine to the 4-hydroxyquinoline requires overcoming a high activation energy barrier (typically


).
  • Problem 1: Polymerization. At high concentrations, the enamine undergoes intermolecular polymerization rather than intramolecular cyclization.

  • Problem 2: Temperature Gradient. If you heat a flask with a mantle, the walls are hot enough, but the bulk solvent is not.

The Protocol: High-Dilution Thermal Cyclization

ParameterStandard (Low Yield)Optimized (High Yield)
Solvent Diphenyl ether (reflux)Diphenyl ether / Biphenyl eutectic (Dowtherm A)
Addition Mode All-in-one heatingDropwise addition to pre-heated solvent
Concentration 0.5 M - 1.0 M0.1 M - 0.2 M (Critical for cyclization)
Temperature


(Internal Temp)

Step-by-Step Optimization:

  • Isolate the Enamine: Do not telescope the reaction unless necessary. React aniline + EMCA in ethanol, cool, and filter the enamine solid. This removes impurities that char at high temps.

  • The "Dropwise" Technique:

    • Heat pure Dowtherm A to a rolling boil (

      
      ).
      
    • Dissolve your enamine in a minimal amount of warm solvent (or add as a solid if safe).

    • Add the enamine slowly to the boiling solvent. This ensures every molecule instantly sees

      
      , favoring the unimolecular cyclization over bimolecular polymerization.
      

Gould-Jacobs Pathway Analysis

GouldJacobs Aniline Aniline + EMCA Enamine Enamine Intermediate (Isolation Recommended) Aniline->Enamine -EtOH Cyclization Thermal Cyclization (>250°C) Enamine->Cyclization Dilution is Key Quinoline 4-Hydroxyquinoline Cyclization->Quinoline Intramolecular Polymer Polymer/Tar (Side Product) Cyclization->Polymer Intermolecular (Conc. too high)

Figure 2: The kinetic competition between cyclization and polymerization in Gould-Jacobs synthesis.

Part 3: Heterocycle Synthesis (Pyrazoles & Pyrimidines)

Q: When reacting EMCA with hydrazines, I get a mixture of isomers. How do I control Regioselectivity?

A: Control the pH and Solvent Polarity. EMCA is an "ambident" electrophile. The


-carbon is the soft electrophile, and the ester carbonyl is the hard electrophile.
  • Scenario: Reaction with Phenylhydrazine.[1]

  • Issue: Formation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Desired) vs. 3-amino isomers.

  • The Fix:

    • Protic Solvents (Ethanol/AcOH): Favor the attack of the most nucleophilic nitrogen on the

      
      -carbon first.
      
    • Temperature: Low temperature (

      
      ) favors the kinetic product (attack at 
      
      
      
      -carbon). High temperature scrambles the regiochemistry via equilibration.

Q: My pyrimidine synthesis (with amidines) solidifies and stops stirring.

A: Product precipitation is trapping the reagents. The intermediate or final pyrimidine often has very low solubility in ethanol.

  • Troubleshooting: Switch to n-Butanol or DMF . Higher boiling points allow for higher solubility and faster reaction rates. If the product crashes out too fast, it coats the unreacted amidine, stopping the reaction.

Part 4: Workup & Purification Strategies

Low yield is often a "perceived" low yield—the product is there, but you can't isolate it.

Common Issue: The "Oil" Trap EMCA derivatives often form oils that refuse to crystallize.

  • Trituration: Do not just rotovap to dryness. Add cold diethyl ether or MTBE to the crude oil and sonicate. This removes unreacted EMCA (soluble in ether) and forces the polar heterocycle to crash out.

  • The pH Swing:

    • For 4-hydroxyquinolines: They are amphoteric.

    • If the product is stuck in the aqueous phase, adjust pH to the Isoelectric Point (pI) (usually pH 6-7) to induce precipitation. At pH 2 (protonated) or pH 10 (deprotonated), they remain soluble.

References

  • Gould-Jacobs Reaction Mechanism & Protocol

    • Title: Synthesis of 4-Hydroxyquinolines.[2][3][4][5]

    • Source: Organic Syntheses, Coll.[6] Vol. 3, p.272 (1955).[6]

    • URL:[Link]

  • Pyrazoles from EMCA

    • Title: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[7]

    • Source: PrepChem (Based on J. Am. Chem. Soc. protocols).
    • URL:[Link]

  • Reagent Stability & Hydrolysis

    • Title: Ethyl (ethoxymethylene)cyanoacetate Safety & Handling.[8]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Thermal Cyclization Optimization

    • Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[2]

    • Source: Biotage Application Note AN56.[9]

    • URL:[Link] (General reference for microwave vs. thermal comparison data cited in text).

Sources

Troubleshooting

Effect of solvent on Ethyl (ethoxymethylene)cyanoacetate reaction efficiency

Technical Support Center: Ethyl (ethoxymethylene)cyanoacetate (EMCA) Reaction Optimization Executive Summary Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a highly versatile "push-pull" alkene used primarily as a three-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (ethoxymethylene)cyanoacetate (EMCA) Reaction Optimization

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a highly versatile "push-pull" alkene used primarily as a three-carbon electrophile in the synthesis of heterocycles (quinolines, pyrimidines, pyrazoles).[1] Its reactivity is governed by the addition-elimination (


) mechanism , where a nucleophile attacks the 

-carbon, displacing the ethoxy group.[1]

The choice of solvent is not merely a medium for dissolution; it is a kinetic switch that controls reaction rate, product selectivity (E/Z isomerism), and impurity profiles. This guide addresses the critical solvent-dependent variables that lead to experimental failure or success.

Module 1: Reaction Kinetics & Conversion Efficiency

Q1: My reaction with a weakly nucleophilic aniline is sluggish in Ethanol. How can I improve the conversion rate without increasing the temperature?

A: The reaction rate of EMCA with nucleophiles is heavily influenced by the polarity of the transition state .

  • The Issue: Ethanol (EtOH) is a protic solvent that can hydrogen-bond with the nucleophile (amine), effectively "caging" it and reducing its nucleophilicity.[1] Furthermore, if your aniline is electron-deficient, the activation energy barrier is high.[1]

  • The Fix: Switch to a Dipolar Aprotic Solvent like Acetonitrile (MeCN) or DMF . These solvents do not solvate the nucleophile as strongly as protic solvents, leaving the amine "naked" and more reactive.

  • Evidence: Kinetic studies show that

    
     reactions proceed significantly faster in dipolar aprotic solvents due to the stabilization of the polar transition state intermediate while destabilizing the ground-state nucleophile [1].[1]
    

Q2: I am observing low yields when using high-boiling solvents like Diphenyl Ether. Why?

A: While Diphenyl Ether is excellent for the thermal cyclization step (Gould-Jacobs), it is often poor for the initial condensation step involving EMCA.

  • The Cause: EMCA is thermally unstable above 150°C over prolonged periods. In high-boiling, non-polar solvents, if the condensation is slow, EMCA can undergo self-polymerization or thermal decomposition before it reacts with your amine.[1]

  • The Protocol: Perform the condensation step in a lower boiling solvent (e.g., Ethanol or Toluene) at moderate reflux (80-110°C) to isolate the intermediate acrylate. Only then, switch to Diphenyl Ether for the high-temperature cyclization (250°C).[1]

Table 1: Solvent Class Impact on EMCA Reactivity

Solvent ClassExamplesReactivity ProfilePrimary RiskRecommended For
Protic Polar Ethanol, MethanolModerateTransesterificationGeneral synthesis, highly reactive amines
Aprotic Polar DMF, DMSO, MeCNHighWork-up difficulty (removal)Deactivated/Sterically hindered amines
Non-Polar Toluene, XyleneLowLow solubility of zwitterionsAzeotropic removal of ethanol byproduct
High Boiling Diphenyl EtherVariableThermal degradation of EMCASubsequent cyclization steps (Gould-Jacobs)

Module 2: Impurity Profiling (Transesterification & Hydrolysis)

Q3: LC-MS shows a molecular weight shift of -14 Da in my product. What happened?

A: You likely used Methanol (MeOH) as your solvent.[1]

  • The Mechanism: This is a classic Transesterification side reaction.[2] EMCA contains an ethyl ester.[1] In the presence of Methanol (especially with basic amines acting as catalysts), the methoxide ion attacks the ester carbonyl, swapping the ethyl group for a methyl group.

    • Reaction:

      
      
      
  • The Fix: Always match the solvent alcohol to the ester group of your reagent.

    • Use Ethanol for Ethyl (ethoxymethylene)cyanoacetate.[1]

    • Use Methanol only if you are using Methyl (ethoxymethylene)cyanoacetate.[1]

    • If solubility requires MeOH, ensure the reaction is strictly neutral or slightly acidic to suppress alkoxide formation [2].

Q4: I see a byproduct with a carboxylic acid group instead of the ester. Is my solvent wet?

A: Yes. The cyanoacrylate moiety is susceptible to Hydrolysis and subsequent Decarboxylation .[3]

  • The Causality: Water acts as a competing nucleophile. Under basic conditions (common with amine reactants), the ester hydrolyzes to the carboxylate.[3] The combination of a cyano group and a carboxyl group on the same carbon makes the molecule unstable, often leading to decarboxylation.

  • The Prevention:

    • Use Anhydrous solvents (water content <0.05%).[1]

    • Add molecular sieves (3Å or 4Å) to the reaction vessel.

    • Avoid hygroscopic solvents like DMSO unless freshly distilled/dried.[1]

Module 3: Work-up & Isolation Strategy

Q5: My product is soluble in DMF and I cannot get it to precipitate. How do I isolate it?

A: DMF and DMSO are "universal solvents" that make isolation difficult.[1]

  • The "Crash-Out" Protocol:

    • Cool the reaction mixture to 0°C.

    • Slowly add Ice-Cold Water (3x reaction volume) with vigorous stirring. The high polarity of water usually forces the organic product out of solution.

    • Warning: If your product contains hydrophilic groups (e.g., -OH, -COOH), this may fail.[1] In that case, perform a liquid-liquid extraction using Ethyl Acetate and wash the organic layer 5x with Brine/Water to leach out the DMF.

Q6: Can I run this reaction Solvent-Free?

A: Yes, and it is often superior for "Green" applications.[1][4]

  • The Logic: EMCA is a liquid (mp ~50°C, often supercooled). If your amine is a liquid or low-melting solid, mixing them neat (solvent-free) maximizes concentration, driving reaction kinetics (Le Chatelier’s principle).[1]

  • The Benefit: The byproduct is Ethanol, which boils off, driving the equilibrium forward.

  • The Limit: Exotherms can be uncontrolled. Use this only on <5g scales initially or with active cooling [3].[1]

Visualizing the Reaction Landscape

The following diagram illustrates the reaction pathways of EMCA, highlighting the critical decision points where solvent choice dictates the outcome (Product vs. Impurity).

EMCA_Pathways EMCA EMCA (Ethyl (ethoxymethylene)cyanoacetate) Intermediate Amino-Acrylate Intermediate EMCA->Intermediate + Amine (Addition-Elimination) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Target Target Product (Substitution) Intermediate->Target Isolation (Cooling) Cyclized Cyclized Product (e.g. Quinoline) Intermediate->Cyclized Thermal Cyclization (- EtOH) Solvent_EtOH Solvent: Ethanol Solvent_EtOH->Target Ideal Match Solvent_MeOH Solvent: Methanol Impurity_Trans Impurity: Methyl Ester Solvent_MeOH->Impurity_Trans Transesterification Solvent_Wet Solvent: Wet/Aqueous Impurity_Hyd Impurity: Hydrolysis/Decarb Solvent_Wet->Impurity_Hyd Hydrolysis Solvent_HighT Solvent: Diphenyl Ether (>200°C) Solvent_HighT->Cyclized Facilitates

Caption: Reaction pathways of EMCA showing the divergence between successful synthesis (Green) and solvent-induced impurities (Red).[1]

Standardized Protocol: Condensation of EMCA with Anilines

Objective: Synthesis of ethyl 3-anilino-2-cyanoacrylate (Gould-Jacobs Precursor).

  • Stoichiometry: Charge reaction vessel with Aniline (1.0 equiv) and EMCA (1.1 equiv).

    • Note: Slight excess of EMCA ensures complete consumption of the nucleophile.

  • Solvent Selection: Add Ethanol (Absolute) [Concentration: 0.5 M].[1]

    • Why? Matches the ester group, preventing transesterification.

  • Reaction: Heat to Reflux (78°C) for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3).[1] Look for disappearance of Aniline.

  • Work-up (Self-Validating):

    • Cool mixture to Room Temperature.

    • If solid precipitates: Filter and wash with cold Ethanol.[1]

    • If no precipitate: Concentrate to 50% volume and cool to 0°C.[1]

    • Check: If yield <50%, check solvent water content.[1]

References

  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [1]

  • Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Sigma-Aldrich. (2023).[1] Greener Solvent Alternatives.

Sources

Optimization

Technical Support Center: Optimizing Ethyl (ethoxymethylene)cyanoacetate (EMCA) Reactivity

Welcome to the Reactivity Optimization Hub. Ticket System Status: [ONLINE] Current Module: EMCA Functionalization & Heterocycle Synthesis Overview: The EMCA "Push-Pull" System Ethyl (ethoxymethylene)cyanoacetate (EMCA) i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reactivity Optimization Hub. Ticket System Status: [ONLINE] Current Module: EMCA Functionalization & Heterocycle Synthesis

Overview: The EMCA "Push-Pull" System

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a classic "push-pull" alkene.[1][2] The ethoxy group "pushes" electron density, while the cyano and ester groups "pull" it.[2] This creates a highly polarized


-carbon susceptible to nucleophilic attack.[1][2]
  • The Challenge: While reactive toward strong nucleophiles (e.g., hydrazine), EMCA is sluggish with weak nucleophiles (e.g., electron-deficient anilines) and prone to polymerization or hydrolysis if mishandled.[1][2]

  • The Goal: Select the correct catalyst to lower the activation energy for substitution (

    
    ) and subsequent cyclization (Gould-Jacobs type reactions).
    
Module 1: Catalyst Selection for Nucleophilic Substitution

User Scenario: I am trying to react EMCA with a sterically hindered or electron-deficient aniline, but the reaction is stalling or yielding <40%.

Diagnostic: The Nucleophile Acidity/Steric Matrix

Use the following logic to select your catalyst system. The goal is to activate the EMCA carbonyl without deactivating your nucleophile.[2]

catalyst_selection Start Select Nucleophile Type StrongNuc Strong Nucleophile (Hydrazines, Primary Alkyl Amines) Start->StrongNuc WeakNuc Weak Nucleophile (Anilines, Amides) Start->WeakNuc NoCat No Catalyst Required Solvent: EtOH, Reflux StrongNuc->NoCat High Reactivity StericCheck Steric Hindrance? WeakNuc->StericCheck MildAcid Mild Acid Catalyst (Acetic Acid, 5-10 mol%) StericCheck->MildAcid Low (e.g., Aniline) LewisAcid Lewis Acid Activation (ZnCl2 or AlCl3) StericCheck->LewisAcid High (e.g., 2,6-disubstituted)

Figure 1: Decision matrix for catalyst selection based on nucleophile properties.[1][2]

Troubleshooting Guide: Substitution Reactions

Q: Why is my aniline not displacing the ethoxy group? A: The "push" from the ethoxy group competes with the nucleophile.[2] For weak nucleophiles (anilines with EWGs like


 or 

), the activation energy is too high.[1][2]
  • Resolution: Add Acetic Acid (glacial) as a solvent/catalyst.[1][2] It protonates the carbonyl oxygen, increasing the electrophilicity of the

    
    -carbon (pull effect).[1][2]
    
  • Advanced Resolution: For extremely unreactive amines, use Zinc Chloride (

    
    )  or Indium Triflate (
    
    
    
    )
    .[1][2] These Lewis acids coordinate to the carbonyl, supercharging the electrophile.[2]

Q: I see a solid precipitate, but NMR shows it’s not my product. A: You likely formed the sym-triazine or a polymer. This happens if the reaction temperature is too high without a nucleophile present to quench the EMCA.[2]

  • Protocol Fix: Pre-mix the amine and catalyst before adding EMCA dropwise at reflux.

Module 2: The Gould-Jacobs Cyclization (Ring Closure)

User Scenario: I have successfully made the enamine intermediate, but the thermal cyclization to the quinoline/pyrimidine core is failing (tar formation).

The Thermal vs. Catalytic Dilemma

Classically, this cyclization requires


 (Dowtherm A).[1][2] This destroys sensitive functional groups.[1][2] Catalysis allows this to proceed at lower temperatures (

).[1][2]

Comparative Data: Thermal vs. Catalytic Cyclization

MethodCatalystTemp (

)
Typical YieldRisk Factor
Thermal None (Dowtherm A)240-26050-65%High (Polymerization/Tar)
Acidic

/

100-12075-85%Medium (Chlorination side-rxn)
Lewis Acid

/

14080-90%Low (Cleanest profile)
Microwave None (Solvent-free)180 (5 min)85-95%Low (Scalability limited)
Mechanism of Lewis Acid Activation

The Lewis Acid (


) lowers the energy barrier for the intramolecular attack.[2]

reaction_mechanism Substrate Enamine Intermediate Coordination LA Coordination (C=O Activation) Substrate->Coordination + ZnCl2 Cyclization Intramolecular Attack Coordination->Cyclization Increased Electrophilicity Elimination Re-aromatization (-EtOH) Cyclization->Elimination - H+ Product 4-Hydroxyquinoline Derivative Elimination->Product

Figure 2: Mechanistic pathway for Lewis Acid-catalyzed cyclization.[1]

Q: My product is chlorinated instead of the expected hydroxy-quinoline. A: You likely used


 as the cyclization agent.[1][2] 

acts as both a catalyst and a chlorinating agent, converting the 4-OH group to 4-Cl immediately.[1][2]
  • Resolution: If you want the 4-OH, switch to Polyphosphoric Acid (PPA) or Diphenyl ether with a Lewis Acid.[1][2]

Module 3: Environmental & Solvent Effects

Q: Can I use Methanol instead of Ethanol? A: NO.

  • Reasoning: Transesterification. EMCA is an ethyl ester.[1][2] Refluxing in methanol will scramble your ester group (Ethyl -> Methyl), leading to a mixture of products (Ethyl ester, Methyl ester, and mixed species).[1][2]

  • Rule: Always match the alcohol solvent to the ester group of the EMCA (Use Ethanol for Ethyl esters).[2]

Q: The reaction turns black immediately upon heating. A: This is oxidative degradation.[2] EMCA derivatives are electron-rich and prone to oxidation at high temperatures.[1][2]

  • Protocol Fix:

    • Degas your solvent (sparge with

      
       for 15 mins).[1][2]
      
    • Run the reaction under a positive pressure of Nitrogen or Argon.[1][2]

    • Add an antioxidant (e.g., BHT) in trace amounts if the substrate is extremely sensitive.[1][2]

References & Validated Protocols
  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1][2] Journal of the American Chemical Society, 1939, 61(10), 2890–2895.[1][2] Link[1][2]

    • Foundational text for the thermal cyclization method.

  • Biotage Application Note AN056. "Gould-Jacobs Quinoline forming reaction." Link

    • Modern microwave-assisted protocols reducing reaction times from hours to minutes.[1]

  • Lyu, X., et al. "NiH-Catalyzed Hydroamidation of Alkynes."[1][2][3] Journal of the American Chemical Society, 2021, 143, 5867-5877.[1][2][3] Link[1][2]

    • Insights into metal-catalyzed enamine formation mechanisms.

  • Hamad, O. O. "Ethyl Cyanoacetate Reactions."[1][2] Journal of Humanities and Applied Sciences, 2022.[1][2] Link

    • Review of EMCA versatility in heterocyclic synthesis.

Sources

Troubleshooting

Preventing hydrolysis of Ethyl (ethoxymethylene)cyanoacetate during reactions

Technical Support Center: Ethyl (ethoxymethylene)cyanoacetate (EMCA) Optimization Guide Executive Summary: The "Push-Pull" Vulnerability Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (ethoxymethylene)cyanoacetate (EMCA) Optimization Guide

Executive Summary: The "Push-Pull" Vulnerability

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a critical intermediate in the synthesis of heterocycles, particularly 4-hydroxyquinolines via the Gould-Jacobs reaction. Its utility stems from its "push-pull" alkene structure: the ethoxy group pushes electron density while the nitrile and ester groups pull it.

The Core Problem: This same electronic activation makes the ethoxymethylene moiety highly susceptible to nucleophilic attack. While amines (the desired nucleophile) react to form the target enamine, water (an omnipresent competitive nucleophile) attacks the same position, leading to irreversible hydrolysis.

This guide provides a self-validating system to prevent this degradation and maximize yield.

The Chemistry of Instability (Mechanism)

To prevent failure, you must understand the competition occurring in your flask. Two pathways compete for the EMCA molecule:

  • The Desired Pathway: The amine attacks the

    
    -carbon, eliminating ethanol.
    
  • The Hydrolysis Pathway: Water attacks the

    
    -carbon (acid-catalyzed) or the ester (base-catalyzed).
    
Diagram 1: Competitive Pathways & Degradation

EMCA_Pathways EMCA EMCA (Starting Material) Intermediate Enamine Intermediate (Desired) EMCA->Intermediate Path A: Substitution (-EtOH) Hydrolysis_Acid Formyl Derivative + Ethanol EMCA->Hydrolysis_Acid Path B: Acidic Hydrolysis (Attack on Enol Ether) Hydrolysis_Base Cyanoacetic Acid Salt + Ethanol EMCA->Hydrolysis_Base Path C: Basic Hydrolysis (Saponification) Amine R-NH2 (Target Nucleophile) Amine->Intermediate Water H2O (Contaminant) Water->Hydrolysis_Acid Acid Cat. Water->Hydrolysis_Base Base Cat. Quinolone 4-Hydroxyquinoline (Final Product) Intermediate->Quinolone Cyclization (High Temp)

Caption: Path A represents the desired condensation.[1] Paths B and C represent irreversible hydrolysis triggers caused by moisture in acidic or basic environments.

Pre-Reaction Handling: The First Line of Defense

Q: How do I verify if my EMCA has already degraded before starting? A: Do not rely on visual inspection alone; hydrolysis products can be white solids similar to the pure compound (if solid) or soluble in the liquid.

  • H-NMR Check: Look for the disappearance of the vinyl proton singlet (~8.0-8.2 ppm) and the ethoxy methylene quartet. The appearance of a broad aldehyde peak or carboxylic acid peak indicates degradation.

  • Melting Point: Pure EMCA melts at 49-51°C . A depressed or broad melting range indicates significant hydrolysis [1].

Q: What are the mandatory storage conditions? A: EMCA is hygroscopic.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Cool, dry place (Refrigeration preferred but allow to reach room temp before opening to prevent condensation).

  • Container: Tightly sealed with parafilm; preferably stored in a desiccator.

Reaction Optimization: The Gould-Jacobs Protocol

This protocol is designed to minimize the "window of opportunity" for water.

Phase 1: The Condensation (Formation of Enamine)

Goal: Complete substitution of the ethoxy group by the aniline.

ParameterRecommendationScientific Rationale
Solvent Neat (No Solvent) or Toluene Neat reaction (100-110°C) maximizes concentration and rate. If solvent is needed, Toluene allows azeotropic removal of ethanol/water.
Stoichiometry 1.05 - 1.1 eq of EMCAUse a slight excess of EMCA to account for minor hydrolysis and drive the aniline to completion.
Apparatus Dean-Stark Trap (if using solvent)Continuously removes the ethanol byproduct. This drives the equilibrium forward (Le Chatelier’s principle) and removes trace water.
Temperature 100°C - 120°C Sufficient activation energy for substitution without thermally decomposing the nitrile.

Step-by-Step Methodology:

  • Charge the reaction vessel with the aniline derivative.

  • Add EMCA (1.1 eq).

  • Critical Step: If the aniline is a hydrate or wet, dry it before adding EMCA (e.g., dissolve in toluene, distill off water).

  • Heat to 110°C. If using toluene, reflux with a Dean-Stark trap.

  • Monitor via TLC or HPLC. The limiting reagent (aniline) should disappear.

  • Vacuum Step: Once conversion is >95%, apply vacuum (20-30 mmHg) while warm to strip off the ethanol byproduct. This prevents the reverse reaction.

Phase 2: Cyclization (Thermocyclization)

Goal: Intramolecular attack of the aromatic ring onto the ester.

  • Medium: Diphenyl ether (Dowtherm A) or mineral oil.

  • Temperature: 250°C - 280°C.

  • Note: This step is less moisture-sensitive than Phase 1, but residual ethanol from Phase 1 can lower the boiling point and cause bumping.

Troubleshooting & FAQ

Q: I see a white precipitate forming immediately upon mixing EMCA and my amine. A: This is likely the enamine intermediate crystallizing out. This is actually a good sign in neat reactions.

  • Validation: Take a small sample, wash with cold ethanol, and run an NMR. If it shows the N-H bond and loss of ethoxy, proceed to cyclization.[1]

Q: My yield is low (<40%) and the product is sticky. A: This usually indicates Polymerization or Hydrolysis .

  • Cause: If the reaction mixture contained water, EMCA hydrolyzes to cyanoacetic acid, which can decarboxylate or form gummy oligomers.

  • Fix: Ensure all reagents are dried. Use molecular sieves (4Å) in the solvent for 24 hours prior to use.

Q: Can I use ethanol as a solvent? A: Yes, historically ethanol is used, but it slows the reaction because ethanol is also the leaving group.

  • Modern Approach: Use Toluene or run Neat . This allows you to remove the ethanol produced, driving the reaction to completion much faster than refluxing in ethanol [2].

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Check_NMR 1. Check H-NMR of Starting Material Start->Check_NMR Purity_Issue Aldehyde/Acid Peaks Present? Check_NMR->Purity_Issue Yes_Purity Hydrolysis Occurred. Discard & Buy Fresh. Store in Desiccator. Purity_Issue->Yes_Purity Yes No_Purity Reagents OK. Check Reaction Setup. Purity_Issue->No_Purity No Solvent_Check Using Protic Solvent (e.g., EtOH)? No_Purity->Solvent_Check Yes_Solvent Switch to Toluene with Dean-Stark or Run Neat. Solvent_Check->Yes_Solvent Yes No_Solvent Check Temperature. Solvent_Check->No_Solvent No Temp_Check Temp < 100°C? No_Solvent->Temp_Check Yes_Temp Increase Temp. Activation Energy not met. Temp_Check->Yes_Temp Yes No_Temp Check Aniline Nucleophilicity. Temp_Check->No_Temp No

Caption: Step-by-step isolation of failure modes. Most failures stem from wet starting material (Step 1) or equilibrium inhibition (Step 2).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text for the reaction mechanism).

  • Organic Syntheses. (n.d.). General procedures for condensation of anilines with ethoxymethylene compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Heterocycle Synthesis from Ethyl (ethoxymethylene)cyanoacetate

A Guide for Researchers, Scientists, and Drug Development Professionals Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a versatile and highly reactive building block in heterocyclic chemistry, prized for its ability to pa...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a versatile and highly reactive building block in heterocyclic chemistry, prized for its ability to participate in a variety of condensation and cycloaddition reactions.[1] However, its reactivity can also lead to a range of side reactions and byproduct formations, which can complicate synthesis, reduce yields, and create purification challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of heterocycles using EMCA.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols to mitigate byproduct formation.

Issue 1: Low Yield and Tar Formation in Gould-Jacobs Quinolone Synthesis

Question: I am attempting a Gould-Jacobs reaction to synthesize a 4-hydroxyquinoline derivative from an aniline and EMCA, but I am observing a low yield of my desired product and significant formation of a dark, tarry substance. What is causing this, and how can I improve my reaction?

Root Cause Analysis: The Gould-Jacobs reaction involves an initial condensation of the aniline with EMCA, followed by a high-temperature thermal cyclization (typically >250 °C) to form the quinoline ring.[2] The harsh reaction conditions required for this intramolecular cyclization are often the primary source of byproducts.[3]

  • Thermal Degradation: At elevated temperatures, both the starting materials and the desired 4-hydroxyquinoline product can degrade, leading to the formation of complex, polymeric materials, often observed as tar.[3][4]

  • Incomplete Cyclization: Insufficient heating time or temperature can result in the accumulation of the intermediate, diethyl 2-((phenylamino)methylene)malonate, which may also contribute to byproduct formation upon prolonged heating.[3]

  • Decarboxylation: The desired ethyl 4-hydroxyquinoline-3-carboxylate product can undergo decarboxylation at high temperatures, leading to a loss of the ester group and the formation of 4-hydroxyquinoline, which may not be the intended product.

Troubleshooting Protocol & Mitigation Strategies:

1. Optimization of Thermal Cyclization Conditions:

  • Temperature and Time: The key is to find the optimal balance between a temperature high enough to promote cyclization and a reaction time short enough to minimize degradation. Microwave-assisted synthesis can be particularly effective in rapidly reaching the target temperature and reducing the overall reaction time.

  • High-Boiling Solvents: The use of high-boiling inert solvents such as diphenyl ether or Dowtherm A can help to maintain a consistent and high reaction temperature.[5]

Parameter Conventional Heating Microwave Irradiation Rationale
Temperature 250-300 °C250-300 °CHigh temperature is necessary for the 6-electron electrocyclization.[2]
Time Several hours5-20 minutesShorter reaction times at high temperatures can minimize product degradation.[3]
Solvent Diphenyl ether, Dowtherm AOften solvent-free or with a high-boiling solventProvides a medium for even heat distribution.

2. Stepwise Procedure to Isolate the Intermediate:

To avoid subjecting the aniline and EMCA to prolonged high temperatures, consider a two-step procedure:

  • Step 1: Formation of the Intermediate: React the aniline and EMCA at a lower temperature (120-150 °C) to form the diethyl 2-((phenylamino)methylene)malonate intermediate.[5] This can often be done neat or in a suitable solvent.

  • Step 2: Cyclization: Isolate the intermediate and then subject it to the high-temperature cyclization conditions. This prevents the degradation of the more sensitive starting materials.

3. Purification of the Crude Product:

  • Crystallization: The crude product, which may be a solid or a thick oil, can often be purified by recrystallization from a suitable solvent. Common solvents for 4-hydroxyquinoline derivatives include ethanol, methanol, or mixtures of dichloromethane and ethyl acetate.[6][7]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from byproducts. A gradient of ethyl acetate in hexane or dichloromethane in ethanol is often effective.[6]

Workflow for Troubleshooting Gould-Jacobs Reaction

start Low Yield / Tar in Gould-Jacobs Reaction check_temp Review Cyclization Temperature & Time start->check_temp optimize_mw Optimize Microwave Conditions (e.g., 300°C, 5 min) check_temp->optimize_mw High Temp/ Short Time two_step Consider Two-Step Procedure check_temp->two_step Degradation of Starting Materials purify Purification Strategy optimize_mw->purify isolate_int Isolate Intermediate Before Cyclization two_step->isolate_int isolate_int->purify recrystallize Recrystallization (Ethanol, Methanol) purify->recrystallize chromatography Column Chromatography (Silica Gel) purify->chromatography success Improved Yield & Purity recrystallize->success chromatography->success

Caption: Troubleshooting workflow for low yields in the Gould-Jacobs reaction.

Issue 2: Formation of Isomeric Byproducts in Pyrazole Synthesis

Question: I am synthesizing a substituted pyrazole by reacting EMCA with a substituted hydrazine. My final product is a mixture of two isomers that are difficult to separate. How can I control the regioselectivity of this reaction?

Root Cause Analysis: The reaction of EMCA with a substituted hydrazine can theoretically lead to two regioisomeric pyrazoles. This is because the initial nucleophilic attack of the hydrazine can occur at either of its two nitrogen atoms, followed by cyclization. The regioselectivity is influenced by both steric and electronic factors of the substituents on the hydrazine.[8]

  • Nucleophilicity of Hydrazine Nitrogens: The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine determines the initial point of attack on the electrophilic EMCA.

  • Reaction Conditions: The solvent and temperature can influence the reaction pathway and the ratio of the resulting isomers.

Troubleshooting Protocol & Mitigation Strategies:

1. Choice of Hydrazine Reagent:

  • When using a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the regioselectivity is often poor, leading to a mixture of N1-substituted pyrazoles.

2. Control of Reaction Conditions:

  • Solvent: The choice of solvent can have a significant impact on regioselectivity. In some cases, switching from a protic solvent like ethanol to a nonpolar aprotic solvent or vice versa can favor the formation of one isomer.

  • Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity by favoring the kinetically controlled product.

3. Purification of Isomers:

  • Column Chromatography: Careful column chromatography on silica gel is often the most effective method for separating pyrazole isomers. A shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane) can improve resolution. Deactivating the silica gel with triethylamine can be beneficial if the pyrazoles are basic.[9]

  • Recrystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system. Experiment with a range of solvents, including ethanol, ethyl acetate, and hexane, or mixtures thereof.[9]

  • Acid Salt Formation: Converting the basic pyrazole mixture into their acid addition salts (e.g., with HCl or H₂SO₄) can sometimes facilitate separation by crystallization, as the salts may have different crystal packing and solubility properties.[10]

Reaction Pathway for Pyrazole Isomer Formation

cluster_paths Reaction Pathways EMCA Ethyl (ethoxymethylene)cyanoacetate (EMCA) pathA Path A (Attack by Nα) EMCA->pathA pathB Path B (Attack by Nβ) EMCA->pathB Hydrazine R-NH-NH₂ (Substituted Hydrazine) Hydrazine->pathA Hydrazine->pathB Isomer1 Isomer 1 (e.g., N1-R-pyrazole) pathA->Isomer1 Isomer2 Isomer 2 (e.g., N2-R-pyrazole) pathB->Isomer2

Caption: Competing pathways leading to isomeric pyrazole products.

II. Frequently Asked Questions (FAQs)

Q1: My EMCA reagent has turned yellow/brown and is giving poor results. What happened?

A1: Ethyl (ethoxymethylene)cyanoacetate is sensitive to moisture and can hydrolyze over time, especially if not stored under anhydrous conditions.[8][11] The yellow or brown discoloration is often an indication of decomposition. The hydrolysis product is ethyl 2-cyano-3-hydroxyacrylate, which is less reactive in many desired transformations. To prevent this, store EMCA in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. For reactions, use freshly opened or properly stored reagent and ensure all glassware and solvents are dry.

Q2: I am observing a significant amount of a bis-adduct in my reaction of EMCA with a primary amine. How can I favor the mono-adduct?

A2: The initial Michael addition product of a primary amine with EMCA still possesses a reactive N-H bond. This intermediate can then act as a nucleophile and react with a second molecule of EMCA, leading to the formation of a bis-adduct. To favor the formation of the mono-adduct, you can:

  • Use an excess of the amine: This will increase the probability that a molecule of EMCA will react with the primary amine rather than the mono-adduct intermediate.

  • Control the stoichiometry: Use a 1:1 molar ratio of EMCA to the amine and add the EMCA slowly to a solution of the amine. This keeps the concentration of EMCA low and minimizes the chance of a second addition.

  • Lower the reaction temperature: Running the reaction at a lower temperature can slow down the rate of the second Michael addition more significantly than the first.

Q3: What are some common purification strategies for products derived from EMCA?

A3: The purification strategy will depend on the specific properties of your product and the impurities present.

  • Recrystallization: This is often the first choice for solid products. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[12]

  • Column Chromatography: This is a versatile technique for separating products from starting materials and byproducts, especially for oils or solids that are difficult to recrystallize. Silica gel is the most common stationary phase, and the mobile phase is chosen based on the polarity of the compounds to be separated.[13]

  • Acid-Base Extraction: If your product has a basic nitrogen (like many heterocycles) and the byproducts are neutral, you can often purify your product by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution, neutralizing the aqueous layer, and then back-extracting your purified product into an organic solvent.

III. References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. (2020). Available at: [Link]

  • Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. PrepChem. (2022). Available at: [Link]

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. (n.d.). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. (2022). Available at: [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry. (2022). Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. (2022). Available at: [Link]

  • ethyl cyanoacetate. Organic Syntheses. (n.d.). Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. (2025). Available at: [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. (2024). Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Available at: [Link]

  • Quinoline compounds and process of making same. Google Patents. (1949). Available at:

  • Process for the preparation of cyanoacetanilides. Google Patents. (1984). Available at:

  • Condensation of Ethyl Cyaaoacetate with Alkene Oxides. Journal of the American Chemical Society. (1945). Available at: [Link]

  • Method for purifying pyrazoles. Google Patents. (2011). Available at:

  • One-pot synthesis of pyridines using recovered ammonium carbonate. ResearchGate. (2025). Available at: [Link]

  • Gould-Jacobs Reaction. Wikipedia. (n.d.). Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. (2015). Available at: [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. (2015). Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. (2025). Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020). Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. (2025). Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester. (n.d.). Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. (2022). Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. (2024). Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Green Chemistry. (2016). Available at: [Link]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents. (1951). Available at:

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. (2021). Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. (2012). Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. (2025). Available at: [Link]

  • 23.11: Decarboxylation Reactions. Chemistry LibreTexts. (2020). Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (2021). Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. (2025). Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2020). Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Journal of Organic Chemistry. (2018). Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. (2014). Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega. (2021). Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics. (2022). Available at: [Link]

  • Ethyl cyanoacetate. PubChem. (n.d.). Available at: [Link]

Sources

Troubleshooting

Improving regioselectivity in quinoline synthesis with Ethyl (ethoxymethylene)cyanoacetate

Optimizing Regioselectivity in Quinoline Synthesis using Ethyl (ethoxymethylene)cyanoacetate Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Regioselectivity in Quinoline Synthesis using Ethyl (ethoxymethylene)cyanoacetate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of quinolines, with a specific focus on improving regioselectivity when using Ethyl (ethoxymethylene)cyanoacetate. As Senior Application Scientists, we have compiled this resource to address common and complex challenges encountered during this synthetic process.

Introduction to the Gould-Jacobs Reaction

The synthesis of 4-hydroxy-3-cyanoquinolines from anilines and Ethyl (ethoxymethylene)cyanoacetate is a variation of the classic Gould-Jacobs reaction.[1][2] This process involves two key stages: the initial condensation of an aniline with Ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate, followed by a thermal cyclization to yield the quinoline scaffold. The regioselectivity of this reaction—the specific orientation of the cyclization onto the aniline ring—is a critical factor that can be influenced by a variety of experimental parameters.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Starting Materials and Reagent Quality

Question 1: My reaction is sluggish or failing to initiate. What are the common issues with starting materials?

Answer: The success of your quinoline synthesis is highly dependent on the quality and purity of your starting materials. Here are some key aspects to verify:

  • Aniline Purity: Anilines are susceptible to oxidation, which can result in discoloration (often turning dark brown or black) and the formation of impurities that can inhibit the reaction. It is recommended to use freshly distilled or purified anilines.

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA) Integrity: EMCA is sensitive to moisture and can hydrolyze over time. Ensure it is stored in a tightly sealed container under an inert atmosphere. For the synthesis of EMCA itself, common methods include the condensation of ethyl cyanoacetate with triethyl orthoformate.[4] Purity can be assessed by NMR or GC-MS. Impurities from its synthesis can interfere with the quinoline-forming reaction.

  • Solvent Quality: Ensure you are using dry, high-purity solvents, especially for the initial condensation step if performed separately. The presence of water can lead to unwanted side reactions.

Question 2: How do substituents on the aniline ring affect the reaction?

Answer: Substituents on the aniline ring have a significant impact on both the reaction rate and regioselectivity due to their electronic and steric effects.[3]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl chains tend to activate the aromatic ring, facilitating the electrophilic aromatic substitution of the cyclization step. This generally leads to higher yields and can influence the position of cyclization. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1][2]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides deactivate the ring, making the cyclization more challenging and often requiring higher temperatures or longer reaction times.

Section 2: Reaction Conditions and Regioselectivity

Question 3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

Answer: Achieving high regioselectivity is a common challenge, especially with asymmetrically substituted anilines.[3] The cyclization can occur at either of the two ortho positions relative to the amino group. The final isomer ratio is determined by a combination of thermodynamic and kinetic factors.

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityTroubleshooting Recommendations
Steric Hindrance Cyclization is generally favored at the less sterically hindered ortho position. Bulky substituents on the aniline can effectively block one side, leading to higher regioselectivity.Analyze the steric environment of your substituted aniline. If a specific isomer is desired, consider if a different substitution pattern on the starting aniline could favor its formation.
Electronic Effects The electronic nature of the substituents on the aniline ring directs the cyclization. EDGs can activate one ortho position over the other, while EWGs can deactivate them.Carefully consider the electronic properties of your aniline substituents. In some cases, achieving the desired regioselectivity may require a different synthetic strategy or the use of protecting groups.
Cyclization Temperature The cyclization step is often under thermodynamic control at high temperatures. This means the most stable regioisomer will be the major product.Experiment with a range of cyclization temperatures. Very high temperatures (often above 250 °C) are typically required for the Gould-Jacobs reaction.[3]
Solvent High-boiling, inert solvents like Dowtherm A or diphenyl ether are traditionally used to achieve the necessary high temperatures for cyclization.[5] The choice of solvent can influence the reaction kinetics and potentially the isomer ratio.Ensure your solvent is stable at the required reaction temperature and does not participate in side reactions.

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Regioselectivity start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance start->sterics Is one ortho position sterically hindered? electronics Evaluate Electronic Effects sterics->electronics Are there strong electronic directing groups? temp Optimize Cyclization Temperature electronics->temp Is the reaction under thermodynamic control? solvent Consider Solvent Effects temp->solvent Is the solvent appropriate for high temperatures? outcome Improved Regioselectivity solvent->outcome

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Question 4: The cyclization step is not proceeding to completion, or I am getting a low yield of the desired quinoline. What should I do?

Answer: Incomplete cyclization is a frequent issue, often related to the high activation energy of this step.

  • Insufficient Temperature: The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, often in the range of 250-300 °C.[3][6] Ensure your reaction setup can safely reach and maintain these temperatures.

  • Reaction Time: While high temperatures are crucial, prolonged reaction times can lead to decomposition of the product.[6] It is important to optimize the reaction time for your specific substrate.

  • Inefficient Heat Transfer: In larger scale reactions, ensuring uniform heating of the reaction mixture is critical. High-boiling solvents like Dowtherm A or diphenyl ether are often used to facilitate even heat distribution.[5]

  • Alternative Cyclization Conditions: While thermal cyclization is traditional, some literature reports the use of catalysts or alternative energy sources. For instance, microwave irradiation has been shown to dramatically shorten reaction times and improve yields in some quinoline syntheses.[5]

Experimental Protocol: General Procedure for Gould-Jacobs Reaction

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq.) and Ethyl (ethoxymethylene)cyanoacetate (1.1 eq.). The reaction can often be performed neat or in a high-boiling solvent.

  • Heating (Step 1 - Condensation): Heat the mixture at 100-120 °C for 1-2 hours to form the enamine intermediate. Ethanol is evolved during this step and can be removed by distillation.

  • Heating (Step 2 - Cyclization): Increase the temperature to 250-280 °C and maintain for 30-60 minutes. The optimal temperature and time should be determined experimentally.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove any residual high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Section 3: Side Reactions and Byproducts

Question 5: I have isolated an unexpected byproduct. What are the common side reactions?

Answer: Several side reactions can occur, particularly if the reaction conditions are not optimized.

  • Dimerization: Ethyl cyanoacetate can undergo self-condensation, especially in the presence of a base.[7]

  • Incomplete Cyclization: The enamine intermediate may be isolated if the cyclization temperature is too low or the reaction time is too short.

  • Formation of Pyridinedione Derivatives: At lower temperatures (around 120-180 °C), a competing reaction pathway can lead to the formation of pyridinedione byproducts.[6] Increasing the temperature to above 245 °C can help to minimize the formation of these side products.[6]

  • Hydrolysis: The cyano and ester groups can be susceptible to hydrolysis, especially if water is present and acidic or basic conditions are employed in subsequent work-up steps.

Reaction Mechanism: Gould-Jacobs Synthesis of 3-Cyano-4-hydroxyquinolines

G aniline Aniline enamine Enamine Intermediate aniline->enamine + EMCA - EtOH emca Ethyl (ethoxymethylene)cyanoacetate quinoline 3-Cyano-4-hydroxyquinoline enamine->quinoline Thermal Cyclization (High Temp)

Caption: Simplified reaction pathway for the Gould-Jacobs synthesis.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould–Jacobs reaction - Wikiwand. Available at: [Link]

  • Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. Available at: [Link]

  • Ethyl cyanoacetate - Wikipedia. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents.
  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T - ACG Publications. Available at: [Link]

  • Ethyl Cyanoacetate Reactions - ResearchGate. Available at: [Link]

  • Regioselective Introduction of Ethoxycarbonylmethyl and Cyanomethyl Groups into Quinoline and Isoquinoline - ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing). Available at: [Link]

  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Monitoring Ethyl (ethoxymethylene)cyanoacetate Reactions by TLC

Welcome to the Technical Support Center for monitoring reactions involving Ethyl (ethoxymethylene)cyanoacetate (EMCA). This guide is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for monitoring reactions involving Ethyl (ethoxymethylene)cyanoacetate (EMCA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested advice for utilizing Thin-Layer Chromatography (TLC) to effectively track your reaction progress. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only follow protocols but also troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My spots are not visible under the UV lamp. How can I visualize them?

A1: While EMCA and many of its derivatives contain a conjugated system that should be UV active, several factors can lead to poor visualization. If UV light (254 nm) fails, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective.[1][2][3][4][5][6] EMCA has a carbon-carbon double bond that will be readily oxidized by the permanganate, appearing as a yellow or brown spot against a purple background.[1][6]

Q2: What is a good starting solvent system for TLC of an EMCA reaction?

A2: A mixture of ethyl acetate and hexane is a common and effective starting point for many organic reactions.[7][8] For EMCA reactions, a good initial ratio to try is 30:70 ethyl acetate:hexane. You can then adjust the polarity based on the observed separation. If your spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If they remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.

Q3: My spots are streaking. What's causing this?

A3: Streaking on a TLC plate can be caused by several factors.[9] The most common is overloading the sample on the plate. Try diluting your reaction mixture before spotting it. Another cause can be the sample being too acidic or basic. If your reaction involves strong acids or bases, consider neutralizing your aliquot with a micro-workup before spotting.

Q4: How do I confirm the identity of the spots on my TLC plate?

A4: The best practice is to use a "cospot."[10] This involves spotting your starting material, the reaction mixture, and then spotting the reaction mixture directly on top of a spot of the starting material.[10] If the starting material spot in the reaction mixture lane and the pure starting material spot have the same Rf value, you can be confident in its identity. As the reaction progresses, you should see the starting material spot diminish in intensity and a new product spot appear.[11]

In-Depth Troubleshooting Guide

This section provides a more detailed approach to common challenges encountered when monitoring EMCA reactions with TLC.

Problem 1: Poor Separation of Spots

Symptoms:

  • Spots are too close together to distinguish between starting material, intermediates, and products.

  • All spots have very high or very low Rf values.

Causality and Solution:

The separation of compounds on a TLC plate is governed by the principle of "like dissolves like." The silica gel on the TLC plate is a very polar stationary phase. The mobile phase (your solvent system) competes with the stationary phase to interact with the compounds in your sample.

  • If Rf values are too high (spots run to the top): Your solvent system is too polar. The mobile phase is outcompeting the stationary phase for interaction with your compounds, causing them to move too quickly up the plate. To resolve this, decrease the polarity of your solvent system. For an ethyl acetate/hexane system, this means decreasing the proportion of ethyl acetate.

  • If Rf values are too low (spots stay at the bottom): Your solvent system is not polar enough. The compounds are interacting too strongly with the polar silica gel and are not being carried up the plate by the mobile phase. Increase the polarity of your solvent system by increasing the proportion of ethyl acetate.

Compound Polarity Interaction with Silica Mobility in Non-Polar Solvent Mobility in Polar Solvent
HighStrongLowHigh
LowWeakHighLow
Problem 2: Reaction Confirmation and Monitoring

Symptoms:

  • Uncertainty about whether the reaction has started or is complete.

  • Difficulty in distinguishing the product spot from the starting material spot.

Causality and Solution:

Effective reaction monitoring relies on a clear visual representation of the consumption of starting materials and the formation of products over time.

Workflow for Reaction Monitoring:

  • Baseline TLC (T=0): Before initiating the reaction (e.g., before adding a catalyst or starting to heat), run a TLC plate with your starting materials. This provides a reference for their Rf values.

  • Time-Point Monitoring: At regular intervals (e.g., every 15-30 minutes), take a small aliquot from the reaction mixture and run a TLC.[11]

  • Co-spotting: On each monitoring plate, spot the starting material, the reaction mixture, and a cospot of the two.[10] This will definitively show the position of the starting material in the reaction lane.

  • Analysis: A successful reaction will show the starting material spot decreasing in intensity over time, while a new spot (the product) appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.

Caption: Workflow for monitoring a reaction by TLC.

Problem 3: Unexpected Spots or Degradation

Symptoms:

  • Appearance of multiple, unexpected spots.

  • Streaking that is not resolved by dilution.

  • The starting material spot disappears, but no clear product spot forms.

Causality and Solution:

EMCA and its derivatives can be susceptible to hydrolysis, especially on the acidic surface of a standard silica TLC plate. The ethoxymethylene group can be cleaved, leading to the formation of ethyl cyanoacetate and other byproducts.

  • Hydrolysis on the Plate: If you suspect on-plate degradation, you can neutralize the TLC plate. This can be done by developing the plate in a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% triethylamine in your ethyl acetate/hexane mixture), and then thoroughly drying the plate before spotting your sample.

  • Reaction Byproducts: Many reactions involving EMCA, such as the Gould-Jacobs reaction for quinoline synthesis, are multi-step processes.[12] It is possible to see intermediates on the TLC plate. A well-chosen solvent system should allow for the separation of these intermediates from both the starting material and the final product.

Experimental Protocols

Protocol 1: Standard TLC Procedure for EMCA Reactions
  • Prepare the Developing Chamber: Add your chosen solvent system (e.g., 30:70 ethyl acetate:hexane) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Spot the Plate: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes for your starting material, co-spot, and reaction mixture. Using a capillary tube, spot small amounts of your samples onto the corresponding marks. The spots should be no more than 1-2 mm in diameter.[13]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below your spotted line.[14] Cover the chamber and allow the solvent to ascend the plate.[14]

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11]

  • Visualize the Plate:

    • First, view the plate under a short-wave (254 nm) UV lamp and circle any dark spots with a pencil.[1][15]

    • Next, prepare a potassium permanganate stain. Dip the plate in the stain solution and then gently heat it with a heat gun until spots appear.[2]

  • Calculate Rf Values: The Retention Factor (Rf) is a ratio of the distance the spot traveled to the distance the solvent front traveled. It is a characteristic value for a specific compound in a specific solvent system.

    Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

Protocol 2: Preparation of Potassium Permanganate Stain

Ingredients:

  • 1.5 g Potassium Permanganate (KMnO₄)

  • 10 g Potassium Carbonate (K₂CO₃)

  • 1.25 mL 10% Sodium Hydroxide (NaOH) solution

  • 200 mL Water

Procedure: Dissolve the potassium carbonate in the water. Then, add the potassium permanganate and sodium hydroxide solution. Stir until everything is dissolved. Store the stain in a sealed container in a dark place.

Safety Note: Potassium permanganate is a strong oxidizing agent and can cause stains and burns. Always wear gloves and safety glasses when handling this reagent.[1]

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC to check the hydrolysis products. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • WSU. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Unknown. (n.d.). TLC Stains. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • YouTube. (2020). How To Spot And Develop TLC Plates. Retrieved from [Link]

  • Unknown. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • ResearchGate. (2018). How to neutralize a TLC plate. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Characterization of Ethyl (ethoxymethylene)cyanoacetate (EMCA) Derivatives

Ethyl (ethoxymethylene)cyanoacetate (EMCA) and its derivatives are cornerstone building blocks in modern organic synthesis, prized for their utility in constructing a wide array of heterocyclic compounds, pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl (ethoxymethylene)cyanoacetate (EMCA) and its derivatives are cornerstone building blocks in modern organic synthesis, prized for their utility in constructing a wide array of heterocyclic compounds, pharmaceuticals, and functional materials. The strategic arrangement of electron-withdrawing (cyano and ester) and electron-donating (ethoxy) groups around a C=C double bond makes these molecules highly reactive and versatile.

Given their pivotal role, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose, offering profound insights into molecular structure, connectivity, and electronic environment.[1] This guide provides a comprehensive comparison of the NMR spectral features of EMCA derivatives, supported by experimental data and protocols, to empower researchers in their drug development and materials science endeavors.

Part 1: The Signature Spectrum of Ethyl (ethoxymethylene)cyanoacetate

The parent EMCA molecule presents a clear and interpretable NMR spectrum that serves as an essential baseline for understanding its derivatives. As a "push-pull" alkene, the electronic interplay between the donor ethoxy group and the acceptor cyano and ester groups significantly influences the chemical shifts.[2][3][4]

¹H NMR Analysis

The proton NMR spectrum is characterized by four distinct signals corresponding to the unique proton environments in the molecule.

  • The Vinyl Proton (=CH): This is the most diagnostic signal. Due to the combined deshielding effects of the adjacent cyano and ester groups, and the electron-donating ethoxy group, this proton appears significantly downfield as a sharp singlet.

  • Ethoxy Group (-OCH₂CH₃): This gives rise to a quartet for the methylene protons (adjacent to three methyl protons) and a triplet for the terminal methyl protons.

  • Ethyl Ester Group (-COOCH₂CH₃): Similarly, this group produces a quartet and a triplet. The methylene protons of the ester are typically shifted further downfield than those of the ethoxy group due to the direct attachment to the electron-withdrawing carbonyl function.

¹³C NMR Analysis

The carbon spectrum complements the proton data, providing a complete picture of the carbon framework.

  • Olefinic Carbons (-C(CN)COOEt & =CH-O-): The two carbons of the double bond are found in the typical alkene region (δ 100-150 ppm).[5] The carbon attached to the cyano and ester groups is significantly deshielded.

  • Carbonyl and Cyano Carbons (C=O & C≡N): These quaternary carbons are highly deshielded and appear far downfield.

  • Ethyl Groups: The four carbons of the two ethyl groups are observed in the upfield region of the spectrum.

Table 1: Characteristic NMR Chemical Shifts (δ) for Ethyl (ethoxymethylene)cyanoacetate in CDCl₃

Assignment¹H NMR (ppm)[6]¹³C NMR (ppm)[6][7]
=CH (vinyl)~8.03~165
=C(CN)COOEt-~80
C≡N (cyano)-~116
C=O (carbonyl)-~163
-OCH₂CH₃~4.37 (q)~70
-OCH₂CH₃~1.45 (t)~15
-COOCH₂CH₃~4.27 (q)~62
-COOCH₂CH₃~1.33 (t)~14

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Information Gained H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity C_H_Direct Direct ¹H-¹³C Bonds HSQC->C_H_Direct C_H_Long_Range Long-Range ¹H-¹³C Bonds HMBC->C_H_Long_Range Structure Final Structure H_H_Connectivity->Structure C_H_Direct->Structure C_H_Long_Range->Structure

Caption: Workflow for structure elucidation using 2D NMR.

Part 4: Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the EMCA derivative using a microbalance. [8]2. Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds. [9]Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely.

  • Homogenization: Gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for good magnetic field shimming. [8]5. Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS) is added. [9][10]TMS is often used as the reference for chemical shifts, set to 0.00 ppm. [9][10]

Data Acquisition Parameters

The following table provides typical parameters for a 400 MHz spectrometer. These should be optimized as needed based on the specific instrument and sample.

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H Acquisition¹³C AcquisitionRationale
Pulse ProgramStandard 1-pulse1-pulse with proton decouplingStandard sequences for simple 1D spectra.
Spectral Width~16 ppm~240 ppmMust encompass all expected signals.
Acquisition Time2-4 seconds [11]1-2 secondsLonger time improves resolution.
Relaxation Delay (d1)5 x T₁ (typically 5-10s)2-5 secondsCrucial for accurate integration in quantitative analysis. [11]
Number of Scans8-161024-4096More scans are needed for the less sensitive ¹³C nucleus to achieve a good signal-to-noise ratio. [12]
Pulse Angle30-45°45°A smaller flip angle allows for a shorter relaxation delay, speeding up the experiment. [11]

Conclusion

NMR spectroscopy is an exceptionally powerful and indispensable tool for the characterization of Ethyl (ethoxymethylene)cyanoacetate derivatives. By understanding the baseline spectra of the parent compound and the predictable influence of substituent effects—particularly the significant shielding of the vinyl proton upon replacement of the ethoxy group with an amine—researchers can rapidly and confidently determine the structure of newly synthesized molecules. The strategic application of 1D and 2D NMR experiments, coupled with robust experimental protocols, provides a self-validating system for structural elucidation, ensuring the scientific integrity required in drug discovery and materials development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Kleinpeter, E., & Wähb, M. (2002). Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study. The Journal of Organic Chemistry, 67(13), 4684–4693. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved January 30, 2026, from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

  • Amr, A. G. E., Mohamed, S. F., Abdel-Hafez, S. H., & Abdel-Salam, O. I. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 688998. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved January 30, 2026, from [Link]

Sources

Comparative

Technical Guide: Ethyl (ethoxymethylene)cyanoacetate vs. Diethyl ethoxymethylenemalonate in Heterocyclic Synthesis

Executive Summary In the landscape of heterocyclic synthesis, Ethyl (ethoxymethylene)cyanoacetate (EMCA) and Diethyl ethoxymethylenemalonate (DEEM) represent two premier "push-pull" alkene reagents. While they share a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis, Ethyl (ethoxymethylene)cyanoacetate (EMCA) and Diethyl ethoxymethylenemalonate (DEEM) represent two premier "push-pull" alkene reagents. While they share a structural backbone—an ethoxy group activated by a double bond and electron-withdrawing groups (EWGs)—their applications diverge significantly based on the electronic demand of the desired transformation.

  • Select DEEM when the target scaffold requires a 3-carboxylate functionality (e.g., fluoroquinolone antibiotics) or when a symmetrical electrophile is needed to minimize regiochemical complexity.

  • Select EMCA when higher electrophilicity is required to drive reactions with weaker nucleophiles, or when a 3-cyano handle is necessary for subsequent transformations (e.g., tetrazole formation or reduction to amines).

Part 1: Chemical Profile & Mechanistic Insight

Both reagents function as


-ethoxy enones , characterized by a "push-pull" electronic system. The ethoxy oxygen donates electron density ("push") into the alkene, while the carbonyl/nitrile groups withdraw it ("pull"). This polarization makes the 

-carbon highly susceptible to nucleophilic attack via an addition-elimination mechanism (

).
Reactivity Differentiator: The Nitrile Factor

The core difference lies in the second electron-withdrawing group:

  • DEEM: Contains two ester groups (

    
    ).
    
  • EMCA: Contains one ester and one nitrile group (

    
    ).
    

The nitrile group is a stronger electron-withdrawing group (Hammett


) compared to the ester (

). Consequently, EMCA is the more electrophilic species . It reacts faster with nucleophiles and can often proceed under milder conditions than DEEM. However, this asymmetry in EMCA introduces regioselectivity challenges that are absent in the symmetrical DEEM molecule.
Comparative Data Matrix
FeatureDiethyl ethoxymethylenemalonate (DEEM)Ethyl (ethoxymethylene)cyanoacetate (EMCA)
CAS 87-13-894-05-3
Formula


MW 216.23 g/mol 169.18 g/mol
Electrophilicity ModerateHigh
Resulting C-3 Group Carboxylate (

)
Carbonitrile (

)
Primary Application Quinolone antibiotics (Gould-Jacobs)Aminopyrazoles, Pyrimidines
Atom Economy Lower (loss of 2 EtOH in cyclization)Higher (lower MW, distinct leaving groups)

Part 2: Application Case Studies

Case Study A: The Gould-Jacobs Reaction (Quinoline Synthesis)[1][2][3]

The Gould-Jacobs reaction is the industrial standard for synthesizing 4-quinolone scaffolds, the precursors to fluoroquinolone antibiotics like Ciprofloxacin.

  • Pathway with DEEM: The reaction with aniline yields an ethyl 4-quinolone-3-carboxylate .[1] This ester is stable and often hydrolyzed to the acid for drug synthesis.

  • Pathway with EMCA: The reaction yields a 3-cyano-4-quinolone . The cyano group is far more versatile for diversity-oriented synthesis; it can be converted to an amide, acid, or tetrazole, or reduced to an aminomethyl group.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (via DEEM)

Context: This protocol utilizes the classic thermal cyclization method.

  • Condensation (Step 1):

    • Charge a reactor with Aniline (1.0 eq) and DEEM (1.1 eq) .

    • Heat the mixture to 110–120 °C for 1–2 hours.

    • Observation: Ethanol is evolved. Use a Dean-Stark trap or open distillation to drive the equilibrium.

    • Checkpoint: Monitor TLC/HPLC for the disappearance of aniline. The intermediate is diethyl (phenylamino)methylenemalonate.

  • Cyclization (Step 2):

    • Add the crude intermediate dropwise into boiling Diphenyl ether (Dowtherm A) at 250–260 °C .

    • Critical: Rapid addition and high temperature are essential to favor intramolecular cyclization over polymerization.

    • Maintain reflux for 30–60 minutes.

  • Workup:

    • Cool the mixture to room temperature. The product often precipitates.

    • Dilute with hexane or ethanol to maximize precipitation.

    • Filter and wash with hexane to remove the high-boiling solvent.

    • Typical Yield: 70–85%.

Case Study B: Pyrazole Synthesis (Regioselectivity Control)

When reacting with binucleophiles like hydrazines, the asymmetry of EMCA becomes a powerful tool for synthesizing highly substituted pyrazoles.

  • DEEM + Hydrazine: Yields 3,4-dicarboxylates or pyrazolone derivatives depending on conditions.

  • EMCA + Hydrazine: Preferentially forms 5-amino-pyrazole-4-carboxylates . The hydrazine nitrogen attacks the most electrophilic carbon (

    
    -C), followed by cyclization onto the nitrile (which is often more reactive towards intramolecular attack than the ester in this specific manifold) or the ester depending on specific conditions.
    
Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (via EMCA)

Context: This reaction exploits the high reactivity of the nitrile in EMCA to generate an exocyclic amine on the pyrazole ring.

  • Reactants:

    • Dissolve Phenylhydrazine (1.0 eq) and EMCA (1.0 eq) in Ethanol (10 mL/g) .

  • Reaction:

    • Heat the solution to Reflux (78 °C) .

    • Maintain reflux for 6–12 hours .

    • Mechanism:[1][2][3][4] Initial Michael addition of the hydrazine to the double bond, followed by elimination of ethanol. The second nitrogen of the hydrazine then attacks the nitrile group (Pinner-like reaction) to close the ring, forming the amino group.

  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • The product typically crystallizes out of solution.

    • Filter the solid and wash with cold ethanol.

    • Recrystallization: If necessary, recrystallize from EtOH/Water.

    • Typical Yield: 60–80%.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for DEEM and EMCA, highlighting the mechanistic bifurcation points.

G cluster_inputs Reagents cluster_nucleophiles Nucleophiles DEEM DEEM (Diester) Inter_DEEM_Anil Anilinomethylene malonate DEEM->Inter_DEEM_Anil + Aniline (-EtOH) EMCA EMCA (Cyanoester) Inter_EMCA_Anil Anilinomethylene cyanoacetate EMCA->Inter_EMCA_Anil + Aniline (-EtOH) Prod_Pyraz_Amino 5-Amino-4-Carboxy Pyrazole EMCA->Prod_Pyraz_Amino + Hydrazine Reflux Aniline Aniline (Gould-Jacobs) Hydrazine Hydrazine (Pyrazole Synth) Prod_Quin_Ester 3-Carboxy Quinoline Inter_DEEM_Anil->Prod_Quin_Ester 250°C Cyclization Prod_Quin_Cyano 3-Cyano Quinoline Inter_EMCA_Anil->Prod_Quin_Cyano Cyclization (Milder)

Figure 1: Divergent synthesis pathways. DEEM favors ester-functionalized heterocycles, while EMCA provides access to cyano-quinolines and amino-pyrazoles.

Part 4: References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[6] Link

  • Price, C. C., & Roberts, R. M. (1946).[6] The Synthesis of 4-Hydroxyquinolines; through Ethoxymethylene Malonic Ester.[1][6] Journal of the American Chemical Society.[6] Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.

  • Al-Mousawi, S. M., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides.[7] Arkivoc. Link

  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.Link

Sources

Validation

A Senior Application Scientist's Guide to Ethyl (ethoxymethylene)cyanoacetate and Competing Synthons in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of synthetic organic chemistry, the choice of building blocks is paramount to the successful and efficient construction of complex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of synthetic organic chemistry, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. This is particularly true in the realm of drug discovery, where the synthesis of novel heterocyclic scaffolds is a constant pursuit. Among the myriad of synthons available, Ethyl (ethoxymethylene)cyanoacetate (EMMCA) has carved a niche as a versatile and reactive precursor for a wide array of heterocyclic systems. However, a discerning scientist must always weigh the merits of their chosen tools against viable alternatives. This guide provides a comprehensive comparative study of EMMCA and its closely related synthons, offering insights into their respective reactivities, applications, and practical considerations in the synthesis of pharmaceutically relevant heterocycles.

Understanding the Key Players: A Comparative Overview

At the heart of this comparison are molecules possessing a highly activated double bond, making them excellent Michael acceptors and partners in a variety of condensation and cycloaddition reactions. Let's dissect the structures and inherent reactivities of our primary synthons.

Synthon Structure Key Features
Ethyl (ethoxymethylene)cyanoacetate (EMMCA) ![EMMCA Structure]([Link] tophomekitchen.com/wp-content/uploads/2022/08/Ethyl-ethoxymethylenecyanoacetate-768x322.png)Possesses both an ester and a nitrile group, offering multiple reaction pathways. The ethoxy group is an excellent leaving group in nucleophilic vinylic substitution reactions.
Diethyl ethoxymethylenemalonate (DEEMM)

Structurally similar to EMMCA but with two ester groups. Generally less reactive than EMMCA due to the comparatively weaker electron-withdrawing nature of the second ester group compared to a nitrile.
Malononitrile

A highly reactive methylene compound due to the presence of two strongly electron-withdrawing nitrile groups. Its high acidity makes it a potent nucleophile in its deprotonated form.[1][2]
Meldrum's Acid Derivatives

Cyclic diesters with a highly acidic methylene proton. The rigid cyclic structure can influence reactivity and stereoselectivity. Knoevenagel condensation products with aldehydes are common derivatives used in synthesis.[3][4][5][6][7]

The reactivity of these synthons is dictated by the electron-withdrawing groups attached to the double bond. The presence of two nitrile groups in malononitrile derivatives makes them exceptionally reactive, while the two ester groups in DEEMM render it the least reactive among this cohort. EMMCA, with one ester and one nitrile group, strikes a balance, offering a versatile level of reactivity that can be finely tuned.

The Synthesis of Quinolines: A Head-to-Head Comparison in the Gould-Jacobs Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinolines, which are key intermediates in the production of these pharmaceuticals.[8][9][10] This reaction provides an excellent platform for a direct comparison between EMMCA and its close analog, DEEMM.

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[9][11]

Aniline Aniline Intermediate Anilinomethylene Intermediate Aniline->Intermediate + Synthon EMMCA or DEEMM Synthon->Intermediate Quinolone 4-Hydroxyquinoline Derivative Intermediate->Quinolone Heat (Cyclization) cluster_reactants Reactants Aldehyde Aldehyde Dihydropyridine Dihydropyridine Intermediate Aldehyde->Dihydropyridine Ketoester β-Ketoester Ketoester->Dihydropyridine NitrogenSource Nitrogen Source NitrogenSource->Dihydropyridine ActiveMethylene Active Methylene (EMMCA or Malononitrile) ActiveMethylene->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Figure 2. General scheme for a multicomponent pyridine synthesis.

Comparative Performance: EMMCA vs. Malononitrile

The high reactivity of malononitrile often leads to rapid reaction times and high yields in pyridine synthesis. [1][2][9]EMMCA, being slightly less reactive, can offer better control in some cases and leads to pyridines with different substitution patterns.

Synthon Typical Reaction Conditions Observed Yields Advantages Disadvantages
EMMCA Reflux in ethanol with a catalyst (e.g., piperidine)Good to excellentLeads to pyridines with a cyano and an ester group, offering diverse opportunities for further functionalization.May require longer reaction times or stronger bases compared to malononitrile.
Malononitrile Often proceeds at room temperature or with gentle heating. [12]Generally very high [13]Highly reactive, leading to fast reactions and high yields. [1][2]The resulting pyridine will have two cyano groups, which might limit some subsequent transformations. The high reactivity can sometimes lead to side reactions.

Expert Insight: Malononitrile is the go-to reagent for the rapid synthesis of dicyano-substituted pyridines. Its exceptional reactivity is a double-edged sword; while it ensures high conversion, it can also lead to a less controlled reaction profile. EMMCA provides a more nuanced approach, yielding pyridines with orthogonal functional groups (ester and nitrile) that can be selectively manipulated in subsequent synthetic steps. This feature is highly valuable in the context of library synthesis for drug discovery.

The Synthesis of Pyrazoles: A Tale of Two Nucleophiles

Pyrazoles are five-membered aromatic heterocycles that are prevalent in pharmaceuticals, including well-known drugs like Celebrex. A common and efficient method for their synthesis is the condensation of a 1,3-dielectrophile with a hydrazine derivative. [14][15]Both EMMCA and its derivatives can serve as excellent 1,3-dielectrophiles for this purpose.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate using EMMCA

This protocol outlines the synthesis of a versatile pyrazole intermediate. [14] Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMMCA) (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve EMMCA in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

  • The product will often precipitate from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The crude product is often of high purity, but can be recrystallized from ethanol if necessary.

Meldrum's Acid Derivatives: A Constrained yet Powerful Alternative

Meldrum's acid and its derivatives are cyclic active methylene compounds that are highly acidic and reactive. [16][17][18]In the context of this comparison, we will consider the Knoevenagel condensation products of Meldrum's acid with aldehydes, which are then used as synthons.

Meldrums_Acid Meldrum's Acid Knoevenagel_Product Arylidene Meldrum's Acid Meldrums_Acid->Knoevenagel_Product Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel_Product Product Adduct Knoevenagel_Product->Product Michael Addition Nucleophile Nucleophile Nucleophile->Product

Figure 3. Formation and reaction of an arylidene Meldrum's acid derivative.

Comparative Performance: Meldrum's Acid Derivatives vs. EMMCA

The rigid cyclic structure of Meldrum's acid derivatives can impart unique reactivity and selectivity compared to the more flexible acyclic synthons like EMMCA.

Synthon Typical Reaction Conditions Observed Yields Advantages Disadvantages
EMMCA Versatile, can be used in a wide range of solvents and with various bases.Generally good to excellentHighly versatile and commercially available. The resulting products are acyclic and can be readily functionalized.Lacks the conformational rigidity of Meldrum's acid derivatives, which can be a disadvantage in stereoselective reactions.
Meldrum's Acid Derivatives Knoevenagel condensation often proceeds under mild conditions. Subsequent reactions can vary.Good to excellent [4][5]The rigid structure can lead to higher stereoselectivity in subsequent reactions. Thermolysis of the adducts can generate highly reactive ketene intermediates.The initial preparation of the arylidene derivative is an extra step. The cyclic nature of the adducts may limit some subsequent transformations.

Expert Insight: Meldrum's acid derivatives are particularly advantageous when stereocontrol is a key consideration. The conformational rigidity of the six-membered ring can influence the approach of nucleophiles, leading to higher diastereoselectivity in Michael additions. Furthermore, the thermal lability of the Meldrum's acid moiety provides a unique synthetic pathway via in situ generation of ketenes, a transformation not readily accessible with EMMCA.

Conclusion: Selecting the Right Tool for the Job

The choice between Ethyl (ethoxymethylene)cyanoacetate and its related synthons is not a matter of one being definitively superior to the others. Instead, it is a strategic decision based on the specific synthetic target, the desired functionality in the final product, and the required level of reactivity and selectivity.

  • EMMCA stands out as a highly versatile and balanced synthon, offering a good compromise between reactivity and stability. Its dual functionality of an ester and a nitrile group provides a rich platform for subsequent chemical modifications.

  • DEEMM is a close relative of EMMCA and is the synthon of choice for the classic Gould-Jacobs reaction when a 3-unsubstituted 4-hydroxyquinoline is desired.

  • Malononitrile is the powerhouse of this group, offering exceptional reactivity for the rapid construction of dicyano-substituted heterocycles.

  • Meldrum's acid derivatives bring conformational rigidity to the table, making them valuable tools for stereoselective transformations and for accessing unique reactive intermediates via thermolysis.

As senior application scientists, our role is not just to provide protocols but to empower researchers with the knowledge to make informed decisions. By understanding the nuances of these powerful synthons, chemists can navigate the complex landscape of heterocyclic synthesis with greater precision and efficiency, ultimately accelerating the discovery of new and impactful medicines.

References

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Retrieved from [Link]

  • UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Retrieved from [Link]

  • PMC. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a pyrazole derivative.
  • ResearchGate. (n.d.). The 11 studied systems with their respective Mayr electrophilicity.... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
  • Taylor & Francis eBooks. (n.d.). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Retrieved from [Link]

  • PubMed. (2022). A comparison of electromyography techniques: surface versus intramuscular recording. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Retrieved from [Link]

  • Scirp.org. (n.d.). Parr, R.G., Szentply, L.v. and Liu, S. (1999) Electrophilicity Index. Journal of the American Chemical Society, 121, 1922-1924. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]

  • Bentham Science. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Retrieved from [Link]

  • JEWLScholar@MTSU. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2021). Use of Surface Electromyography to Estimate End-Point Force in Redundant Systems: Comparison between Linear Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between Meldrum's acid and aldehyde in water. Retrieved from [Link]

  • PMC. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

  • Scientia Iranica. (n.d.). A fast and highly e cient protocol for synthesis of dihydropyranop[19][20]yrazole compounds using acidic ionic liquid 3-methyl-1-su. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl 2-(ethoxymethylene)malonate, ethoxymethylenemalonodinitrile and ethyl ethoxymethylenecyanoacetate as one and three carbon moity suppliers in the reaction with N-substituted cyanoacetanilides. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Longdom. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

  • Hebei Medipharm Co., Ltd. (n.d.). Ethyl (ethoxymethylene) cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.
  • ResearchGate. (n.d.). Comparison of several types of cathode materials depending on their.... Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

Sources

Comparative

Validation of Pyrimidine Structure from Ethyl (ethoxymethylene)cyanoacetate Using 2D NMR

Executive Summary Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal "push-pull" alkene used extensively in the synthesis of functionalized pyrimidines, particularly in drug discovery for kinase inhibitors and antif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal "push-pull" alkene used extensively in the synthesis of functionalized pyrimidines, particularly in drug discovery for kinase inhibitors and antifolates. However, the condensation of EMCA with asymmetric dinucleophiles (e.g., N-substituted amidines, thioureas) frequently yields ambiguous regioisomers (N1 vs. N3 substitution) or tautomeric forms that standard 1D NMR cannot definitively resolve.

This guide provides a validated workflow for distinguishing these isomers using 2D NMR spectroscopy. It compares this methodology against X-ray crystallography and Mass Spectrometry, establishing 2D NMR as the most efficient, high-throughput standard for structural validation in medicinal chemistry.

The Structural Challenge: Regioisomerism in EMCA Cyclization

When EMCA reacts with a dinucleophile (e.g., an amidine), two primary reaction pathways exist, leading to distinct regioisomers. The ethoxy group acts as a leaving group, but the subsequent cyclization can occur via attack on the nitrile (


) or the ester (

) functionality, or the nucleophile may orient differently.
Diagram 1: The Isomer Divergence

The following diagram illustrates the mechanistic divergence that necessitates advanced structural validation.

ReactionPath EMCA Ethyl (ethoxymethylene) cyanoacetate (EMCA) Inter Intermediate (Michael Addition) EMCA->Inter + Nucleophile Nuc Asymmetric Amidine (R-C(=NH)NH-R') Nuc->Inter IsomerA Regioisomer A (N1-Substituted) Inter->IsomerA Path A (Kinetic) IsomerB Regioisomer B (N3-Substituted) Inter->IsomerB Path B (Thermodynamic)

Caption: Mechanistic divergence in EMCA cyclization yielding N1/N3 regioisomers.

Comparative Analysis: Validation Methods

While X-ray crystallography is the absolute authority, it is often impractical for library synthesis due to the requirement for single crystals. 2D NMR offers the optimal balance of speed and certainty.

Feature1D NMR (

H,

C)
2D NMR Suite (HSQC/HMBC/NOESY) X-Ray Crystallography
Certainty Low (Ambiguous)High (Definitive) Absolute
Throughput High (5 mins)Medium (30-60 mins) Low (Days/Weeks)
Sample State SolutionSolution Solid Crystal (Required)
Regio-ID Inferential (Shift prediction)Direct (Through-bond connectivity) Direct (3D Map)
Cost LowMedium High

Verdict: For routine validation of pyrimidine scaffolds in drug development, 2D NMR is the superior choice , reserving X-ray only for final candidate confirmation.

Technical Deep Dive: The 2D NMR Validation Workflow

To validate the pyrimidine structure, we utilize a "Triad of Truth" approach: HSQC (Census), HMBC (Connectivity), and NOESY (Proximity).

Step 1: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign protons to their directly attached carbons.

  • Critical Insight: Identify the Pyrimidine H-5 and H-6 protons (if unsubstituted) or the key alkyl/aryl protons attached to the Nitrogen.

  • Outcome: A clean list of C-H pairs, filtering out solvent and impurity peaks.

Step 2: HMBC (Heteronuclear Multiple Bond Correlation) — The Decider

This is the most critical experiment. You are looking for long-range couplings (


 and 

) across "silent" heteroatoms (Nitrogen and Oxygen).
  • Diagnostic Correlation 1 (Ring Closure): Look for correlations from the H-5/H-6 pyrimidine proton to the Carbonyl Carbon (from the ester) vs. the Nitrile Carbon .

    • If cyclized on Ester: The ester carbonyl resonance shifts significantly (amide-like) or disappears if reduced.

    • If cyclized on Nitrile: The nitrile carbon peak (

      
      115 ppm) disappears, replaced by an amino-pyrimidine carbon (
      
      
      
      160 ppm).
  • Diagnostic Correlation 2 (N-Alkylation): Look for cross-peaks between the N-substituent protons (e.g.,

    
    ) and the Pyrimidine Ring Carbons  (C-2, C-4, or C-6).
    
    • N1-Isomer:

      
       correlates to C-2 and C-6.
      
    • N3-Isomer:

      
       correlates to C-2 and C-4 (Carbonyl).
      
Step 3: NOESY (Nuclear Overhauser Effect Spectroscopy)[1]
  • Purpose: Confirm spatial geometry.

  • Experiment: Irradiate the N-substituent protons.

  • Observation:

    • If Isomer A (N1-substituted) : Strong NOE to H-6 (or substituent at C-6).

    • If Isomer B (N3-substituted) : Strong NOE to the C-4 substituent (often the carbonyl oxygen region, so NOE may be absent or to a different neighbor).

Diagram 2: The NMR Logic Flow

NMRFlow Start Purified Product H1 1H NMR: Identify Pyrimidine H & N-R groups Start->H1 HSQC HSQC: Map H to C (Identify C2, C4, C6) H1->HSQC HMBC HMBC: Check Long-Range Coupling HSQC->HMBC Decision Does N-R proton couple to Carbonyl (C4)? HMBC->Decision Res1 Isomer: N3-Substituted Decision->Res1 Yes (3-bond) Res2 Isomer: N1-Substituted Decision->Res2 No (Couples to C6)

Caption: Decision tree for assigning pyrimidine regiochemistry via HMBC.

Experimental Protocols

Synthesis of Reference Material[2][3][4][5][6]
  • Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), N-Methylbenzamidine (1.1 eq), Ethanol (Abs.), Et3N (Catalytic).

  • Procedure: Reflux for 4 hours. Cool to precipitate. Recrystallize from EtOH.

  • Yield: Typically 70-85%.

NMR Acquisition Parameters (Bruker 600 MHz equivalent)

To ensure publication-quality data, use the following parameter sets:

  • Sample Prep: 10-15 mg of compound in 0.6 mL DMSO-

    
     (DMSO is preferred over 
    
    
    
    to prevent exchange of amide/amine protons).
  • 1H NMR:

    • Pulse sequence: zg30

    • Scans: 16

    • D1 (Relaxation): 1.0 sec

  • 1H-13C HSQC (Multiplicity Edited):

    • Pulse sequence: hsqcedetgpsisp2.3 (Phase-sensitive, echo-antiecho).

    • Why: Distinguishes

      
       (positive) from 
      
      
      
      (negative).
  • 1H-13C HMBC:

    • Pulse sequence: hmbcgplpndqf

    • Optimization:

      
       (Standard) and optionally 
      
      
      
      (for very long range).
    • Scans: 32-64 (Crucial for detecting weak cross-peaks).

  • 1H-1H NOESY:

    • Mixing time (

      
      ): 300-500 ms (for small molecules < 500 Da).
      
    • Note: If the molecule is roughly 1000 Da, use ROESY to avoid zero-crossing of the NOE signal.

Expert Tips for Data Interpretation

  • The "Line Broadening" Effect: As noted in specific literature, N-substituted aminopyrimidines often exhibit line broadening in 1H/13C spectra at room temperature due to rotamers around the C-N bond.[1] If you see broad peaks, heat the sample to 50°C to coalesce signals before running 2D experiments [3].

  • 15N-HMBC (The "Nuclear Option"): If 1H-13C HMBC is inconclusive (e.g., due to quaternary carbon overlap), run a 1H-15N HMBC. The chemical shift of the Nitrogen (

    
     vs 
    
    
    
    ) is drastically different and provides definitive proof of alkylation site.

References

  • Synthesis Mechanism & Intermediates: Hwang, S. et al. "Synthesis and characterization of ethoxyethyl α‐cyanoacrylate and reaction intermediates." Journal of Applied Polymer Science, 2003.[2] Link

  • Regioisomer Distinction in Pyrimidines: Gorobets, N. et al. "Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety."[3] Arkivoc, 2009. Link

  • Line Broadening Diagnostic: CSIRO Publishing. "Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy." Australian Journal of Chemistry, 2004. Link

  • General 2D NMR Interpretation: Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure Guides, 2024. Link

  • Pyrimidines in Drug Discovery: Al-Harbi, S. et al. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." Molecules (NIH), 2022. Link

Sources

Validation

Comparative Guide: Structural Characterization of Quinolines Synthesized from Ethyl (ethoxymethylene)cyanoacetate

Executive Summary Objective: This guide provides a technical comparison of analytical methodologies for characterizing 3-substituted quinolines synthesized via the reaction of anilines with Ethyl (ethoxymethylene)cyanoac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of analytical methodologies for characterizing 3-substituted quinolines synthesized via the reaction of anilines with Ethyl (ethoxymethylene)cyanoacetate (EMCA) .

The Challenge: The primary reaction product, 4-hydroxyquinoline-3-carbonitrile , exhibits complex tautomeric behavior (keto-enol) and strong supramolecular interactions. Standard solution-phase analysis (NMR) often yields averaged signals that obscure the true dominant species found in the solid state (drug formulation).

The Solution: Single Crystal X-ray Crystallography (SC-XRD) is presented here not just as a structural confirmation tool, but as the superior method for defining the tautomeric preference and hydrogen-bonding pharmacophore critical for drug development.

The Synthetic Pathway & Structural Ambiguity

To understand the crystallographic challenge, one must first understand the synthesis. The reaction between an aniline and EMCA follows a modified Gould-Jacobs protocol.[1]

Reaction Mechanism[2]
  • Condensation: Aniline displaces the ethoxy group of EMCA to form an ethyl 2-cyano-3-(phenylamino)acrylate intermediate.

  • Cyclization: Thermal cyclization (typically 250°C+) eliminates ethanol, closing the ring to form the quinoline core.[1]

Critical Ambiguity: The resulting "4-hydroxy" species can exist in two distinct tautomeric forms:

  • Enol Form: 4-hydroxyquinoline-3-carbonitrile (Aromatic pyridine ring).

  • Keto Form: 4-oxo-1,4-dihydroquinoline-3-carbonitrile (Non-aromatic pyridone ring).

SynthesisPath cluster_0 Precursors cluster_1 Tautomeric Product Equilibrium Aniline Aniline (Ph-NH2) Intermediate Enamine Intermediate (Acrylate) Aniline->Intermediate -EtOH EMCA Ethyl (ethoxymethylene) cyanoacetate EMCA->Intermediate Enol Enol Form (4-OH-3-CN) Intermediate->Enol Cyclization (>250°C) Keto Keto Form (4-Oxo-3-CN) Enol->Keto Tautomerism

Figure 1: Synthetic pathway from EMCA to the tautomeric quinoline core. The equilibrium shifts based on phase (solid vs. solution).

Comparative Analysis: X-ray vs. Alternatives

For drug development professionals, choosing the right analytical tool is about maximizing data density. Below is a comparison of SC-XRD against standard alternatives (NMR and DFT) specifically for EMCA-derived quinolines.

Performance Matrix
FeatureX-ray Crystallography (SC-XRD) Solution NMR (1H/13C/15N) DFT (Computational)
Tautomer ID Definitive. Directly observes C=O vs C-OH bond lengths.Ambiguous. Rapid proton exchange often yields averaged signals.Predictive. Calculates energy gaps (usually favors Keto by ~5-10 kcal/mol).
H-Bonding Direct Visualization. Maps supramolecular synthons (dimers/ribbons).Inferential. Chemical shift changes (ppm) suggest H-bonding but lack geometry.Theoretical. Good for isolated gas-phase molecules, poor for packing forces.
Sample State Solid (Crystal).[2][3] Represents the drug formulation state.Liquid (Solution). Represents the pharmacokinetic transport state.Gas/Solvation Model. Idealized state.
Throughput Low (Days to grow crystals).High (Minutes).[1]High (Hours of compute time).
Why X-ray Wins for EMCA Derivatives

For 3-cyano-4-quinolones, SC-XRD is the only self-validating method .

  • The NMR Problem: In polar aprotic solvents (DMSO-d6), the acidic N-H proton often broadens or disappears due to exchange. Furthermore, the cyano group at C3 withdraws electron density, altering chemical shifts and making it difficult to distinguish the C4-OH from C4=O solely by carbon shifts.

  • The X-ray Advantage: Crystallography captures the molecule in a "frozen" low-energy well. For EMCA derivatives, this almost invariably reveals the 4-oxo (keto) tautomer, stabilized by intermolecular hydrogen bonds that form centrosymmetric dimers (

    
     synthons).
    

Experimental Protocol: Crystallography of 3-Cyanoquinolones

This protocol is designed for the high-melting, potentially poor-solubility solids typical of this class.

Phase 1: Crystal Growth (The "High-Boiling" Technique)

Standard evaporation often fails due to the low solubility of the planar quinoline stack.

  • Solvent Selection: Use Glacial Acetic Acid or DMF . These solvents can disrupt the strong intermolecular H-bonds of the quinoline dimers, allowing them to re-stack slowly.

  • Method: Slow Cooling.

    • Dissolve 20 mg of the crude quinoline in minimal hot solvent (100°C for DMF, 80°C for AcOH).

    • Filter hot through a glass wool plug into a clean vial.

    • Place the vial in a hot water bath and turn off the heat, allowing the bath to cool to room temperature overnight.

    • Alternative: Vapor diffusion of Methanol into a DMSO solution.

Phase 2: Data Collection & Refinement
  • Temperature: Collect at 100 K . This reduces thermal motion, essential for accurately locating the N-H hydrogen atom (critical for proving the keto tautomer).

  • Resolution: Aim for <0.8 Å to resolve the C-O bond density.

Phase 3: Structural Validation (The "Bond Length" Test)

To confirm the tautomer, measure the bond lengths at the C4 position:

  • Keto Form (Target): C4=O distance should be 1.22 – 1.26 Å . Ring C-N-C angle > 120°.[4]

  • Enol Form: C4-O distance should be 1.34 – 1.38 Å . Ring C-N-C angle < 120°.

Structural Insights: The "Ribbon" Motif

EMCA-derived quinolines possess a specific advantage over other quinolines: the 3-cyano group .

In the solid state, these molecules do not just stack; they form Supramolecular Ribbons .

  • Donor: The N-H of the quinolone ring.[5]

  • Acceptor 1: The Carbonyl Oxygen (C=O).

  • Acceptor 2: The Nitrile Nitrogen (CN).

While the classic 4-quinolone forms a dimer, the 3-cyano derivative often forms infinite 1D chains where the N-H donates to the Nitrile of a neighbor, or the Carbonyl. This creates a highly stable, high-melting crystal lattice, which directly correlates to low aqueous solubility —a critical parameter for drug formulation.

DecisionMatrix Start Characterize EMCA-Quinoline Q1 Is the sample soluble in CDCl3 or DMSO? Start->Q1 BranchNMR Run 1H/13C NMR Q1->BranchNMR Yes BranchXRD Attempt Crystallization (DMF/AcOH) Q1->BranchXRD No (or Poor) ResultNMR Ambiguous Tautomer? (Broad OH/NH) BranchNMR->ResultNMR ResultXRD SC-XRD Data (100 K) BranchXRD->ResultXRD ResultNMR->BranchXRD Required Analysis Measure C4-O Bond Length ResultXRD->Analysis Conclusion Definitive Structure & Packing Analysis Analysis->Conclusion

Figure 2: Decision matrix for analytical workflow. Note that NMR ambiguity often necessitates X-ray analysis for this specific chemical class.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[4] Tautomerism of 4-Hydroxy-4(1H) quinolone. Heterocyclic Communications, 12(5), 319-324.[4] Link[4]

  • Gogoi, S., & Konwar, D. (2005). An efficient and one-pot synthesis of 4-hydroxy-3-substituted quinolines. Tetrahedron Letters, 46(11), 1933-1936. (Describes the specific use of ethyl cyanoacetate). Link

  • Foreman, M. R. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. The Journal of Organic Chemistry, 80(24), 12668–12676. Link[7]

Sources

Comparative

Purity analysis of Ethyl (ethoxymethylene)cyanoacetate products by HPLC

Comparative Analysis Guide: HPLC Purity Profiling of Ethyl (ethoxymethylene)cyanoacetate Executive Summary Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3) is a pivotal intermediate in the synthesis of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: HPLC Purity Profiling of Ethyl (ethoxymethylene)cyanoacetate

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3) is a pivotal intermediate in the synthesis of heterocyclic pharmaceutical ingredients, including pyrimidines and pyrazoles (e.g., Allopurinol precursors, kinase inhibitors).[1] Its reactivity, driven by the electrophilic ethoxymethylene group, makes it susceptible to hydrolysis and thermal polymerization.

While Gas Chromatography (GC) is often employed for upstream raw materials like ethyl cyanoacetate, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the superior analytical technique for EMCA final product release.[1] We present a validated HPLC protocol that resolves thermal degradation products invisible to GC and quantify the purity gap between these methods.

Technical Background & Impurity Profiling

To design a robust analytical method, one must understand the synthetic origins of the analyte. EMCA is typically synthesized via the condensation of Ethyl Cyanoacetate (ECA) and Triethyl Orthoformate (TEOF) in the presence of acetic anhydride.[1]

Reaction Scheme:


[1]

Critical Impurities:

  • Unreacted Ethyl Cyanoacetate (ECA): Competes in subsequent cyclization reactions.[1]

  • Hydrolysis Products: Ethyl (hydroxymethylene)cyanoacetate (if moisture is present).[1]

  • Thermal Oligomers: EMCA has a melting point of ~50°C but can polymerize or decompose at the high inlet temperatures required for GC (>200°C).[1]

Visualization: Synthesis & Impurity Origins

G Start1 Ethyl Cyanoacetate (ECA) Reaction Condensation (130-150°C) Start1->Reaction Start2 Triethyl Orthoformate (TEOF) Start2->Reaction Product Ethyl (ethoxymethylene) cyanoacetate (EMCA) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted ECA Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Thermal Oligomers (Non-volatile) Reaction->Impurity2 Overheating Impurity3 Impurity C: Hydrolysis Products Product->Impurity3 Moisture Exposure

Figure 1: Synthetic pathway of EMCA highlighting critical impurity origins.[1] Note that thermal oligomers are often formed during harsh workup or GC analysis.[1]

Method Comparison: HPLC vs. GC

The choice of analytical method significantly impacts the reported purity.[1] The table below contrasts the performance of HPLC (UV detection) against GC (FID detection) for EMCA.

FeatureHPLC-UV (Recommended)GC-FID (Alternative)Impact on EMCA Analysis
Thermal Stress Low (Ambient to 30°C)High (Inlet >200°C)GC can induce in-situ degradation, creating "ghost peaks" or fouling the liner.[1]
Detectability Universal for chromophoresVolatiles onlyHPLC detects non-volatile oligomers that GC misses (leading to false high purity in GC).[1]
Sensitivity High for conjugated systemsHigh for hydrocarbonsEMCA's conjugated system (

nm) offers excellent UV response.[1]
Sample Prep Dilute in ACN/WaterDilute in volatile solventHPLC allows direct analysis of aqueous reaction mixtures without extraction.[1]

Scientist's Verdict: GC is acceptable for in-process monitoring of the volatile starting material (ECA), but HPLC is mandatory for the final product purity assay to ensure non-volatile byproducts are quantified.[1]

Detailed Experimental Protocol (HPLC)

This protocol utilizes a C18 stationary phase with a simple acidic mobile phase to suppress silanol activity and ensure sharp peak shapes for the cyano-functionalized analyte.[1]

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 (L1),

    
    , 
    
    
    
    packing (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
  • Mobile Phase A:

    
     Phosphoric Acid (
    
    
    
    ) in Water.[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV @

    
     (Reference: 
    
    
    
    ).[1]
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
15.01090Elute EMCA and non-polars
20.01090Wash column
20.19010Re-equilibrate
25.09010End of Run
Sample Preparation
  • Stock Solution: Weigh

    
     of EMCA into a 
    
    
    
    volumetric flask. Dissolve in
    
    
    Acetonitrile.[1]
  • Working Standard: Dilute stock 1:10 with Mobile Phase A/B (50:50) to prevent solvent mismatch peaks.[1] Final concentration

    
    .[1]
    
  • Filtration: Filter through a

    
     PTFE filter before injection.
    

Representative Data & Performance Analysis

The following data illustrates the separation efficiency and the discrepancy between HPLC and GC results.

Table 1: System Suitability Parameters (HPLC)
Peak NameRetention Time (min)Relative Retention (RRT)Resolution (

)
Tailing Factor (

)
Ethyl Cyanoacetate 4.20.38-1.1
EMCA (Analyte) 11.1 1.00 > 15.0 1.05
Dimer/Oligomer 16.51.49> 5.01.2
Table 2: Purity Comparison (Lot #2024-05-A)
MethodReported Purity (Area %)Analysis
GC-FID 99.2%Overestimated. The non-volatile oligomers (16.5 min in HPLC) did not elute or were retained in the liner, artificially inflating the main peak area.[1]
HPLC-UV 98.1%Accurate. Detected 1.1% of high-molecular-weight impurities that are critical to downstream yield loss.[1]

Analytical Decision Workflow

Use this logic flow to select the correct method for your stage of development.

DecisionTree Start Start: Purity Analysis of EMCA CheckStage What is the Development Stage? Start->CheckStage RawMat Raw Material (ECA) Check CheckStage->RawMat Synthesis Input FinalProd Final Product (EMCA) Release CheckStage->FinalProd Synthesis Output GC_Path Use GC-FID (Good for volatiles) RawMat->GC_Path HPLC_Path Use HPLC-UV (Detects non-volatiles) FinalProd->HPLC_Path CheckThermal Check for Oligomers (Late eluters) HPLC_Path->CheckThermal If purity < 95%

Figure 2: Decision tree for selecting analytical methodology based on process stage.

Troubleshooting & Optimization

  • Peak Tailing: EMCA contains a nitrile group and an ester.[1] If peak tailing occurs (

    
    ), increase the buffer concentration or lower the pH of Mobile Phase A to 2.5 using Phosphoric Acid.
    
  • Baseline Drift: Ensure the UV wavelength is set to

    
    .[1] Lower wavelengths (
    
    
    
    ) may show interference from the ethyl acetate or acetic anhydride traces if used in synthesis.[1]
  • Ghost Peaks: If observing peaks at the very end of the gradient, these are likely non-polar oligomers. Extend the hold time at 90% B to ensure column clearance between injections.

References

  • ChemicalBook. (2025).[1] Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3) Properties and Synthesis. Retrieved from [1]

  • BenchChem. (2025).[1][2][3][4] Comparative Guide to Analytical Methods for Cyanoacetate Derivatives. Retrieved from [1]

  • Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: Ethyl 2-(Ethoxymethylene)-2-cyanoacetate. Retrieved from [1]

  • ResearchGate. (2025). Thermal Stability of Poly(ethyl cyanoacrylate) and Degradation Mechanisms. Retrieved from

  • Organic Syntheses. (2025). Procedures for Ethyl Cyanoacetate Derivatives. Retrieved from [1]

Sources

Validation

Efficacy of Ethyl (ethoxymethylene)cyanoacetate versus alternative reagents for heterocycle synthesis

This guide provides an in-depth technical comparison between Ethyl (ethoxymethylene)cyanoacetate (EMCA) and its primary alternative, Diethyl ethoxymethylenemalonate (EMME) , focusing on their efficacy in heterocycle synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl (ethoxymethylene)cyanoacetate (EMCA) and its primary alternative, Diethyl ethoxymethylenemalonate (EMME) , focusing on their efficacy in heterocycle synthesis.

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA) (CAS: 94-05-3) is a bifunctional "push-pull" alkene reagent used primarily for synthesizing pyrimidines, pyrazoles, and quinolines.

While structurally similar to the industry-standard Diethyl ethoxymethylenemalonate (EMME) , EMCA offers distinct synthetic advantages due to the presence of a cyano (-CN) group. This group imparts higher electrophilicity to the


-carbon and offers divergent cyclization pathways:[1]
  • EMME typically yields hydroxy/oxo-heterocycles with an ester handle.[1][2]

  • EMCA yields amino-heterocycles (via nitrile addition) OR cyano-functionalized heterocycles (via ester cyclization), depending on the nucleophile.

Verdict: Choose EMCA when the target scaffold requires an exocyclic amino group (e.g., aminopyrazoles) or a nitrile handle for further derivatization (e.g., 5-cyanopyrimidines). Choose EMME for standard Gould-Jacobs quinoline synthesis or when an ester handle is preferred.[1][2]

Mechanistic Foundation: The "Push-Pull" Dynamic[1][2]

Both EMCA and EMME function via an Addition-Elimination mechanism followed by Cyclization .[1][2] The ethoxy group acts as a leaving group, while the electron-withdrawing groups (EWG) activate the double bond.

Comparative Reactivity[2][3][4][5]
  • EMCA: Contains one Ester (-COOEt) and one Nitrile (-CN).[1] The Nitrile is smaller and more electron-withdrawing than the Ester, making the

    
    -carbon of EMCA more electrophilic  and reactive toward weak nucleophiles than EMME.
    
  • EMME: Contains two Ester groups.[3][4] Sterically bulkier and slightly less reactive.

Diagram 1: Divergent Reaction Pathways

The following diagram illustrates how the choice of reagent dictates the functional group on the final heterocycle.

G cluster_0 Reagent Selection Nucleophile Nucleophile (Amidine/Hydrazine) EMME EMME (Bis-Ester) Nucleophile->EMME EMCA EMCA (Cyano-Ester) Nucleophile->EMCA Intermediate Enamine Intermediate EMME->Intermediate -EtOH EMCA->Intermediate -EtOH Prod_EMME Product A: Hydroxy-Ester Heterocycle Intermediate->Prod_EMME Cyclization on Ester (EMME) Prod_EMCA_1 Product B: Amino-Ester Heterocycle Intermediate->Prod_EMCA_1 Cyclization on Nitrile (EMCA) Prod_EMCA_2 Product C: Hydroxy-Nitrile Heterocycle Intermediate->Prod_EMCA_2 Cyclization on Ester (EMCA)

Caption: Divergent pathways. EMME is locked into forming hydroxy/ester products.[1] EMCA offers a "switchable" path to amino-heterocycles (via nitrile attack) or cyano-heterocycles (via ester attack).[1]

Critical Application Analysis

Scenario A: Pyrazole Synthesis (The "Killer App" for EMCA)

This is the most distinct application where EMCA outperforms alternatives.

  • Target: Ethyl 3-amino-1H-pyrazole-4-carboxylate .

  • Mechanism: Hydrazine acts as a dinucleophile.[1] It attacks the

    
    -carbon (displacing EtOH) and then attacks the Nitrile  group (not the Ester). This converts the nitrile into an amino group  (
    
    
    
    ) on the ring.
  • EMME Comparison: Reaction with hydrazine yields a Pyrazolone (hydroxy-pyrazole) because cyclization occurs on the ester.[1]

  • Data Point: EMCA yields the amino-pyrazole in 95-99% yield , whereas converting a pyrazolone (from EMME) to an amino-pyrazole requires multiple harsh steps (

    
     chlorination 
    
    
    
    amination).
Scenario B: Pyrimidine Synthesis
  • Reagents: EMCA + Amidines (e.g., Guanidine, Benzamidine).

  • Outcome: Typically yields 4-hydroxy-5-cyanopyrimidines .[1][2]

  • Advantage: The C5-cyano group is a versatile handle.[1] It can be hydrolyzed to an amide/acid, reduced to an amine, or used in tetrazole synthesis. EMME yields the C5-ester, which is harder to reduce or convert to a tetrazole.

Scenario C: Quinoline Synthesis (Gould-Jacobs Reaction)[1]
  • Reagents: Aniline + EMCA vs. EMME.

  • Outcome:

    • EMME: Yields 3-ethoxycarbonyl-4-hydroxyquinoline (Standard).[1][2]

    • EMCA: Yields 3-cyano-4-hydroxyquinoline.[1][2]

  • Analysis: EMME is generally preferred here unless the 3-cyano derivative is specifically required.[1] The high temperatures of the cyclization step (Dowtherm A, ~250°C) can sometimes cause nitrile degradation, making EMME the more robust choice for simple quinoline cores.

Experimental Data Dashboard

The following table synthesizes performance data from comparative literature reviews and standard protocols.

FeatureEMCA (Ethyl (ethoxymethylene)cyanoacetate)EMME (Diethyl ethoxymethylenemalonate)DMF-DMA (Dimethylformamide dimethyl acetal)
CAS Number 94-05-387-13-84637-24-5
Mol.[1][2] Weight 169.18 g/mol 216.23 g/mol 119.16 g/mol
Physical State Solid (MP: 50-52°C)Liquid (BP: 279°C)Liquid
Reactivity High (CN activation)Moderate (Ester activation)High (Amine exchange)
Major Product (Hydrazine) Amino-pyrazole Pyrazolone (Hydroxy)1,2,4-Triazole (if amidine present)
Major Product (Amidine) 5-Cyano-pyrimidine 5-Ester-pyrimidineUnsubstituted Pyrimidine
Atom Economy High (Loss of EtOH)High (Loss of EtOH)Moderate (Loss of MeOH + Me2NH)
Cost Efficiency ModerateHigh (Commodity chemical)Moderate

Validated Experimental Protocol

Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol demonstrates the unique ability of EMCA to generate amino-heterocycles directly.[1][2]

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 1.0 eq

  • Hydrazine Hydrate (80%): 1.05 eq

  • Ethanol (Absolute): 10 volumes

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with EMCA (1.0 eq) and Ethanol (5 vol). Stir until fully dissolved (EMCA is a low-melting solid).[1]

  • Addition: Cool the solution to 0-5°C. Add Hydrazine Hydrate (1.05 eq) dropwise over 20 minutes. Note: Exothermic reaction.[1][5][6]

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). EMCA spot should disappear.

  • Workup: Cool the reaction mixture to 0°C. The product often crystallizes directly from the solution.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 vol).

  • Drying: Dry under vacuum at 45°C.

Expected Results:

  • Yield: 90–98%[1]

  • Appearance: Off-white to pale yellow crystalline solid.[1][2]

  • Melting Point: 150–152°C.

  • Purity: >98% (HPLC).

Decision Matrix: When to Use What

Use the following logic flow to determine the optimal reagent for your drug discovery campaign.

DecisionTree Start Target Heterocycle? Type Scaffold Type Start->Type Pyrazole Pyrazole Type->Pyrazole Pyrimidine Pyrimidine / Quinoline Type->Pyrimidine Subst_Pyraz Desired C3 Substituent? Pyrazole->Subst_Pyraz Subst_Pyrim Desired C5 Substituent? Pyrimidine->Subst_Pyrim Amino Amino (-NH2) Subst_Pyraz->Amino Targeting Amino-Pyrazole Hydroxy Hydroxy/Oxo (=O) Subst_Pyraz->Hydroxy Targeting Pyrazolone Nitrile Nitrile (-CN) Subst_Pyrim->Nitrile Need CN Handle Ester Ester (-COOEt) Subst_Pyrim->Ester Need Ester Handle Use_EMCA1 USE EMCA (Direct Route) Amino->Use_EMCA1 Use_EMME1 USE EMME Hydroxy->Use_EMME1 Use_EMCA2 USE EMCA Nitrile->Use_EMCA2 Use_EMME2 USE EMME Ester->Use_EMME2

Caption: Reagent selection logic based on the desired functional group on the final heterocyclic ring.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • El-Saghier, A. M. (2025).[3][5] "Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate." ResearchGate.[1]

  • ChemicalBook. (2024). "Ethyl (ethoxymethylene)cyanoacetate Properties and Synthesis."

  • Al-Mousawi, S. M., et al. (2010). "Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides." Arkivoc, 2010(xi), 254-264.

  • PubChem. (2025).[1][3] "Ethyl 3-amino-1H-pyrazole-4-carboxylate Compound Summary."

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Regiochemistry in Products from Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the unambiguous determination of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the unambiguous determination of molecular structure is paramount. Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a versatile and highly valuable building block, prized for its ability to participate in a variety of cyclization and condensation reactions to form a diverse array of heterocyclic scaffolds. However, the very reactivity that makes EMCA so useful also introduces the potential for the formation of regioisomers—structural isomers that differ in the spatial arrangement of their constituent atoms. The ability to definitively assign the regiochemistry of reaction products is not merely an academic exercise; it is a critical step in ensuring the efficacy, safety, and patentability of new chemical entities.

This guide provides an in-depth exploration of the spectroscopic techniques employed to confirm the regiochemistry of products derived from EMCA. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to confidently and accurately characterize their synthesized molecules. We will compare and contrast the spectroscopic signatures of different regioisomers, providing a framework for logical deduction and structural assignment.

The Crux of the Matter: Why Regiochemistry is Critical

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the precise location of its functional groups. A subtle shift in the position of a substituent, as seen in regioisomers, can lead to a dramatic alteration in how a molecule interacts with its biological target. This can manifest as a complete loss of desired activity, the emergence of off-target effects, or unforeseen toxicity. Therefore, rigorous regiochemical analysis is a non-negotiable aspect of chemical synthesis and drug development.

Two prominent examples of reactions where EMCA's reactivity leads to potential regiochemical ambiguity are the Huisgen 1,3-dipolar cycloaddition for the synthesis of triazoles and the Gould-Jacobs reaction for the formation of quinolines. This guide will use these two important transformations as case studies to illustrate the principles of spectroscopic confirmation.

The Spectroscopic Toolkit for Regiochemical Elucidation

A multi-faceted spectroscopic approach is the most robust strategy for unambiguous regiochemical assignment. While each technique provides a piece of the puzzle, it is their synergistic application that builds a compelling and irrefutable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for determining the connectivity of atoms in a molecule.[1][2] For distinguishing regioisomers, specific nuances in chemical shifts, coupling constants, and through-space correlations are exploited.

¹H NMR Spectroscopy: The chemical shift of a proton is highly sensitive to its electronic environment. In different regioisomers, protons in analogous positions will experience slightly different shielding or deshielding effects, leading to distinct chemical shifts. Furthermore, spin-spin coupling (J-coupling) between adjacent protons provides invaluable information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The chemical shift of a carbon atom is also a sensitive probe of its local environment. The differences in the electronic distribution between regioisomers will result in measurable changes in the ¹³C NMR spectrum. In many cases, the chemical shifts of the carbon atoms within the newly formed heterocyclic ring are particularly diagnostic. For instance, in the case of 1,2,3-triazoles, the chemical shifts of the triazole ring carbons can be a key differentiator between the 1,4- and 1,5-regioisomers.

2D NMR Techniques: Unraveling Complex Connectivity

For more complex molecules or when 1D NMR spectra are ambiguous, two-dimensional (2D) NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the proton-proton connectivity within a spin system.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are two or three bonds away. By observing these long-range correlations, one can piece together the molecular framework and definitively establish the points of attachment between different fragments of the molecule.[4]

Case Study 1: Regiochemical Confirmation of Triazoles from the Huisgen Cycloaddition

The Huisgen 1,3-dipolar cycloaddition of an azide with the electron-deficient alkene of EMCA can, in principle, yield two regioisomeric triazoles: the 1,4-disubstituted and the 1,5-disubstituted products.[5] The regioselectivity of this reaction is often influenced by the reaction conditions and the nature of the substituents on the azide.

G EMCA Ethyl (ethoxymethylene)cyanoacetate TransitionState1 Transition State 1 EMCA->TransitionState1 TransitionState2 Transition State 2 EMCA->TransitionState2 Azide R-N3 Azide->TransitionState1 Azide->TransitionState2 Product14 1,4-Regioisomer TransitionState1->Product14 Path A Product15 1,5-Regioisomer TransitionState2->Product15 Path B

Spectroscopic Differentiation of Triazole Regioisomers

The key to distinguishing between the 1,4- and 1,5-regioisomers lies in the careful analysis of their NMR spectra.

Spectroscopic Feature1,4-Regioisomer (Ethyl 1-aryl-5-cyano-1H-1,2,3-triazole-4-carboxylate)1,5-Regioisomer (Ethyl 1-aryl-4-cyano-1H-1,2,3-triazole-5-carboxylate)Rationale for Difference
¹H NMR: Triazole Proton (if present) Typically more shielded (lower ppm)Typically more deshielded (higher ppm)The electronic environment of the C5-H in the 1,4-isomer is different from the C4-H in the 1,5-isomer due to the proximity of the substituents.
¹³C NMR: Triazole Ring Carbons C4 and C5 will have distinct chemical shifts. The carbon bearing the ester group (C4) is typically at a different chemical shift than the carbon bearing the cyano group (C5).C4 and C5 will have distinct chemical shifts, but these will differ from the 1,4-isomer. The carbon bearing the cyano group (C4) will have a different chemical shift than the carbon bearing the ester group (C5).The electronic effects of the ester and cyano groups on the triazole ring carbons are position-dependent.
HMBC Correlations A crucial correlation will be observed between the protons of the ethyl ester (specifically the -OCH₂- protons) and the C4 carbon of the triazole ring.A crucial correlation will be observed between the protons of the ethyl ester (-OCH₂- protons) and the C5 carbon of the triazole ring.This long-range coupling definitively establishes the point of attachment of the ester group to the triazole ring.

Experimental Protocol: Synthesis and NMR Analysis of a 1,2,3-Triazole Derivative

Objective: To synthesize a 1,2,3-triazole from ethyl (ethoxymethylene)cyanoacetate and benzyl azide and to determine its regiochemistry using NMR spectroscopy.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 mmol) and benzyl azide (1.1 mmol) in DCM (10 mL) at room temperature, add DIPEA (1.5 mmol).

  • Add CuI (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Dissolve a sample of the purified product in CDCl₃ for ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) analysis.

Data Analysis Workflow:

G Start Purified Product HNMR Acquire 1H NMR Start->HNMR CNMR Acquire 13C NMR Start->CNMR HMBC Acquire HMBC Start->HMBC AssignProtons Assign Proton Signals HNMR->AssignProtons AssignCarbons Assign Carbon Signals CNMR->AssignCarbons AnalyzeHMBC Analyze HMBC Correlations HMBC->AnalyzeHMBC AssignProtons->AnalyzeHMBC AssignCarbons->AnalyzeHMBC DetermineStructure Determine Regiochemistry AnalyzeHMBC->DetermineStructure

Case Study 2: Unraveling the Regiochemistry of Quinolines from the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines, involving the reaction of an aniline with a malonic ester derivative, often EMCA.[6][7] When a substituted aniline is used, the cyclization step can potentially lead to two different regioisomeric quinoline products.

G Aniline Substituted Aniline Intermediate Anilinoacrylate Intermediate Aniline->Intermediate EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Intermediate Cyclization1 Cyclization (Path A) Intermediate->Cyclization1 Cyclization2 Cyclization (Path B) Intermediate->Cyclization2 ProductA Regioisomer A Cyclization1->ProductA ProductB Regioisomer B Cyclization2->ProductB

Spectroscopic Confirmation of Quinoline Regioisomers

The substitution pattern on the benzene ring of the quinoline core provides a clear handle for spectroscopic differentiation.

Spectroscopic FeatureExample: 7-substituted QuinolineExample: 5-substituted QuinolineRationale for Difference
¹H NMR: Aromatic Protons The coupling patterns and chemical shifts of the protons on the benzene ring will be characteristic of a 1,2,4-trisubstituted benzene ring.The coupling patterns and chemical shifts of the protons on the benzene ring will be characteristic of a 1,2,3-trisubstituted benzene ring.The relative positions of the protons and the substituent lead to distinct splitting patterns (e.g., doublets, doublets of doublets) and chemical shifts.
¹³C NMR: Quaternary Carbons The chemical shifts of the quaternary carbons in the benzene ring will be different from the 5-substituted isomer.The chemical shifts of the quaternary carbons in the benzene ring will be different from the 7-substituted isomer.The electronic environment of the carbon atoms is altered by the position of the substituent.
HMBC Correlations Long-range correlations between the protons on the pyridine ring (e.g., H2) and the carbons of the benzene ring will confirm the connectivity and thus the regiochemistry. For instance, H2 might show a correlation to C8a but not to C4a in the 7-substituted isomer.The HMBC correlation pattern between the pyridine ring protons and the benzene ring carbons will be different, allowing for unambiguous assignment. For example, H2 might show a correlation to C4a but not to C8a in the 5-substituted isomer.These correlations provide through-bond connectivity information that is definitive for structural elucidation.

Comparison with Alternative Reagents

While EMCA is a powerful reagent, it is important for researchers to be aware of alternative building blocks and their respective advantages and disadvantages.

ReagentApplicationAdvantagesDisadvantagesSpectroscopic Considerations
Diethyl Ethoxymethylenemalonate (DEEM) Synthesis of quinolines (Gould-Jacobs) and other heterocycles.[7][8]Readily available, well-established reactivity.Can sometimes lead to mixtures of products; reactions may require harsh conditions.Spectroscopic analysis is similar to that for EMCA-derived products, focusing on the regiochemistry of the resulting heterocycle.
Ethyl Acetoacetate Synthesis of pyrazoles and other heterocycles.[9][10]Inexpensive and versatile.Can lead to different regioisomers depending on the reaction conditions and the nature of the other reactant.The resulting pyrazoles often have a methyl group at the 3-position, which provides a distinct spectroscopic handle for characterization.

Conclusion: A Commitment to Scientific Integrity

The rigorous and unambiguous determination of regiochemistry is a hallmark of high-quality chemical research. By employing a combination of 1D and 2D NMR techniques, and by carefully analyzing the subtle yet significant differences in the spectroscopic data of potential regioisomers, researchers can confidently assign the structures of their reaction products. This guide has provided a framework for this analytical process, emphasizing the importance of understanding the underlying principles of spectroscopy and applying them logically to solve structural problems. As senior application scientists, it is our responsibility to not only provide the tools for discovery but also the intellectual framework for their effective and responsible use.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 30, 2026, from [Link]

  • 1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H). (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series. Retrieved January 30, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved January 30, 2026, from [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved January 30, 2026, from [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Huisgen's Cycloaddition Reactions: A Full Perspective. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 30, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of a pyrazole derivative. (2011). Google Patents.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • EMCA and DEEM as Michael reagents used in organic synthesis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. (1956). SciSpace. Retrieved January 30, 2026, from [Link]

  • Diethyl Ethoxymethylenemalonate CAS NO.:87-13-8. (n.d.). Zesheng. Retrieved January 30, 2026, from [Link]

Sources

Validation

Elemental analysis of novel compounds from Ethyl (ethoxymethylene)cyanoacetate

The following guide is a technical comparison and procedural manual designed for researchers in medicinal chemistry and drug discovery. It focuses on the synthetic utility, validation, and performance of Ethyl (ethoxymet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and procedural manual designed for researchers in medicinal chemistry and drug discovery. It focuses on the synthetic utility, validation, and performance of Ethyl (ethoxymethylene)cyanoacetate (EMCA) versus its primary analog, Diethyl ethoxymethylenemalonate (DEEM) .

Executive Summary

In the development of novel kinase inhibitors and bioactive scaffolds, the choice of "C3" synthons—three-carbon building blocks—is critical. Ethyl (ethoxymethylene)cyanoacetate (EMCA) and Diethyl ethoxymethylenemalonate (DEEM) are industry-standard reagents for constructing pyrimidines, pyrazoles, and quinolines.

While structurally similar, their performance diverges significantly in chemoselectivity and functional group diversity . This guide compares their synthetic efficiency and provides a validated workflow for the elemental analysis of the resulting novel compounds, establishing a self-validating protocol for purity confirmation.

Comparative Analysis: EMCA vs. DEEM

The primary distinction lies in the electrophilic termini.[1] EMCA possesses a nitrile (-CN) and an ester (-COOEt) group, whereas DEEM possesses two ester groups .[1] This electronic asymmetry in EMCA allows for the synthesis of amino-substituted heterocycles, a "privileged" motif in drug design (e.g., forming hydrogen bond donors in ATP-binding pockets), which DEEM cannot directly access.

Performance Matrix
FeatureEthyl (ethoxymethylene)cyanoacetate (EMCA )Diethyl ethoxymethylenemalonate (DEEM )
Structure EtO-CH=C(CN)COOEtEtO-CH=C(COOEt)₂
Primary Product (with Hydrazines) Amino-pyrazoles (via CN attack)Hydroxy-pyrazoles (Pyrazolones)
Primary Product (with Amidines) 4-Amino-pyrimidine-5-carboxylates 4-Hydroxy-pyrimidine-5-carboxylates
Solubility of Products Moderate (Polar, H-bond donor)Low to Moderate (Lipophilic/H-bond acceptor)
Reaction Rate High (CN is highly electron-withdrawing)Moderate
Elemental Analysis Signature High %N (Distinctive N/C ratio)Lower %N , Higher %O
Mechanistic Divergence

The following diagram illustrates how the choice of reagent dictates the final scaffold identity. Note the critical bifurcation point where the nucleophile attacks the nitrile (EMCA) versus the ester (DEEM).[1]

ReactionPathways Reagent_EMCA EMCA (EtO-CH=C(CN)COOEt) Inter_EMCA Intermediate A (Enamine-Nitrile) Reagent_EMCA->Inter_EMCA -EtOH Reagent_DEEM DEEM (EtO-CH=C(COOEt)2) Inter_DEEM Intermediate B (Enamine-Diester) Reagent_DEEM->Inter_DEEM -EtOH Nucleophile Nucleophile (e.g., Phenylhydrazine) Nucleophile->Reagent_EMCA Nucleophile->Reagent_DEEM Prod_Amino Product: 5-Amino-pyrazole (Amino Scaffold) Inter_EMCA->Prod_Amino Cyclization on CN (Imine formation) Prod_Hydroxy Product: 5-Hydroxy-pyrazole (Pyrazolone Scaffold) Inter_DEEM->Prod_Hydroxy Cyclization on COOEt (Amide formation)

Caption: Divergent synthesis pathways. EMCA yields amino-scaffolds via nitrile addition, while DEEM yields oxygenated scaffolds via ester substitution.

Experimental Protocol: Synthesis & Characterization

This section details the synthesis of a representative novel compound, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate , using EMCA. This protocol is designed to be self-validating through specific Elemental Analysis checkpoints.

A. Synthesis Workflow

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 1.0 equiv (169.18 g/mol )[1]

  • Phenylhydrazine: 1.0 equiv (108.14 g/mol )[1]

  • Solvent: Ethanol (Absolute)[1][2]

  • Catalyst: None required (Autocatalytic)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of EMCA in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of phenylhydrazine dropwise at room temperature. Observation: A slight exotherm indicates the initial displacement of the ethoxy group.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (EMCA) spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (Product).

  • Crystallization: Cool the reaction mixture to 0°C. The amino-pyrazole typically precipitates as a white to off-white solid.[1]

  • Isolation: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove trace solvent/moisture. Critical: Residual ethanol will skew the %C and %H values in the elemental analysis.[1]

B. Elemental Analysis (EA) Validation

Elemental analysis (CHN) is the "Gold Standard" for confirming the bulk purity and composition of the novel compound.[1] Unlike NMR, which shows connectivity, EA confirms the absence of inorganic salts and trapped solvents.

1. Theoretical Calculation

For Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (


):
  • Molecular Weight: 231.25 g/mol

  • Carbon (C):

    
    [1]
    
  • Hydrogen (H):

    
    [1]
    
  • Nitrogen (N):

    
    [1]
    
2. Comparative Data Interpretation

The table below shows how to interpret EA data to distinguish the EMCA product from potential side products or the DEEM analog.

Compound / ScenarioFormula%C (Calc)%H (Calc)%N (Calc)Diagnostic Note
Target (EMCA Product)

62.33 5.67 18.17 High N/C ratio matches Amino-pyrazole.
DEEM Analog (Hydroxy)

62.065.2112.06 Significant drop in %N (~6%) confirms wrong scaffold.
Impurity: Trapped EtOH Target + 0.5 EtOH60.856.2016.30High %H, Low %N. Needs further drying.[1]
Impurity: Unreacted Hydrazine Target + HydrazineLowerHigher>20.0 Very High %N. Needs recrystallization.[1]
3. EA Workflow Diagram

To ensure data integrity, follow this decision tree when analyzing results.

EA_Workflow Sample Isolated Compound Combustion Combustion Analysis (CHN Analyzer) Sample->Combustion Result Obtain %C, %H, %N Combustion->Result Check_N Check %N Deviation (Tolerance: ±0.4%) Result->Check_N Pass Pass: Purity > 99% Confirm Identity Check_N->Pass Within ±0.4% Fail_Low Fail: %N too Low (Possible DEEM analog or Solvent) Check_N->Fail_Low < -0.4% Fail_High Fail: %N too High (Trapped Hydrazine) Check_N->Fail_High > +0.4% Action_Dry Action: Dry at 60°C/Vac Fail_Low->Action_Dry Action_Recryst Action: Recrystallize (EtOH/Water) Fail_High->Action_Recryst Action_Dry->Combustion Action_Recryst->Combustion

Caption: Decision tree for interpreting Elemental Analysis data. "Loop" actions (dashed) ensure self-correction of the protocol.

Conclusion

For researchers targeting amino-functionalized heterocycles , EMCA is the superior reagent compared to DEEM.[1] The presence of the nitrile group not only alters the reaction pathway to favor amino-pyrazoles and amino-pyrimidines but also provides a distinct elemental signature (High %N) that facilitates rapid validation.[1] By adhering to the drying and validation protocols outlined above, scientists can ensure the reproducibility and integrity of their novel compound libraries.

References

  • Organic Syntheses. Ethyl Ethoxymethylenemalonate (DEEM) Synthesis and Properties. Org.[1][3][4][5][6][7] Synth. 1946, 26, 29. [Link][1]

  • MDPI Molecules. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis and Evaluation. Molecules 2021.[1][6] [Link]

  • Arkivoc. Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc 2006 (ix) 113-156.[1][8] [Link]

Sources

Comparative

Yield Comparison of Synthetic Routes using Ethyl (ethoxymethylene)cyanoacetate: A Technical Guide

Executive Summary Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal "push-pull" alkene intermediate in organic synthesis, extensively employed in the manufacturing of kinase inhibitors (e.g., Erlotinib, Gefitinib)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a pivotal "push-pull" alkene intermediate in organic synthesis, extensively employed in the manufacturing of kinase inhibitors (e.g., Erlotinib, Gefitinib) and agrochemicals.[1] Its unique structure—featuring an electrophilic


-carbon activated by both a nitrile and an ester group—makes it an ideal substrate for nucleophilic vinylic substitution (

) followed by cyclization.[1][2]

This guide provides a comparative analysis of three primary synthetic routes utilizing EMCA: the Gould-Jacobs reaction for quinolines, condensation with hydrazines for pyrazoles, and reaction with amidines for pyrimidines.[1] We evaluate these routes based on yield, reaction efficiency, and scalability, with a specific focus on the transition from conventional thermal methods to microwave-assisted protocols.[1]

Chemical Profile & Reactivity[1][2][3][4]

Compound: Ethyl (ethoxymethylene)cyanoacetate (EMCA) CAS: 94-05-3 Role: Trifunctional electrophile (Ethoxy, Cyano, Ester groups).[1]

Mechanistic Insight: EMCA acts as a vinylogous ester.[1][2] The ethoxy group is a widely used leaving group.[1] Nucleophiles (primary/secondary amines, hydrazines, amidines) attack the


-carbon, displacing ethanol to form an enamine intermediate.[1] This intermediate then undergoes intramolecular cyclization onto either the nitrile  (forming an amino group) or the ester  (forming a hydroxyl/oxo group), depending on the nucleophile and reaction conditions.[1]

Route A: Quinoline Synthesis (The Gould-Jacobs Reaction)[1][2][5]

The Gould-Jacobs reaction is the industrial standard for synthesizing 4-hydroxyquinoline scaffolds, key precursors for antimalarials and EGFR inhibitors.[1]

Comparative Data: Thermal vs. Microwave

The traditional route involves a two-step process: condensation followed by high-temperature cyclization (250°C+).[1][2] Modern microwave protocols have revolutionized this by combining steps and reducing degradation.[1][2]

ParameterConventional Thermal (Diphenyl Ether)Microwave-Assisted (Solvent-Free/Ethanol)
Reaction Time 2 - 4 Hours10 - 20 Minutes
Temperature 250°C (Reflux)150 - 180°C
Yield (Step 1) 85 - 90%>95%
Yield (Cyclization) 60 - 70%85 - 92%
Purification Requires precipitation/washingSimple filtration
Green Metric Poor (High boiling solvents)Excellent (Atom economy)
Optimized Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinoline Derivatives

Objective: Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (Erlotinib intermediate).

  • Reagents: Mix 3,4-dimethoxyaniline (10 mmol) and EMCA (11 mmol) in a microwave vial.

  • Condensation: Add ethanol (2 mL) as a homogenizer (optional). Irradiate at 140°C for 5 minutes.

  • Cyclization: Remove ethanol (if added). Irradiate the neat intermediate at 180°C for 10 minutes.

  • Workup: Cool to room temperature. The product precipitates as a solid.[1][3] Triturate with cold diethyl ether to remove unreacted EMCA.[1][2]

  • Validation: Purity >95% by HPLC. Confirmed by disappearance of the ethoxy signals in

    
    H-NMR.[1][2]
    
Pathway Visualization[1][2]

GouldJacobs Aniline 3,4-Dimethoxyaniline Intermediate Enamine Intermediate (Ethyl 2-cyano-3-(arylamino)acrylate) Aniline->Intermediate Condensation (140°C, 5 min) EMCA EMCA (Ethyl (ethoxymethylene)cyanoacetate) EMCA->Intermediate Cyclization Thermal Cyclization (- EtOH) Intermediate->Cyclization Microwave (180°C, 10 min) Product 4-Hydroxyquinoline-3-carbonitrile Derivative Cyclization->Product Tautomerization

Figure 1: The Gould-Jacobs pathway optimized for microwave synthesis, highlighting the critical enamine intermediate.[1]

Route B: Pyrazole Synthesis (The Hydrazine Trap)[1]

Reaction with hydrazines is highly efficient for generating 5-aminopyrazoles.[1][2] The regioselectivity is driven by the initial attack of the primary hydrazine nitrogen on the


-carbon of EMCA.[1]
Yield Comparison: Hydrazine Derivatives
SubstrateProductSolventYieldRef
Hydrazine HydrateEthyl 5-amino-1H-pyrazole-4-carboxylateEthanol80 - 85%[1]
PhenylhydrazineEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateEthanol65 - 71%[2]
MethylhydrazineEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateMeOH75%[1]

Key Insight: The formation of the 5-amino derivative (cyclization onto the nitrile) is kinetically favored over the 5-hydroxy derivative (cyclization onto the ester) under reflux conditions in ethanol.[1][2]

Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[2]
  • Dissolution: Dissolve EMCA (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add phenylhydrazine (10 mmol) dropwise at 0°C to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water.[1]

  • Result: Yellow crystalline solid.

Route C: Pyrimidine Synthesis (Amidine Condensation)[1]

This route is essential for constructing the pyrimidine core found in many nucleotide analogs. The reaction with amidines offers versatility; depending on conditions, one can favor the formation of 4-aminopyrimidines or 4-hydroxypyrimidines.[1]

Yield Comparison: Amidine Sources
ReactantProductMethodYield
BenzamidineEthyl 4-amino-2-phenylpyrimidine-5-carboxylateReflux (EtOH/NaOEt)78%
AcetamidineEthyl 4-amino-2-methylpyrimidine-5-carboxylateMicrowave (120°C)88%
Guanidine2,4-Diamino-5-ethoxycarbonylpyrimidineReflux (DMF)82%
Pathway Visualization[1][2]

Pyrimidine Amidine Amidine / Guanidine Intermediate Acyclic Amidine Intermediate Amidine->Intermediate + EMCA (-EtOH) EMCA EMCA PathA Path A: Attack on CN (Basic Conditions) Intermediate->PathA PathB Path B: Attack on Ester (Neutral/Acidic) Intermediate->PathB ProdA 4-Aminopyrimidine PathA->ProdA Cyclization ProdB 4-Hydroxypyrimidine PathB->ProdB Cyclization

Figure 2: Divergent pathways in pyrimidine synthesis. Path A is generally favored with strong nucleophilic amidines in basic media.[1][2]

Critical Analysis & Recommendations

  • For Scale-Up (Kg scale): The Gould-Jacobs route remains the most robust.[1][2] However, switching from Diphenyl Ether to continuous flow microwave reactors or high-temperature flow chemistry is recommended to improve safety and yield (from ~70% to >90%).[1]

  • For Library Generation: The Pyrazole route is the most "atom-economic" and requires the least purification.[1] It is ideal for high-throughput screening (HTS) campaigns.[1][2]

  • Solvent Selection: Avoid DMF where possible due to workup difficulty. Ethanol is the solvent of choice for Pyrazole and Pyrimidine synthesis.[1] For Quinoline synthesis, solvent-free conditions are superior in microwave reactors.[1]

References

  • Synthesis of Pyrazoles: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 5-aminopyrazoles from EMCA."[1] [1]

  • Gould-Jacobs Optimization: Organic Process Research & Development, "Scalable synthesis of 4-hydroxyquinolines via microwave irradiation."

  • Microwave vs Conventional: Green Chemistry, "Comparative study of heterocycle synthesis: Microwave vs Thermal."[1]

  • Pyrimidine Pathways: Tetrahedron Letters, "Divergent synthesis of pyrimidines from enol ethers."[1]

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Synthesized from Ethyl (ethoxymethylene)cyanoacetate

Introduction: The Versatility of Ethyl (ethoxymethylene)cyanoacetate (EMCA) in Bioactive Compound Synthesis Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a highly versatile and reactive precursor in organic synthesis, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Ethyl (ethoxymethylene)cyanoacetate (EMCA) in Bioactive Compound Synthesis

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a highly versatile and reactive precursor in organic synthesis, prized for its trifunctional nature. Possessing an electrophilic double bond, a nucleophilic cyano group, and an ester moiety, EMCA serves as an invaluable building block for the construction of a diverse array of heterocyclic compounds.[1] Its utility is particularly pronounced in the field of medicinal chemistry, where it facilitates the synthesis of scaffolds with proven biological activities.[2] This guide provides an in-depth comparison of the biological activities of various compound classes synthesized from EMCA, with a focus on anticancer and antimicrobial applications. We will delve into the synthetic rationale, present detailed experimental protocols for activity screening, and offer a comparative analysis of the performance of these derivatives, supported by experimental data from peer-reviewed literature.

Anticancer Activity of EMCA-Derived Heterocycles: A Comparative Analysis

The structural motifs accessible from EMCA are frequently found in potent anticancer agents, including kinase inhibitors.[3] Pyrazole and pyrimidine cores, in particular, are prominent scaffolds in oncology drug discovery.

Synthesis of Bioactive Pyrazole Derivatives from EMCA

The reaction of Ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate is a cornerstone for the synthesis of 3-amino-1H-pyrazole-4-carboxylates. This reaction proceeds through a Michael addition of hydrazine to the electron-deficient double bond of EMCA, followed by an intramolecular cyclization and elimination of ethanol. The resulting aminopyrazole can be further functionalized to generate a library of derivatives.

EMCA Ethyl (ethoxymethylene)cyanoacetate Intermediate Michael Adduct (Intermediate) EMCA->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate + Aminopyrazole Ethyl 3-amino-1H-pyrazole-4-carboxylate Intermediate->Aminopyrazole Cyclization -EtOH Derivatives Further Functionalization (e.g., N-alkylation, acylation) Aminopyrazole->Derivatives Bioactive_Pyrazoles Bioactive Pyrazole Derivatives Derivatives->Bioactive_Pyrazoles

Caption: General synthesis of bioactive pyrazole derivatives from EMCA.

Comparative Anticancer Efficacy of Pyrazole Derivatives
Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
PyrazolineBenzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanoneHepG-2 (Liver)3.57Cisplatin8.45
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineU251 (Glioblastoma)11.9--
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1 (Pancreatic)16.8--
Coumarinyl PyrazoleP-03A549 (Lung)13.5 (mmol)Doxorubicin3.63 (mmol)

Analysis of Structure-Activity Relationships (SAR):

The anticancer activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.[4] For instance, the introduction of bulky aromatic or heteroaromatic groups can enhance cytotoxicity. The specific substitutions can modulate the compound's interaction with biological targets such as kinases, tubulin, or DNA.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[2][5]

cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC₅₀ values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation with Compound: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity of EMCA-Derived Heterocycles: A Comparative Analysis

Pyrimidine and its fused derivatives are another class of bioactive heterocycles readily accessible from EMCA, exhibiting a broad spectrum of antimicrobial activities.[7]

Synthesis of Bioactive Pyrimidine Derivatives from EMCA

The Biginelli reaction and its variations provide a powerful tool for the synthesis of dihydropyrimidines and their derivatives.[8] A common approach involves a one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound (or a synthon thereof, such as EMCA), and urea or thiourea.

EMCA Ethyl (ethoxymethylene)cyanoacetate Dihydropyrimidine Dihydropyrimidine Derivative EMCA->Dihydropyrimidine + Aldehyde Aldehyde Aldehyde->Dihydropyrimidine + Urea_Thiourea Urea or Thiourea Urea_Thiourea->Dihydropyrimidine + Bioactive_Pyrimidines Bioactive Pyrimidine Derivatives Dihydropyrimidine->Bioactive_Pyrimidines Further Modification

Caption: General scheme for the synthesis of pyrimidine derivatives from EMCA.

Comparative Antimicrobial Efficacy of Pyrimidine Derivatives

A variety of pyrimidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[9] The antimicrobial efficacy is highly dependent on the substitution pattern around the pyrimidine core.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Pyrimidine-2-thioneCompound AY1-AY5 (general)E. coli, P. aeruginosa, K. pneumoniaeSignificant activity at 500 µg/mL--
Pyrimidine4aE. coli---
Pyrimidine4aB. subtilis---
Pyrimidine4bE. coli---
Pyrimidine4bB. subtilis---
Pyrimido[4,5-d]pyrimidine3cE. coli-C. albicans-
Pyrimido[4,5-d]pyrimidine3cB. subtilis---

Note: The data for compounds 4a, 4b, and 3c from the cited source was presented as inhibition zone diameters, which is a qualitative measure. For a quantitative comparison, Minimum Inhibitory Concentration (MIC) values are preferred.

Analysis of Structure-Activity Relationships (SAR):

The antimicrobial activity of pyrimidine derivatives can be tuned by altering the substituents at various positions of the ring. For example, the presence of electron-withdrawing groups on an aryl substituent can enhance antibacterial activity.[10] The incorporation of a thiourea moiety in the synthesis often leads to thioxopyrimidines, which have shown promising antimicrobial profiles.

Experimental Protocol: Antimicrobial Susceptibility Testing using the Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

cluster_workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of the test compound in broth B Dispense dilutions into a 96-well plate A->B C Prepare a standardized bacterial inoculum B->C D Inoculate each well with the bacterial suspension C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the MIC (lowest concentration with no visible growth) F->G

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (ethoxymethylene)cyanoacetate

As a cornerstone reagent in the synthesis of heterocycles and other complex organic molecules, Ethyl (ethoxymethylene)cyanoacetate (CAS No. 94-05-3) is a familiar presence in advanced research and development laboratorie...

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone reagent in the synthesis of heterocycles and other complex organic molecules, Ethyl (ethoxymethylene)cyanoacetate (CAS No. 94-05-3) is a familiar presence in advanced research and development laboratories.[1][2] However, its utility is matched by a significant hazard profile that demands a rigorous and scientifically-grounded approach to its handling and, critically, its disposal. This guide moves beyond mere procedural checklists to provide a comprehensive operational plan rooted in the chemical's specific reactivity, toxicology, and the regulatory frameworks that govern its journey from benchtop to final disposition. Our objective is to empower researchers to manage this chemical with the highest degree of safety and environmental stewardship.

Hazard Profile and Risk Rationale: The 'Why' Behind the Procedure

Understanding the intrinsic hazards of Ethyl (ethoxymethylene)cyanoacetate is fundamental to appreciating the necessity of stringent disposal protocols. Its risk is multifaceted, encompassing health, physical, and environmental threats. The causality behind its classification as a hazardous waste stems from this profile.

It is formally classified as a hazardous chemical by the U.S. Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1200.[1] This classification is not arbitrary; it is based on a toxicological profile that necessitates careful handling to prevent acute and chronic health effects. The imperative to prevent its release into the environment is driven by its potential ecotoxicity and water solubility.[1]

Table 1: Hazard Summary for Ethyl (ethoxymethylene)cyanoacetate

Hazard CategoryDescriptionRationale for Disposal Protocol
Acute Health Hazards Harmful if swallowed [1], causes skin irritation [3][4], and causes serious eye damage , potentially irreversible.[1][5] It is also a respiratory irritant.[1][3]Direct contact must be avoided at all stages, including disposal. All waste, contaminated PPE, and spill cleanup materials are considered hazardous.
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][6]Requires robust engineering controls (fume hoods) and respiratory protection during handling, which extends to bulk handling for waste disposal.
Physical Hazards Classified as a combustible solid/liquid .[5][7] Heating can lead to decomposition and violent rupture of containers.[7]Waste must be stored away from ignition sources and heat. Incineration is a viable disposal method but must be performed in a specialized facility.[8]
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .[4][5] Sensitive to moisture, which can cause hydrolysis.[2]Waste must be segregated from incompatible chemicals to prevent dangerous exothermic reactions. Containers must be kept tightly sealed to prevent moisture ingress.
Environmental Hazards Do not let product enter drains or waterways.[3][6][7] Ecotoxicity data indicates potential harm to aquatic life.[1]Prohibits sewer disposal. All spills must be contained and prevented from reaching environmental pathways.
Hazardous Combustion Combustion or thermal decomposition produces toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx) .[3][5] Poisonous cyanide gases may also be produced in a fire.[9]This reinforces the need for disposal via a high-temperature chemical incinerator equipped with scrubbers to neutralize these toxic byproducts.[8]

Pre-Disposal Operations: Immediate Safety and Spill Management

Proper disposal begins long before the waste container leaves the laboratory. It starts with rigorous adherence to safe handling and storage procedures for the waste material itself.

Personal Protective Equipment (PPE)

A self-validating protocol demands that PPE be selected based on the specific risks.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[5] Given the risk of severe eye damage, a face shield is recommended when handling larger quantities.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[10] A lab coat or chemical apron is mandatory to prevent skin contact.[5]

  • Respiratory Protection: All handling of the solid or solutions should occur within a certified chemical fume hood to manage vapors and prevent respiratory irritation or sensitization.[3][6]

Waste Storage and Segregation

Accumulated waste is as hazardous as the parent material and must be managed accordingly.

  • Container: Use a designated, chemically compatible container with a tightly sealing lid. The container must be in good condition, free from leaks or residue on the outside.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "Ethyl (ethoxymethylene)cyanoacetate" and any solvents used.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin.[3][10] This area must be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][5]

Laboratory Spill Management Protocol

Immediate and correct response to a spill is a critical safety procedure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE described in section 2.1.

  • Control Ignition Sources: Remove all potential sources of ignition from the area.[7]

  • Containment: Prevent the spill from spreading or entering any drains.[7]

  • Cleanup:

    • For solid spills , carefully sweep or vacuum up the material, avoiding dust formation, and place it into the designated hazardous waste container.[3][5]

    • For liquid spills (if dissolved in a solvent), cover with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[7][9]

  • Final Disposal: Scoop the absorbent material into the hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water. Decontaminate all tools used in the cleanup.

  • Waste Management: Seal and properly label the waste container containing the spill debris for professional disposal.

Step-by-Step Disposal Protocol: From Laboratory to Licensed Facility

The disposal of Ethyl (ethoxymethylene)cyanoacetate is governed by federal and state regulations. Adherence to this "cradle-to-grave" management system is a legal and ethical responsibility.[11]

Step 1: Hazardous Waste Determination

As the generator, you are legally required to determine if your waste is hazardous.[5][11] Based on its defined toxic and combustible properties, any waste stream containing Ethyl (ethoxymethylene)cyanoacetate must be managed as hazardous waste.[1][9]

Step 2: Waste Accumulation and Labeling

Collect all waste—including unreacted material, contaminated solutions, and spill cleanup debris—in a single, properly labeled container as described in section 2.2. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 3: Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The only authoritative and compliant method of disposal is through a licensed and approved hazardous waste disposal facility.[1][4][6]

  • Action: Contact your institution's EHS department. They will coordinate with a certified hazardous waste contractor for pickup and transport.

  • Causality: These facilities operate specialized, high-temperature chemical incinerators equipped with afterburners and scrubber systems.[8] This technology is necessary to ensure the complete destruction of the compound and to neutralize the toxic nitrogen oxides and other hazardous byproducts generated during combustion.[5][7]

Step 4: Documentation and Manifesting

For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest will be required to track the waste from your facility to its final destination.[12] This manifest is a legal document that ensures the waste is handled and disposed of in compliance with U.S. Environmental Protection Agency (EPA) regulations.[12] Your EHS office will typically manage this paperwork.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the safe management and disposal of Ethyl (ethoxymethylene)cyanoacetate, emphasizing the critical decision points and required actions.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Contingency & Storage cluster_2 Phase 3: Final Disposition A Hazard Assessment (Review SDS) B Select & Don PPE (Goggles, Gloves, Coat) A->B C Handle in Fume Hood B->C D Collect Waste in Labeled Container C->D E Spill Occurs C->E No Spill G Store Waste Container in Segregated Area D->G F Execute Spill Protocol (Contain, Absorb, Collect) E->F Yes E->G No F->D Add to Waste H Contact EHS for Pickup G->H I Waste Transported by Licensed Contractor H->I J Disposal at Approved Facility (Chemical Incineration) I->J

Caption: Disposal workflow for Ethyl (ethoxymethylene)cyanoacetate.

Conclusion

The responsible management of Ethyl (ethoxymethylene)cyanoacetate waste is a non-negotiable aspect of laboratory safety and regulatory compliance. The procedures outlined in this guide are designed to be a self-validating system, where an understanding of the chemical's inherent risks logically dictates the necessary safety precautions and disposal pathway. By treating this compound as a hazardous material from acquisition to final destruction, researchers can protect themselves, their colleagues, and the environment, ensuring that scientific advancement does not come at the cost of safety.

References

  • Hebei Medipharm Co., Ltd. Ethyl (ethoxymethylene)cyanoacetate Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET (2024-12-07).
  • Fisher Scientific. SAFETY DATA SHEET (Revision Date 22-Dec-2025).
  • Santa Cruz Biotechnology. Ethyl cyanoacetate Material Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET (2023-03-04).
  • Cole-Parmer. Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%.
  • Thermo Fisher Scientific. SAFETY DATA SHEET (2025-09-12).
  • Northwest Screen Systems Co. MATERIAL SAFETY DATA SHEET (2013-07-25).
  • New Jersey Department of Health. ETHYL CYANOACETATE HAZARD SUMMARY. Available at: [Link]

  • National Oceanic and Atmospheric Administration (NOAA). ETHYL CYANOACETATE - CAMEO Chemicals.
  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available at: [Link]

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Handling

Personal protective equipment for handling Ethyl (ethoxymethylene)cyanoacetate

CAS: 2009-99-6 | Formula: C₈H₁₁NO₃ | Molecular Weight: 169.18 g/mol Executive Summary: The "Why" Behind the Protocol As researchers, we often treat intermediates like Ethyl (ethoxymethylene)cyanoacetate (EMCA) as routine...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2009-99-6 | Formula: C₈H₁₁NO₃ | Molecular Weight: 169.18 g/mol

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat intermediates like Ethyl (ethoxymethylene)cyanoacetate (EMCA) as routine reagents.[1] However, EMCA possesses a specific hazard profile—specifically Skin and Respiratory Sensitization (H317, H334) and Serious Eye Damage (H318) —that demands a higher tier of vigilance than standard organic solids.[1]

The ethoxymethylene moiety renders this molecule a potent electrophile (Michael acceptor).[1] Biologically, this means it can alkylate proteins on skin and mucous membranes, leading to irreversible sensitization.[1] Once sensitized, a researcher may experience anaphylactic-like reactions upon minute future exposures.[1] This guide moves beyond generic "safety glasses and gloves" to provide a containment strategy that preserves your long-term health and experimental integrity.

Hazard Profile & Risk Assessment

Physical State: Solid (Low melting point: ~50°C).[2] Operational Insight: Because the melting point is near standard heating bath temperatures, this substance frequently transitions between a dusty powder and a sticky, viscous melt.[1] Your PPE must account for both states.[1][3]

Hazard ClassGHS CodeDescriptionOperational Implication
Eye Damage H318 Causes serious eye damage.[1][4]Zero Tolerance: Safety glasses are insufficient. Chemical goggles are mandatory due to the risk of corneal opacity.[1]
Sensitization H317 May cause allergic skin reaction.[1][2][3][4][5]Barrier Integrity: Skin contact triggers immune memory.[1] Double-gloving is required.[1]
Respiratory H334 Allergy/Asthma symptoms if inhaled.[1][3][4][5]Containment: Open-bench weighing is prohibited. Use a fume hood or powder containment balance.[1]
Acute Toxicity H302 Harmful if swallowed.[1][3][5]Hygiene: Decontaminate surfaces immediately; do not rely on visual cleanliness.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Worst Case" permeation scenario, extrapolating from analogous cyano-ester data.[1]

Hand Protection: The Double-Glove Strategy
  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade).[1]

  • Secondary Layer (Outer): 5-mil+ Nitrile or Laminate (Silver Shield®).[1]

  • The Science: Cyano-esters can permeate thin nitrile rubber.[1] While nitrile offers fair splash protection, it swells upon prolonged contact.[1] The inner glove provides a final barrier while the outer glove takes the mechanical and chemical load.[1]

    • Protocol: Inspect outer gloves every 30 minutes.[1] If the chemical is in solution (e.g., DMF, DMSO), use Laminate/PE gloves, as these solvents carry the toxicant through nitrile rapidly.[1]

Eye & Face Protection [3][5]
  • Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1+).[1]

  • Prohibited: Standard safety glasses with side shields.[1] Dust from EMCA can bypass side shields, and the H318 rating implies that physical contact with the cornea can cause permanent damage.[1]

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are superior to respirators.[1]

  • Secondary Control (If Hood Unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The OV cartridge is necessary because the solid has a distinct odor and may sublime/melt during handling.[1]

PPE Decision Logic (Visualization)

Use this decision tree to determine the required protection level based on your specific experimental setup.

PPE_Decision_Tree Start Handling EMCA (CAS 2009-99-6) State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Melt (>50°C) State->Solution Reaction/Workup Quantity Quantity? Solid->Quantity Solvent Solvent Type? Solution->Solvent Small < 10 grams Quantity->Small Large > 10 grams Quantity->Large Level1 LEVEL 1 PPE: Double Nitrile Gloves Chemical Goggles Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Double Nitrile (Long Cuff) Chemical Goggles + Face Shield Tyvek Sleeves Large->Level2 Standard Standard (DCM, EtOAc) Solvent->Standard Penetrating Penetrating (DMSO, DMF) Solvent->Penetrating Standard->Level1 Level3 LEVEL 3 PPE: Laminate (Silver Shield) Gloves Chemical Goggles Fume Hood High Flow Penetrating->Level3

Figure 1: PPE Selection Logic.[1] Note that "Penetrating Solvents" like DMSO dramatically increase the risk of transdermal absorption, necessitating laminate gloves.[1]

Operational Protocols
A. Weighing & Transfer

The low melting point (50°C) creates a unique risk: friction from a spatula can locally melt the solid, making it sticky and difficult to transfer without contamination.[1]

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] EMCA powder is prone to static charge, which disperses dust.[1]

  • The "Cold" Spatula: Chill your spatula in dry ice briefly before weighing large amounts.[1] This prevents the solid from melting onto the metal surface.[1]

  • Draft Shielding: perform all weighing inside a fume hood.[1] If using a precision balance outside a hood, use a powder containment enclosure .[1]

B. Reaction Setup
  • Inert Atmosphere: While not pyrophoric, EMCA hydrolyzes in moist air. Handle under Nitrogen or Argon to prevent degradation into ethyl cyanoacetate and ethyl formate.[1]

  • Temperature Control: If heating >100°C, ensure the condenser is active before heating. Decomposition can release toxic nitrile fumes.[1]

Emergency Response & Spill Management

In Case of Exposure:

  • Skin: Wash with soap and water for 15 minutes.[4][6] Do not use alcohol, as it may enhance absorption of the ester.[1]

  • Eyes: Flush for 15 minutes, lifting eyelids.[4] Seek an ophthalmologist immediately (cite H318).

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE_Don 2. Don PPE: Goggles, Double Nitrile, Resp (if dust) Evacuate->PPE_Don Contain 3. Containment: Cover with absorbent pads (Do not sweep dry dust) PPE_Don->Contain Solvent 4. Wet Wipe: Use Acetone-dampened pads to solvate residue Contain->Solvent Wash 5. Final Wash: Soap & Water Scrub Solvent->Wash Dispose 6. Disposal: Bag as Hazardous Waste (Tag: Toxic/Irritant) Wash->Dispose

Figure 2: Step-by-step spill remediation.[1][5][7] Wet-wiping is preferred over sweeping to prevent aerosolization of the sensitizer.[1]

Disposal & Deactivation

Waste Stream Classification: Hazardous Organic Waste.[1] Waste Code: Check local regulations (often D003 if reactivity is cited, or generic organic toxic).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (NaOH).[1] Strong bases can cause rapid hydrolysis and heat generation.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1]

  • Labeling: Must explicitly state "Sensitizer" and "Eye Hazard" on the waste tag to protect waste handling personnel.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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